molecular formula C17H19N5O5 B1662826 N6-(4-Hydroxybenzyl)adenosine CAS No. 110505-75-4

N6-(4-Hydroxybenzyl)adenosine

カタログ番号: B1662826
CAS番号: 110505-75-4
分子量: 373.4 g/mol
InChIキー: UGVIXKXYLBAZND-LSCFUAHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N6-(4-Hydroxybenzyl)-adenosine has been reported in Gastrodia elata with data available.
neuroprotective compound from Gastrodia elata;  structure in first source

特性

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVIXKXYLBAZND-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440568
Record name N6-(4-Hydroxybenzyl)-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110505-75-4
Record name N6-(4-Hydroxybenzyl)-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Occurrence of N6-(4-Hydroxybenzyl)adenosine in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N6-(4-Hydroxybenzyl)adenosine, a naturally occurring aromatic cytokinin also known as para-topolin riboside (pTR), plays a significant role in plant growth and development. This technical guide provides an in-depth overview of its natural occurrence in plants, with a particular focus on quantitative data, experimental protocols for its analysis, and its presumed signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the biological activity and therapeutic potential of this adenosine (B11128) analog. While its presence has been confirmed in a limited number of species, with Gastrodia elata being a primary source, the methodologies outlined herein can be applied to explore its prevalence across a wider range of the plant kingdom.

Introduction

This compound (NHBA) is an adenosine analog first isolated from the rhizomes of the orchid Gastrodia elata[1]. It is a member of the topolin family of aromatic cytokinins, which are characterized by a benzyl (B1604629) group at the N6 position of the adenine (B156593) ring. These compounds are recognized for their cytokinin-like activity, promoting cell division and growth in plants[2]. Beyond its role in plant physiology, NHBA has garnered interest for its potential therapeutic applications, including neuroprotective effects. This guide focuses on the foundational knowledge of its natural occurrence in plants, providing a technical framework for its study.

Natural Occurrence and Quantitative Data

The primary documented natural source of this compound is the rhizome of Gastrodia elata, an herb used in traditional Asian medicine[1]. While extensive quantitative data for pTR across a wide variety of plant species is not yet available, studies on the closely related meta-topolin (B1662424) riboside (mTR) in several woody plants provide valuable insights into the potential distribution and concentration of aromatic cytokinins in different plant tissues.

The following table summarizes the quantitative data for meta-topolin riboside (mTR) and its metabolites in various tissues of three tree species. This data is presented in picomoles per gram of dry weight (pmol/g DW) and serves as a proxy for understanding the potential concentrations of this compound in plant tissues.

Plant SpeciesTissueTotal mTR and Metabolites (pmol/g DW)
Handroanthus guayacanLeaves (Node 1-7)Ranging from approx. 100 to >1000
Stem (Node 1-7)Ranging from approx. 100 to >1000
Callus>1000
Tabebuia roseaLeaves (Node 1-3)Ranging from approx. 10 to 100
Stem (Node 1-3)Ranging from approx. 10 to 100
Callus>100
Tectona grandisLeaves (Node 1-6)Ranging from approx. 1 to 10
Stem (Node 1-6)Ranging from approx. 1 to 10
Callus>100

Data adapted from a study on meta-topolin riboside metabolism in micropropagated woody plants. The concentrations are represented as ranges due to variations across different nodes.[3][4]

Experimental Protocols

The extraction, purification, and quantification of this compound from plant materials require meticulous and validated methodologies. The following protocol is a composite based on established methods for the analysis of nucleosides and related compounds in plant tissues.

Extraction and Purification

This protocol outlines the steps for extracting and purifying this compound from plant samples for subsequent analysis.

  • Sample Preparation:

    • Collect fresh plant material (e.g., rhizomes, leaves, stems).

    • Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen samples to remove water and then grind them into a fine powder.

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 100 mg).

    • Add a pre-chilled extraction solvent, such as 80% methanol (B129727) or a Bieleski buffer (methanol/chloroform/water), at a specific ratio (e.g., 1:10 w/v).

    • Include an internal standard for quantification.

    • Homogenize the mixture using a bead beater or sonicator on ice.

    • Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) at 4°C.

    • Collect the supernatant.

  • Purification using Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol) to remove polar impurities.

    • Elute the this compound and other cytokinins with a higher concentration of organic solvent (e.g., 80% methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

This section details the analytical method for the quantitative determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS) is required.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection:

    • UV Detection: this compound can be detected at its maximum absorbance wavelength (approximately 269 nm).

    • Mass Spectrometry (MS): For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer is recommended. Detection would be based on the specific mass-to-charge ratio (m/z) of the compound.

  • Quantification: A standard curve is generated using a series of known concentrations of a pure this compound standard. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.

Signaling Pathway in Plants

This compound, as an aromatic cytokinin, is presumed to act through the canonical cytokinin signaling pathway, which is a multi-step phosphorelay system. This pathway is crucial for regulating various aspects of plant growth and development.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RECEPTOR Histidine Kinase Receptor (e.g., AHKs) AHP Histidine Phosphotransfer Protein (AHP) RECEPTOR->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates DNA Cytokinin Response Genes ARR_B->DNA Activates transcription NHBA This compound NHBA->RECEPTOR Binds to receptor

Caption: Presumed cytokinin signaling pathway for this compound.

The binding of this compound to a histidine kinase receptor in the cell membrane initiates a phosphorylation cascade. The phosphate (B84403) group is transferred to a histidine phosphotransfer protein in the cytoplasm, which then moves into the nucleus to phosphorylate a type-B response regulator. The activated type-B response regulator then binds to the promoter regions of cytokinin response genes, activating their transcription and leading to various physiological responses.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant materials.

Experimental_Workflow A Plant Material Collection (e.g., Gastrodia elata rhizomes) B Sample Preparation (Freezing, Lyophilization, Grinding) A->B C Extraction (e.g., 80% Methanol) B->C D Purification (Solid-Phase Extraction - C18) C->D E Analysis (HPLC-UV/MS) D->E F Data Processing and Quantification E->F

Caption: General workflow for this compound analysis.

Conclusion

This compound is a naturally occurring cytokinin with significant biological activities. While its known natural sources are currently limited, the analytical methods described in this guide provide a robust framework for its identification and quantification in a broader range of plant species. Further research into its biosynthesis, metabolism, and precise roles in plant signaling pathways will be crucial for fully understanding its physiological functions and harnessing its potential in both agriculture and medicine. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

The Discovery, Isolation, and Biological Significance of N6-(4-Hydroxybenzyl)adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring nucleoside analog, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated from the rhizomes of the traditional medicinal herb Gastrodia elata, NHBA has demonstrated neuroprotective, sedative, hypnotic, and potential anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of NHBA. It details its primary molecular targets, the adenosine (B11128) A2A receptor (A2AR) and the equilibrative nucleoside transporter 1 (ENT1), and presents available quantitative data on its bioactivity. Furthermore, this guide outlines detailed experimental protocols for its isolation, and for conducting key binding and inhibition assays. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

This compound (NHBA), also known as p-Topolin riboside, is an adenosine analog first isolated from the rhizomes of Gastrodia elata, an herb with a long history of use in traditional Asian medicine for treating neurological and neuropsychiatric disorders.[1] Early research into the bioactive components of Gastrodia elata led to the identification of NHBA as a compound with significant therapeutic potential. Subsequent studies have elucidated its dual-action mechanism, primarily involving the activation of the adenosine A2A receptor (A2AR) and the inhibition of the equilibrative nucleoside transporter 1 (ENT1).[1] This unique pharmacological profile has positioned NHBA as a promising candidate for the development of novel therapeutics for a range of conditions, including neurodegenerative diseases, sleep disorders, and alcohol use disorder.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of NHBA is essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₁₇H₁₉N₅O₅PubChem
Molecular Weight 373.36 g/mol PubChem
Appearance White to beige powderSigma-Aldrich
Solubility DMSO: 2 mg/mL (clear)Sigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
InChI Key UGVIXKXYLBAZND-LSCFUAHRSA-NPubChem

Isolation from Gastrodia elata

Experimental Protocol: Isolation and Purification
  • Extraction:

    • Dried and powdered rhizomes of Gastrodia elata are extracted with a polar solvent, typically 95% ethanol (B145695), using a reflux apparatus.[3]

    • The extraction is repeated multiple times to ensure a comprehensive extraction of the bioactive compounds.[3]

    • The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[3]

  • Solvent Partitioning:

    • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[3] This step serves to separate compounds based on their polarity, with NHBA expected to partition into the more polar fractions.

  • Chromatographic Purification:

    • The n-butanol fraction, which is enriched with nucleoside analogs, is subjected to column chromatography on a silica (B1680970) gel stationary phase.[3]

    • A gradient elution system, for example, a dichloromethane-methanol gradient, is employed to separate the different components of the extract.[3]

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Fractions containing the compound of interest are pooled and further purified using preparative HPLC. A C18 reversed-phase column with a mobile phase gradient of methanol (B129727) and water containing a small amount of acid (e.g., 0.1% formic acid) is a common choice for purifying such compounds.

    • The purity of the isolated NHBA is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification gastrodia Gastrodia elata Rhizomes extraction Ethanol Reflux Extraction gastrodia->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction silica_cc Silica Gel Column Chromatography butanol_fraction->silica_cc prep_hplc Preparative HPLC silica_cc->prep_hplc pure_nhba Pure this compound prep_hplc->pure_nhba

A generalized workflow for the isolation of NHBA from Gastrodia elata.

Synthesis

While NHBA is a natural product, synthetic routes are crucial for producing larger quantities for research and potential therapeutic development. A detailed, specific protocol for the synthesis of NHBA is not widely published. However, the synthesis can be achieved through established methods for the N6-alkylation of adenosine. One common approach is the Dimroth rearrangement.

Experimental Protocol: Synthesis via Dimroth Rearrangement (Generalized)
  • N1-Alkylation of Adenosine:

    • Adenosine is reacted with 4-(bromomethyl)phenol (B1630418) in a suitable solvent such as dimethylformamide (DMF). The hydroxyl group on the 4-(bromomethyl)phenol may need to be protected (e.g., as a silyl (B83357) ether) prior to this step.

    • This reaction typically proceeds at elevated temperatures to facilitate the alkylation at the N1 position of the adenine (B156593) ring.

  • Dimroth Rearrangement:

    • The resulting N1-alkylated adenosine intermediate is treated with a base (e.g., sodium hydroxide (B78521) or ammonia (B1221849) in methanol) to induce the Dimroth rearrangement.

    • This rearrangement involves the opening of the pyrimidine (B1678525) ring followed by rotation and re-closure to yield the thermodynamically more stable N6-substituted product.

  • Deprotection and Purification:

    • If a protecting group was used for the phenolic hydroxyl, it is removed under appropriate conditions (e.g., with a fluoride (B91410) source for a silyl ether).

    • The final product, this compound, is purified by column chromatography or preparative HPLC to yield the pure compound.

G cluster_synthesis Synthetic Pathway adenosine Adenosine alkylation N1-Alkylation with Protected 4-(bromomethyl)phenol adenosine->alkylation intermediate N1-Alkylated Intermediate alkylation->intermediate rearrangement Dimroth Rearrangement (Base) intermediate->rearrangement n6_product Protected N6-Product rearrangement->n6_product deprotection Deprotection n6_product->deprotection nhba This compound deprotection->nhba

A generalized synthetic route to NHBA via Dimroth rearrangement.

Biological Activity and Mechanism of Action

NHBA exhibits a unique dual-action mechanism of action, targeting two key components of the adenosinergic system: the adenosine A2A receptor (A2AR) and the equilibrative nucleoside transporter 1 (ENT1).[1]

Adenosine A2A Receptor Agonism

NHBA acts as an agonist at the A2A receptor.[1] The activation of A2ARs, which are G-protein coupled receptors, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including the regulation of inflammation, neurotransmission, and sleep.[2] The sedative and hypnotic effects of NHBA are, in part, attributed to its agonistic activity at A1 and A2A receptors.[2]

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

In addition to its receptor-agonist activity, NHBA is an inhibitor of ENT1.[1] ENT1 is a bidirectional transporter responsible for the transport of nucleosides, including adenosine, across cell membranes. By inhibiting ENT1, NHBA blocks the reuptake of extracellular adenosine into cells, thereby increasing the local concentration of endogenous adenosine in the synaptic cleft. This elevated adenosine level can then potentiate the activation of adenosine receptors, including A2AR.

G cluster_membrane Cell Membrane NHBA NHBA A2AR A2A Receptor NHBA->A2AR Activates ENT1 ENT1 Transporter NHBA->ENT1 Inhibits Adenosine Adenosine Adenosine->ENT1 Transport AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Effects cAMP->Downstream

The dual-action mechanism of NHBA on the A2A receptor and ENT1 transporter.

Quantitative Bioactivity Data

CompoundTargetAssay TypeValueSource
This compound (NHBA) Platelet AggregationIC506.77-141 µM[MCE]
J4 (related analog) Adenosine A2A ReceptorKi1.7 µM[4]
J4 (related analog) Equilibrative Nucleoside Transporter 1 (ENT1)Ki50 nM[4]

Experimental Protocols for Bioactivity Assays

The following sections provide generalized protocols for assessing the interaction of NHBA with its primary molecular targets.

Adenosine A2A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of NHBA for the A2A receptor.

  • Materials:

    • Cell membranes expressing the human adenosine A2A receptor (e.g., from HEK-293 or CHO cells).

    • Radioligand: [³H]-ZM241385 (a high-affinity A2A antagonist) or [³H]-CGS21680 (a high-affinity A2A agonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase (to remove endogenous adenosine).

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM NECA).

    • 96-well filter plates (e.g., GF/C) pre-treated with polyethyleneimine (PEI).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of NHBA in the assay buffer.

    • In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (non-specific control, radioligand, membranes), and competitive binding (NHBA dilutions, radioligand, membranes).

    • The final assay volume is typically 100-250 µL.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the NHBA concentration.

    • Determine the IC50 value (the concentration of NHBA that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ENT1 Inhibition Assay

This protocol describes an assay to determine the inhibitory potency (IC50) of NHBA on ENT1-mediated nucleoside transport.

  • Materials:

    • Cells expressing human ENT1 (e.g., HEK-293 cells).

    • Radiolabeled substrate: [³H]-uridine or [³H]-adenosine.

    • Transport Buffer: A balanced salt solution (e.g., Hanks' Balanced Salt Solution).

    • Stop Solution: Ice-cold transport buffer containing a high concentration of a potent ENT1 inhibitor (e.g., 10 µM S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)).

    • Lysis Buffer: A buffer containing a detergent to lyse the cells (e.g., 0.1% SDS).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Seed the ENT1-expressing cells in a 24- or 48-well plate and grow to confluency.

    • Wash the cells with transport buffer.

    • Pre-incubate the cells with various concentrations of NHBA in transport buffer for a short period (e.g., 10-15 minutes).

    • Initiate the transport by adding the radiolabeled substrate to each well.

    • Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.

    • Terminate the transport by rapidly aspirating the medium and washing the cells with ice-cold stop solution.

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Determine the rate of uptake at each concentration of NHBA.

    • Plot the percentage of inhibition of uptake against the logarithm of the NHBA concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a fascinating and promising molecule from the realm of natural products. Its discovery in Gastrodia elata and the subsequent elucidation of its dual-action mechanism on the adenosine A2A receptor and the ENT1 transporter have opened new avenues for therapeutic intervention in a variety of disorders. While further research is needed to fully characterize its pharmacological profile and to develop detailed and optimized protocols for its large-scale production, the existing body of evidence strongly supports its potential as a lead compound in drug discovery programs. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this unique adenosine analog.

References

An In-depth Technical Guide on the Putative Biosynthesis Pathway of N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-hydroxybenzyl)adenosine (NHBA) is a naturally occurring aromatic cytokinin found in the rhizomes of Gastrodia elata, an orchid with a long history of use in traditional medicine.[1][2] This compound has garnered significant interest for its neuroprotective and other pharmacological properties, acting as an adenosine (B11128) A2A receptor agonist and an equilibrative nucleoside transporter 1 (ENT1) inhibitor.[2][3][4] Understanding the biosynthesis of NHBA is critical for its sustainable production through metabolic engineering and for the discovery of novel enzymatic tools for biocatalysis. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of NHBA, integrating data from metabolomic, transcriptomic, and analogous biosynthetic studies. While the complete pathway has not been fully elucidated experimentally, this document presents a scientifically grounded hypothesis, outlines key enzymatic steps, summarizes relevant quantitative data, and provides detailed hypothetical experimental protocols to guide future research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the convergence of two primary metabolic routes: the purine (B94841) biosynthesis pathway, which provides the adenosine scaffold, and a pathway for the synthesis of the 4-hydroxybenzyl moiety, likely derived from the shikimate pathway. The key and currently uncharacterized step is the condensation of these two precursors.

Biosynthesis of the Adenosine Moiety

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism, synthesized de novo from phosphoribosyl pyrophosphate (PRPP) through the well-established purine biosynthesis pathway. Alternatively, adenosine can be salvaged from the breakdown of S-adenosylmethionine (SAM) via S-adenosylhomocysteine (SAH) and subsequent hydrolysis by SAH hydrolase.[3] Adenosine kinase can then phosphorylate adenosine to AMP. The direct precursor for the N6-substitution is likely an activated form of adenosine, such as AMP, ADP, or ATP, as seen in the biosynthesis of other N6-substituted purines like cytokinins.[5]

Putative Biosynthesis of the 4-Hydroxybenzyl Moiety

The 4-hydroxybenzyl group is hypothesized to be derived from the aromatic amino acid L-tyrosine, a product of the shikimate pathway. While the precise pathway in Gastrodia elata is not confirmed, a plausible route involves the conversion of L-tyrosine to 4-hydroxybenzyl alcohol. This transformation could proceed through several enzymatic steps, potentially involving aminotransferases, decarboxylases, and reductases.[6] Studies in other organisms have shown the production of 4-hydroxybenzyl alcohol from L-tyrosine.[7] It is likely that 4-hydroxybenzyl alcohol is further activated, for instance by phosphorylation, to facilitate its enzymatic transfer.

The Key Condensation Step: A Putative N6-Hydroxybenzyltransferase

The central, yet unconfirmed, step in NHBA biosynthesis is the attachment of the 4-hydroxybenzyl group to the N6 position of the adenosine moiety. By analogy with cytokinin biosynthesis, which involves isopentenyltransferases (IPTs) that catalyze the transfer of an isopentenyl group to the N6 position of AMP, ADP, or ATP, we propose the existence of a "this compound synthase" or a similar N6-alkyltransferase .[8][9] This enzyme would likely recognize an activated form of 4-hydroxybenzyl alcohol (e.g., 4-hydroxybenzyl phosphate (B84403) or pyrophosphate) and an adenosine nucleotide as substrates.

The following diagram illustrates the proposed biosynthetic pathway:

This compound Biosynthesis Pathway cluster_adenosine Purine Biosynthesis cluster_benzyl Shikimate Pathway Adenosine_phosphate Adenosine-5'-phosphate (AMP) or ADP/ATP NHBA NHBA Adenosine_phosphate->NHBA Putative this compound synthase (N6-Alkyltransferase) L_Tyrosine L-Tyrosine p_Coumaric_acid p-Coumaric acid 4_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde p_Coumaric_acid->4_Hydroxybenzaldehyde Chain shortening reactions 4_HBA 4-Hydroxybenzyl alcohol 4_Hydroxybenzaldehyde->4_HBA Alcohol dehydrogenase Activated_4_HBA Activated 4-Hydroxybenzyl moiety (e.g., phosphate/pyrophosphate) 4_HBA->Activated_4_HBA Putative Kinase

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

Metabolomic studies on Gastrodia elata have provided quantitative data on the precursors of NHBA. The concentrations can vary depending on the variety, cultivation conditions, and developmental stage of the plant.

MetabolitePlant VarietyConcentration (% dry weight)Analytical MethodReference
AdenosineG. elata f. elata (GR)Not explicitly quantified as % dry weight, but detectedUPLC-MS/MS[4]
AdenosineG. elata f. glauca (GB)Not explicitly quantified as % dry weight, but detectedUPLC-MS/MS[4]
AdenosineG. elata f. viridis (GG)Not explicitly quantified as % dry weight, but detectedUPLC-MS/MS[4]
4-Hydroxybenzyl alcoholG. elata f. elata (GR)0.2456%HPLC-UV[1]
4-Hydroxybenzyl alcoholG. elata f. glauca (GB)0.3203%HPLC-UV[1]
4-Hydroxybenzyl alcoholG. elata f. viridis (GG)0.3186%HPLC-UV[1]

Experimental Protocols

The following are proposed, detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines a workflow to identify candidate genes for the enzymes involved in NHBA biosynthesis.

Transcriptome_Analysis_Workflow Sample_Collection Collect G. elata tissues with high and low NHBA content RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction Library_Prep cDNA Library Preparation and Sequencing (RNA-Seq) RNA_Extraction->Library_Prep Data_Analysis Bioinformatic Analysis: - De novo assembly (if no reference genome) - Differential gene expression analysis - Co-expression analysis with NHBA content Library_Prep->Data_Analysis Gene_Annotation Functional Annotation of Differentially Expressed Genes (DEGs) Data_Analysis->Gene_Annotation Candidate_Selection Selection of candidate transferases, kinases, and other relevant enzymes Gene_Annotation->Candidate_Selection

Caption: Workflow for identifying candidate biosynthetic genes.

Methodology:

  • Plant Material: Collect rhizomes of Gastrodia elata at different developmental stages or from different varieties known to have varying levels of NHBA.[1] Flash-freeze the samples in liquid nitrogen and store at -80°C.

  • Metabolite Analysis: Quantify NHBA content in a subset of the collected tissues using UPLC-MS/MS to correlate with gene expression data.

  • RNA Extraction: Extract total RNA from the tissues using a plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • RNA Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Map the reads to the reference genome or assembled transcriptome to quantify gene expression levels (e.g., as FPKM or TPM).

    • Identify differentially expressed genes (DEGs) between high- and low-NHBA producing tissues.

    • Perform co-expression analysis to find genes whose expression patterns correlate with NHBA accumulation.

  • Functional Annotation: Annotate the DEGs and co-expressed genes using databases such as NCBI, GO, and KEGG to predict their functions. Pay close attention to genes annotated as transferases (especially those with homology to cytokinin isopentenyltransferases), kinases, and enzymes involved in aromatic compound metabolism.

In Vitro Characterization of a Candidate this compound Synthase

This protocol describes the steps to express a candidate gene identified from the transcriptome analysis and to test its enzymatic activity.

Methodology:

  • Gene Cloning and Expression:

    • Synthesize the codon-optimized coding sequence of the candidate transferase gene.

    • Clone the gene into an expression vector with a purification tag (e.g., His-tag or GST-tag).

    • Transform the expression construct into a suitable host, such as E. coli BL21(DE3).

    • Induce protein expression (e.g., with IPTG) and harvest the cells.

  • Protein Purification:

    • Lyse the cells by sonication in a suitable buffer.

    • Centrifuge to remove cell debris.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Assess the purity and concentration of the purified protein using SDS-PAGE and a protein assay (e.g., Bradford).

  • Enzyme Assay:

    • Substrates: The assay will require adenosine-5'-triphosphate (B57859) (ATP) and a chemically synthesized activated 4-hydroxybenzyl donor, such as 4-hydroxybenzyl pyrophosphate.

    • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, the activated 4-hydroxybenzyl donor, and the purified enzyme.

    • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., methanol) or by heat inactivation.

    • Product Detection: Analyze the reaction mixture for the formation of NHBA using UPLC-MS/MS. A positive result would show a peak with the same retention time and mass spectrum as an authentic NHBA standard.

  • Enzyme Kinetics:

    • To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

    • Quantify the amount of NHBA produced at each substrate concentration.

    • Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

The following diagram illustrates the experimental workflow for enzyme characterization:

Enzyme_Characterization_Workflow Gene_Cloning Clone candidate gene into expression vector Protein_Expression Express recombinant protein in E. coli Gene_Cloning->Protein_Expression Protein_Purification Purify protein using affinity chromatography Protein_Expression->Protein_Purification Enzyme_Assay Perform in vitro enzyme assay with putative substrates Protein_Purification->Enzyme_Assay Product_Analysis Analyze reaction products by UPLC-MS/MS Enzyme_Assay->Product_Analysis Kinetic_Analysis Determine enzyme kinetics (Km, Vmax) Product_Analysis->Kinetic_Analysis

Caption: Workflow for recombinant enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Gastrodia elata presents a fascinating area of plant secondary metabolism. While the complete pathway remains to be definitively elucidated, the proposed pathway, drawing parallels with cytokinin biosynthesis, provides a solid framework for future research. The key to unlocking this pathway lies in the identification and characterization of the putative this compound synthase. The experimental approaches outlined in this guide, combining transcriptomics, molecular biology, and enzymology, offer a clear roadmap for achieving this goal. Successful elucidation of the NHBA biosynthetic pathway will not only deepen our understanding of plant natural product biosynthesis but also pave the way for the biotechnological production of this valuable pharmacologically active compound.

References

physical and chemical properties of N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog isolated from the rhizomes of Gastrodia elata, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of NHBA, detailed experimental protocols for its characterization, and an exploration of its primary signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a purine (B94841) nucleoside characterized by a 4-hydroxybenzyl group attached to the N6 position of the adenine (B156593) base.[1][2] Its structural features contribute to its unique biological activity.

Identity and Structure
PropertyValueSource
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol[1][2]
Synonyms NHBA, p-Topolin riboside, N-[(4-Hydroxyphenyl)methyl]adenosine[1]
CAS Number 110505-75-4[1][2]
Molecular Formula C₁₇H₁₉N₅O₅[1][2]
SMILES C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)O[1][2]
InChI Key UGVIXKXYLBAZND-LSCFUAHRSA-N[1][2]
Physicochemical Data
PropertyValueSource
Molecular Weight 373.36 g/mol [3]
Appearance White to beige powder[3]
Solubility Soluble in DMSO (≥ 100 mg/mL); Insoluble in water (< 0.1 mg/mL)[4]
logP (computed) 0.8[2]
Storage Temperature 2-8°C[3]

Biological Activity and Mechanism of Action

NHBA exhibits a dual mechanism of action, functioning as an agonist for the adenosine A2A receptor (A2AR) and as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][5] This dual activity underlies its observed pharmacological effects, including neuroprotection, sedation, and modulation of ethanol-seeking behaviors.[1][5][6]

Signaling Pathways

The primary signaling pathway initiated by NHBA involves the activation of the Gs alpha subunit-coupled A2A receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The inhibition of ENT1 by NHBA potentiates this effect by increasing the extracellular concentration of adenosine, which can then further activate A2A receptors.

cluster_membrane Cell Membrane NHBA This compound (NHBA) ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) NHBA->ENT1 inhibits A2AR Adenosine A2A Receptor (A2AR) NHBA->A2AR activates Adenosine_out Extracellular Adenosine Adenosine_in Intracellular Adenosine Adenosine_out->Adenosine_in transport Adenosine_out->A2AR activates AC Adenylyl Cyclase A2AR->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates Response Cellular Response Gene->Response

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NHBA.

In Vivo Assessment of Ethanol-Seeking Behavior in Mice

This protocol is adapted from studies investigating the effect of NHBA on alcohol consumption and seeking behaviors.[1][5][6]

cluster_animal_prep Animal Preparation cluster_drinking_paradigm Two-Bottle Choice Paradigm cluster_drug_admin Drug Administration cluster_behavioral_tests Behavioral Assessment animal C57BL/6J Mice housing Group Housing (Controlled Environment) animal->housing acclimation Acclimation to 10% Ethanol (B145695) animal->acclimation preference Measurement of Ethanol Preference acclimation->preference injection Intraperitoneal (i.p.) Injection (0.1 mg/kg) preference->injection nhba_prep NHBA Dissolved in 5% DMSO, 5% Tween-80, and 0.9% Saline nhba_prep->injection open_field Open Field Test (Locomotor Activity) injection->open_field y_maze Y-Maze Test (Ethanol Zone Preference) injection->y_maze operant Operant Conditioning (Ethanol Seeking) injection->operant

Caption: Experimental workflow for in vivo behavioral studies.

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used.[1]

  • Two-Bottle Choice Paradigm: Mice are given a choice between a bottle of water and a bottle of 10% ethanol to establish a baseline preference for alcohol.[1]

  • Drug Preparation: NHBA is dissolved in a vehicle solution, typically consisting of 5% DMSO, 5% Tween-80, and 0.9% saline.[1]

  • Drug Administration: NHBA is administered via intraperitoneal (i.p.) injection at a dose that does not significantly affect locomotor activity (e.g., 0.1 mg/kg).[1][5]

  • Behavioral Tests:

    • Open Field Test: To assess general locomotor activity and rule out sedative effects of the compound at the tested dose.[1]

    • Y-Maze Test: To evaluate the preference for an environment previously associated with ethanol.[1]

    • Operant Conditioning: To measure the motivation to work for an ethanol reward.[1][6]

Platelet Aggregation Assay

This is a general protocol to assess the anti-platelet aggregation activity of compounds like NHBA, which is known to inhibit collagen-induced platelet aggregation.[4]

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference.

  • Aggregation Measurement:

    • PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

    • A baseline is established using PPP (100% aggregation) and PRP (0% aggregation).

    • NHBA or vehicle is added to the PRP and incubated for a short period.

    • An agonist (e.g., collagen) is added to induce platelet aggregation.

    • The change in light transmittance is recorded over time to measure the extent of aggregation. The IC50 value for NHBA in inhibiting collagen-induced platelet aggregation has been reported to be in the range of 6.77-141 μM.[4]

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound on ENT1 function.

Methodology:

  • Cell Culture: A cell line expressing ENT1 (e.g., HEK293 cells stably transfected with human ENT1) is cultured to confluence.

  • Uptake Assay:

    • Cells are washed and incubated in a buffer.

    • A mixture of a radiolabeled nucleoside substrate (e.g., [³H]-adenosine) and varying concentrations of NHBA or a known ENT1 inhibitor (e.g., S-(4-Nitrobenzyl)-6-thioinosine, NBMPR) is added to the cells.

    • The uptake is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of NHBA that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated. While the exact IC50 for NHBA on ENT1 is not specified in the reviewed literature, a related second-generation analog, J4, has a reported Ki of 50 nM for ENT1.[7]

Adenosine A2A Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of NHBA for the A2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the A2A receptor (e.g., PC12 cells or striatal tissue).

  • Binding Assay:

    • Membranes are incubated with a specific A2A receptor radioligand (e.g., [³H]-CGS 21680) and varying concentrations of NHBA.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a defined duration to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled A2A receptor agonist or antagonist.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of NHBA that displaces 50% of the specific binding of the radioligand (IC50) is determined and can be converted to an affinity constant (Ki). A related compound, J4, has a reported Ki of 1.7 µM for the A2A receptor.[7]

cAMP Measurement Assay

This assay is used to quantify the functional consequence of A2A receptor activation by NHBA.

Methodology:

  • Cell Culture: Cells expressing the A2A receptor are seeded in multi-well plates.

  • Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of NHBA for a specific time at 37°C.

  • Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration of NHBA that produces 50% of the maximal cAMP response (EC50) is calculated.

Conclusion

This compound is a promising natural product with a well-defined dual mechanism of action involving the adenosine A2A receptor and the ENT1 transporter. Its demonstrated efficacy in preclinical models of neurological and behavioral disorders warrants further investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this intriguing molecule. The provided experimental protocols offer a starting point for the consistent and reproducible characterization of NHBA and its analogs. Future research should focus on obtaining more precise quantitative data on its receptor and transporter interactions, as well as exploring its downstream signaling effects in greater detail.

References

N6-(4-Hydroxybenzyl)adenosine: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanism of action of NHBA, with a focus on its molecular targets and downstream cellular effects. Drawing from available literature, this document details its dual-action on adenosine signaling and transport, its role in platelet aggregation, and explores the potential anti-cancer activities by drawing parallels with structurally related N6-substituted adenosine analogs. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation into the therapeutic potential of NHBA.

Core Mechanism of Action: A Dual-Pronged Approach

This compound exerts its primary effects through a dual mechanism involving the modulation of adenosine signaling and transport. It acts as both an agonist for the adenosine A2A receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2] This combined action leads to an amplification of adenosine-mediated signaling pathways.

  • Adenosine A2A Receptor (A2AR) Agonism: As an agonist, NHBA binds to and activates the A2AR, a G-protein coupled receptor. In the striatum, A2AR is predominantly coupled to the Gsα subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP can, in turn, activate Protein Kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses, including the regulation of neurotransmitter release and anti-inflammatory effects.[2][3]

  • Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition: By inhibiting ENT1, a major transporter responsible for the reuptake of adenosine from the extracellular space, NHBA effectively increases the local concentration of endogenous adenosine.[2][4] This elevated extracellular adenosine can then act on various adenosine receptors (A1, A2A, A2B, and A3), further potentiating adenosine-mediated signaling.

This dual mechanism suggests that NHBA can finely tune cellular responses in tissues where both A2AR and ENT1 are expressed, making it a molecule of interest for neurological and inflammatory conditions.

Signaling Pathways and Cellular Effects

The activation of A2AR and inhibition of ENT1 by NHBA can trigger a cascade of downstream signaling events, influencing various cellular processes.

Anti-Platelet Aggregation

NHBA has been identified as an inhibitor of in vitro platelet aggregation induced by collagen.[5] This effect is thought to be mediated through its interaction with the P2Y12 receptor, a key receptor in platelet activation.[5] While the precise mechanism is still under investigation, it is plausible that the anti-aggregatory activity of NHBA involves interference with the signaling cascade initiated by P2Y12 receptor activation.

Potential Anti-Cancer Mechanisms (Inferred from Related Analogs)

While direct, in-depth studies on the anti-cancer effects of NHBA are not extensively available, research on structurally similar N6-benzyladenosine analogs provides valuable insights into its potential mechanisms in cancer cells. These analogs have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6][7]

  • Induction of Apoptosis: N6-substituted cytokinins, including N6-benzyladenosine, are known to induce apoptosis following intracellular phosphorylation and subsequent activation of caspases.[6] The apoptotic pathway can be triggered by the intrinsic pathway, as suggested by the modulation of Bcl-2 family proteins.[8] Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are observed, leading to the activation of executioner caspases like caspase-3.[8]

  • Cell Cycle Arrest: N6-isopentenyladenosine and its analog N6-benzyladenosine have been demonstrated to inhibit the growth of bladder carcinoma T24 cells by arresting them in the G0/G1 phase of the cell cycle.[7] This cell cycle arrest is a common mechanism for anti-proliferative agents and is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[8] For instance, adenosine has been shown to induce G1 arrest via the cyclinD1/Cdk4 pathway.[8]

  • Cytoskeletal Disruption: An early event induced by N6-isopentenyladenosine and N6-benzyladenosine in T24 cells is the alteration of cell morphology and the disorganization of the actin cytoskeleton.[7] Disruption of the actin cytoskeleton can lead to G1 arrest and is also implicated in the induction of apoptosis.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a closely related analog, J4.

Compound Assay Target Cell Line/System Value Reference
This compoundPlatelet Aggregation InhibitionP2Y12 Receptor (putative)In vitro (collagen-induced)IC50: 6.77-141 µM[5]
J4 (related N6-substituted analog)Radioligand BindingAdenosine A2A Receptor-Ki: 1.7 µM[4]
J4 (related N6-substituted analog)Radioligand BindingENT1-Ki: 50 nM[4]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for studying the in vitro effects of N6-substituted adenosine analogs.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol Outline:

    • Seed cells (e.g., HCT116, DLD-1) in a 96-well plate at a density of 1 x 105 cells/well.

    • Expose the cells to increasing concentrations of the test compound (e.g., this compound) for 24 or 48 hours.

    • Add MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).[6]

Apoptosis Assay (Annexin V-FITC Staining)

Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Principle: Fluorescently labeled Annexin V (e.g., with FITC) can be used to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Protocol Outline:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

  • Principle: By staining cells with PI and analyzing them by flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.

  • Protocol Outline:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the cells by flow cytometry.[9]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the in vitro mechanism of action of this compound.

NHBA_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular NHBA This compound A2AR A2A Receptor NHBA->A2AR Agonist ENT1 ENT1 Transporter NHBA->ENT1 Inhibitor AC Adenylyl Cyclase A2AR->AC Activates Adenosine_ex Extracellular Adenosine ENT1->Adenosine_ex Blocks Reuptake cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Dual mechanism of action of this compound.

Apoptosis_Pathway NHBA_analog N6-Benzyladenosine Analog Intracellular_P Intracellular Phosphorylation NHBA_analog->Intracellular_P Bcl2 Bcl-2 (Anti-apoptotic) Intracellular_P->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Intracellular_P->Bax Up-regulates Caspase3 Caspase-3 (Inactive) Bcl2->Caspase3 Inhibits Activation Bax->Caspase3 Promotes Activation Caspase3_active Caspase-3 (Active) Caspase3->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Figure 2: Inferred apoptotic pathway for N6-benzyladenosine analogs.

CellCycle_Pathway NHBA_analog N6-Benzyladenosine Analog CyclinD1_Cdk4 Cyclin D1 / Cdk4 Complex NHBA_analog->CyclinD1_Cdk4 Inhibits G1_S_Transition G1 to S Phase Transition CyclinD1_Cdk4->G1_S_Transition Promotes G1_Arrest G0/G1 Arrest

Figure 3: Inferred mechanism of G0/G1 cell cycle arrest.

Experimental_Workflow cluster_assays In Vitro Assays Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Apoptosis Apoptosis (Annexin V/PI) Treatment->Flow_Apoptosis Flow_CellCycle Cell Cycle (PI Staining) Treatment->Flow_CellCycle

Figure 4: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a well-defined dual mechanism of action involving the activation of the adenosine A2A receptor and inhibition of ENT1. This leads to potentiation of adenosine signaling, which has been demonstrated to have effects on platelet aggregation and is implicated in the regulation of neuronal activity. While direct evidence for its anti-cancer properties is still emerging, the known activities of related N6-substituted adenosine analogs suggest a strong potential for NHBA to induce apoptosis and cell cycle arrest in cancer cells.

Future in vitro research should focus on:

  • Elucidating the specific downstream signaling pathways activated by NHBA in various cancer cell lines.

  • Conducting comprehensive dose-response studies to determine the IC50 values for its anti-proliferative and pro-apoptotic effects.

  • Investigating its potential to modulate the tumor microenvironment, particularly its effects on immune cells, given the known role of adenosine in immuno-oncology.

  • Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

This technical guide provides a solid foundation for these future investigations, which will be crucial in fully understanding and harnessing the therapeutic potential of this compound.

References

The Biological Activity of N6-(4-Hydroxybenzyl)adenosine in Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-(4-Hydroxybenzyl)adenosine, also known as para-topolin riboside, is a naturally occurring aromatic cytokinin, a class of plant hormones that play a pivotal role in regulating plant growth and development. First isolated from poplar leaves, this compound and its derivatives have garnered significant interest in plant science and biotechnology for their potent cytokinin activity. This technical guide provides an in-depth overview of the biological activities of this compound in plant cells, detailing its mechanism of action, quantitative effects on various physiological processes, and the experimental protocols used to assess its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development and plant biology.

Mechanism of Action: The Cytokinin Signaling Pathway

This compound, like other cytokinins, exerts its effects by activating the cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component signaling systems in bacteria. This pathway is crucial for transducing the cytokinin signal from the cell membrane to the nucleus, ultimately leading to changes in gene expression that drive various developmental processes.

The key components of this pathway in model plants like Arabidopsis thaliana are:

  • Arabidopsis Histidine Kinase (AHK) Receptors: These are transmembrane sensor proteins located primarily in the endoplasmic reticulum. The principal cytokinin receptors are AHK2, AHK3, and CRE1/AHK4. N6-substituted adenine (B156593) derivatives, including this compound, bind to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of these receptors. This binding event triggers the autophosphorylation of a conserved histidine residue within the kinase domain on the cytosolic side. While direct binding studies for this compound to specific AHK receptors are not extensively documented in publicly available literature, its structural similarity to other N6-benzyladenine derivatives suggests it likely interacts with these receptors to initiate signaling. Studies on related chiral N6-benzyladenine derivatives have shown specificity towards certain AHK receptors, with some compounds preferentially activating the AHK3 receptor[1].

  • Arabidopsis Histidine Phosphotransfer Proteins (AHPs): Following receptor activation, the phosphoryl group is transferred from the AHK to a conserved histidine residue on a histidine phosphotransfer protein. These small, mobile proteins then translocate from the cytoplasm to the nucleus.

  • Arabidopsis Response Regulators (ARRs): In the nucleus, AHPs transfer the phosphoryl group to a conserved aspartate residue on response regulators. There are two main types of ARRs involved in the final step of the signaling cascade:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation, become activated and bind to the promoters of cytokinin-responsive genes, initiating their transcription.

    • Type-A ARRs: The expression of Type-A ARRs is induced by the activated Type-B ARRs. Type-A ARRs act as negative regulators of the signaling pathway, creating a feedback loop that attenuates the cytokinin response.

The activation of this signaling cascade by this compound leads to a wide range of physiological responses in plant cells, including the promotion of cell division and differentiation.

Signaling Pathway Diagram

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_nucleus Nucleus N6_HBA This compound AHK AHK Receptor (AHK2, AHK3, CRE1/AHK4) N6_HBA->AHK Binding AHP AHP AHK->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P Genes Cytokinin-Responsive Genes ARR_B_P->Genes Transcription Activation ARR_A Type-A ARR ARR_A->ARR_B_P Negative Feedback Genes->ARR_A Transcription & Translation Response Cellular Response (Cell Division, Differentiation) Genes->Response leads to

Cytokinin signaling pathway initiated by this compound.

Quantitative Data on Biological Activity

The cytokinin activity of this compound and its analogs, such as meta-topolin (B1662424) riboside (mTR), has been quantified in various plant bioassays. These assays typically measure responses like cell proliferation (callus growth), shoot formation, and the delay of senescence. The following tables summarize quantitative data from studies on related aromatic cytokinins, which provide a strong indication of the expected activity of para-topolin riboside.

Table 1: Effect of meta-Topolin Riboside (mTR) on Micropropagation of Pyrus communis L. 'OHF 333'

Concentration (µM)Multiplication CoefficientFresh Weight (mg)Dry Weight (mg)Average Shoot Length (mm)Average Number of LeavesRooting Percentage (%)
0 (Control)-----65
3------
6-HighestHighestGreatestHighest-
92.4----70
122.3HighestHighestGreatest--
Data adapted from a study on meta-topolin riboside, a structural isomer of para-topolin riboside, demonstrating its potent cytokinin activity in promoting shoot growth and rooting.[2]

Table 2: Effect of meta-Topolin (mT) on Senescence in Detached Wheat Leaves

TreatmentChlorophyll (B73375) a Content (% of control)Chlorophyll b Content (% of control)Soluble Protein Content (% of control)
Control (water)100100100
0.25 mM mT114--
0.5 mM mT123--
1.0 mM mT141--
Data adapted from a study on meta-topolin, the free base of the riboside, showing its ability to delay senescence by maintaining higher chlorophyll and soluble protein levels.[3]

Experimental Protocols

A variety of standardized bioassays are employed to evaluate the cytokinin activity of compounds like this compound. These protocols provide a framework for quantifying the physiological effects of the compound on plant tissues.

Soybean Callus Bioassay for Cell Proliferation

This classic bioassay measures the ability of a test compound to stimulate cell division and growth in cytokinin-dependent soybean callus.

Methodology:

  • Explant Preparation: Sterilize soybean (Glycine max) seeds and germinate them in the dark. Excise cotyledon or hypocotyl sections and place them on a callus induction medium containing an auxin (e.g., 2,4-D or NAA) to initiate callus formation.

  • Subculturing: Once a stable callus line is established, subculture the callus onto a fresh medium lacking cytokinins to ensure cytokinin dependence.

  • Bioassay Setup: Transfer small, uniform pieces of the cytokinin-dependent callus (approximately 10 mg) to a basal nutrient medium (e.g., Murashige and Skoog (MS) medium) supplemented with a standard auxin concentration and a range of concentrations of this compound. A control group with no added cytokinin is also included.

  • Incubation: Incubate the cultures in the dark at a constant temperature (e.g., 25°C) for a period of 21 to 28 days.

  • Data Collection: After the incubation period, measure the fresh weight of the callus from each treatment.

  • Analysis: Plot the mean fresh weight of the callus against the concentration of this compound to generate a dose-response curve, from which the optimal concentration for cell proliferation can be determined.

Workflow Diagram for Soybean Callus Bioassay

Soybean_Callus_Bioassay Start Start Sterilize_Seeds Sterilize Soybean Seeds Start->Sterilize_Seeds Germinate Germinate in Dark Sterilize_Seeds->Germinate Excise_Explants Excise Cotyledon/Hypocotyl Explants Germinate->Excise_Explants Induce_Callus Culture on Callus Induction Medium (with Auxin) Excise_Explants->Induce_Callus Establish_Line Establish Cytokinin-Dependent Callus Line Induce_Callus->Establish_Line Prepare_Assay Transfer Callus to Test Media with Varying N6-HBA Concentrations Establish_Line->Prepare_Assay Incubate Incubate in Dark (21-28 days) Prepare_Assay->Incubate Measure_Weight Measure Fresh Weight of Callus Incubate->Measure_Weight Analyze_Data Generate Dose-Response Curve Measure_Weight->Analyze_Data End End Analyze_Data->End

Workflow for the soybean callus bioassay.
Leaf Senescence Bioassay

This bioassay assesses the ability of a cytokinin to delay the natural degradation of chlorophyll and other macromolecules in detached leaves.

Methodology:

  • Leaf Excision: Harvest healthy, fully expanded leaves from a suitable plant species (e.g., wheat, barley, or tobacco). Cut uniform leaf segments or discs, avoiding the midrib.

  • Treatment Application: Float the leaf segments on solutions containing different concentrations of this compound in petri dishes. A control group floated on water or a buffer solution is included.

  • Incubation: Place the petri dishes in the dark at a constant temperature to induce senescence.

  • Chlorophyll Extraction and Quantification: After a set period (e.g., 3-7 days), extract the chlorophyll from the leaf segments using a solvent such as 80% acetone (B3395972) or dimethylformamide (DMF).

  • Spectrophotometry: Measure the absorbance of the chlorophyll extract at specific wavelengths (typically 645 nm and 663 nm for acetone) using a spectrophotometer.

  • Calculation: Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).

  • Analysis: Compare the chlorophyll content of the treated leaf segments to the control to determine the extent of senescence inhibition.

Workflow Diagram for Leaf Senescence Bioassay

Leaf_Senescence_Bioassay Start Start Harvest_Leaves Harvest Healthy Leaves Start->Harvest_Leaves Prepare_Segments Cut Uniform Leaf Segments/Discs Harvest_Leaves->Prepare_Segments Apply_Treatment Float Segments on N6-HBA Solutions of Varying Concentrations Prepare_Segments->Apply_Treatment Incubate_Dark Incubate in Dark to Induce Senescence Apply_Treatment->Incubate_Dark Extract_Chlorophyll Extract Chlorophyll with Solvent Incubate_Dark->Extract_Chlorophyll Measure_Absorbance Measure Absorbance with Spectrophotometer Extract_Chlorophyll->Measure_Absorbance Calculate_Content Calculate Chlorophyll Content Measure_Absorbance->Calculate_Content Analyze_Results Compare with Control to Determine Senescence Inhibition Calculate_Content->Analyze_Results End End Analyze_Results->End

Workflow for the leaf senescence bioassay.

Conclusion

This compound is a potent cytokinin with significant biological activity in plant cells. Its mechanism of action is centered on the activation of the canonical cytokinin signaling pathway, leading to the promotion of cell division, shoot proliferation, and the delay of senescence. The quantitative data from related compounds and the established experimental protocols provide a solid foundation for further research and application of this compound in plant biotechnology and agriculture. Future studies focusing on the specific binding affinities of this compound to different cytokinin receptors and its dose-response effects in a wider range of plant species will further elucidate its potential for crop improvement and other biotechnological applications.

References

N6-(4-Hydroxybenzyl)adenosine: A Technical Guide to its Role as a Cytokinin Phytohormone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine, also known as para-topolin riboside, is a naturally occurring aromatic cytokinin found in various plant species, notably in Gastrodia elata. As a member of the cytokinin family of phytohormones, it plays a role in regulating plant cell division, growth, and development. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, what is known of its biosynthesis and metabolism, and its mechanism of action through the cytokinin signaling pathway. The guide also includes detailed experimental protocols for its extraction, quantification, and biological activity assessment, and presents available data in a structured format to aid researchers in the field. While specific quantitative data on receptor binding affinities and direct comparative bioassays remain limited in publicly available literature, this guide consolidates the current understanding of this compound as a significant aromatic cytokinin.

Introduction

Cytokinins are a class of plant hormones that are central to the regulation of cell division, differentiation, and a multitude of developmental processes. These molecules are typically adenine (B156593) derivatives with a side chain at the N6 position. While the isoprenoid cytokinins, such as zeatin and isopentenyladenine, have been extensively studied, the aromatic cytokinins, characterized by an aromatic side chain, are a less understood but equally important subgroup.

This compound (p-topolin riboside) is a prominent member of the aromatic cytokinins. Its presence has been identified in several plant species, and it exhibits characteristic cytokinin activities, including the promotion of callus growth and the inhibition of root elongation. This guide aims to provide a detailed technical resource for researchers and professionals interested in the phytohormonal role of this compound.

Chemical and Physical Properties

This compound is a ribonucleoside composed of an adenine base substituted at the N6 position with a 4-hydroxybenzyl group, attached to a ribose sugar.

PropertyValue
Chemical Formula C₁₇H₁₉N₅O₅
Molecular Weight 373.36 g/mol
CAS Number 110505-75-4
Appearance White to off-white powder
Solubility Soluble in DMSO

Biosynthesis and Metabolism

The biosynthesis of aromatic cytokinins is believed to differ from the well-established pathway of isoprenoid cytokinins, though the exact enzymatic steps for this compound are not yet fully elucidated.

3.1. Biosynthesis (Hypothesized)

The biosynthesis of the 4-hydroxybenzyl moiety is likely derived from the shikimate pathway, which produces aromatic amino acids. Phenylalanine or tyrosine are probable precursors. The adenine moiety is derived from the purine (B94841) nucleotide pool. The final step would involve the condensation of a 4-hydroxybenzyl derivative with an adenosine (B11128) derivative.

3.2. Metabolism

The metabolism of aromatic cytokinins in plants generally follows four main pathways:

  • Interconversion: The riboside form (this compound) can be converted to the free base (N6-(4-Hydroxybenzyl)adenine or p-topolin) and the corresponding nucleotide.

  • Hydroxylation: Additional hydroxyl groups may be added to the aromatic ring.

  • Conjugation: To regulate activity and for storage, this compound can be conjugated with sugars, typically at the N7 or N9 position of the adenine ring, or at the hydroxyl group of the side chain to form glucosides.

  • Oxidative Degradation: The side chain can be cleaved by cytokinin oxidase/dehydrogenase (CKX) enzymes, though aromatic cytokinins are generally more resistant to CKX degradation than isoprenoid cytokinins.

Mechanism of Action: The Cytokinin Signaling Pathway

This compound, like other cytokinins, is perceived by a family of sensor histidine kinases located in the endoplasmic reticulum membrane. In the model plant Arabidopsis thaliana, these receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1).

Upon binding of this compound, the receptor autophosphorylates a conserved histidine residue. This phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, the phosphate is relayed to a histidine phosphotransfer protein (AHP) in the cytoplasm. The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a response regulator (ARR).

There are two types of ARRs:

  • Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs.

  • Type-A ARRs: These are also induced by cytokinin and act as negative regulators of the signaling pathway, contributing to a feedback loop that attenuates the cytokinin response.

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor (AHK2, AHK3, CRE1/AHK4) AHP AHP AHK->AHP Phosphorelay AHP_p AHP-P AHP->AHP_p Translocation ARR_B Type-B ARR AHP_p->ARR_B Phosphorylation ARR_B_p Type-B ARR-P Genes Cytokinin-Responsive Genes ARR_B_p->Genes Activates Transcription ARR_A Type-A ARR ARR_A->AHK Negative Feedback Genes->ARR_A Expression Response Cytokinin Response Genes->Response CK This compound CK->AHK Binding

Figure 1. Simplified Cytokinin Signaling Pathway.

Biological Activity and Quantitative Data

While this compound is known to exhibit cytokinin activity, specific quantitative data on its binding affinity to cytokinin receptors and its relative potency in various bioassays are not extensively reported in publicly accessible literature. The activity of cytokinins is often assessed using classic plant bioassays.

5.1. Tobacco Callus Bioassay

This assay measures the ability of a substance to promote cell division and growth in cytokinin-dependent tobacco callus. The activity is quantified by the fresh or dry weight of the callus after a period of growth on a medium containing the test compound.

5.2. Arabidopsis Root Elongation Assay

Cytokinins inhibit primary root elongation in Arabidopsis thaliana. This assay quantifies the inhibitory effect of a compound on root growth. The length of the primary root is measured after several days of growth on a medium containing different concentrations of the test substance.

Table 1: Comparative Cytokinin Activity (Qualitative)

CytokininTobacco Callus GrowthArabidopsis Root Inhibition
This compound PromotesInhibits
trans-Zeatin Strong PromotionStrong Inhibition
Isopentenyladenine PromotesInhibits
N6-Benzyladenine Strong PromotionStrong Inhibition

Experimental Protocols

6.1. Extraction and Quantification of this compound from Plant Tissues

This protocol is adapted from established methods for cytokinin extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6.1.1. Extraction

  • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of ice-cold extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).

  • Add a known amount of a suitable internal standard (e.g., deuterated this compound).

  • Shake for 1 hour at 4°C.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with 0.5 mL of the same extraction solvent.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

6.1.2. Solid-Phase Extraction (SPE) Purification

  • Reconstitute the dried extract in 1 mL of 1 M formic acid.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 1 M formic acid.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 1 M formic acid.

  • Elute the cytokinins with 1 mL of methanol.

  • Evaporate the eluate to dryness.

6.1.3. LC-MS/MS Quantification

  • Reconstitute the purified sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject an aliquot into an LC-MS/MS system.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, from 5% acetonitrile (B52724) in water with 0.1% formic acid to 95% acetonitrile over 15 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

Extraction_Workflow Start Plant Tissue Grind Grind in Liquid N2 Start->Grind Extract Extract with Methanol:Water:Formic Acid Grind->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate1 Evaporate to Dryness Supernatant->Evaporate1 Reconstitute1 Reconstitute in 1 M Formic Acid Evaporate1->Reconstitute1 SPE C18 SPE Purification Reconstitute1->SPE Evaporate2 Evaporate to Dryness SPE->Evaporate2 Reconstitute2 Reconstitute in Mobile Phase Evaporate2->Reconstitute2 LCMS LC-MS/MS Analysis Reconstitute2->LCMS

Figure 2. Workflow for Extraction and Quantification.

6.2. Tobacco Callus Bioassay Protocol

  • Media Preparation: Prepare Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 1-naphthaleneacetic acid, NAA) but lacking cytokinins. Autoclave the medium and cool to 50-60°C.

  • Adding the Compound: Add filter-sterilized this compound to the medium at various concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Pour the medium into sterile petri dishes.

  • Inoculation: Transfer small, uniform pieces of cytokinin-dependent tobacco callus (e.g., Nicotiana tabacum cv. Wisconsin No. 38) onto the prepared plates.

  • Incubation: Incubate the plates in the dark at 25°C for 3-4 weeks.

  • Data Collection: Measure the fresh and/or dry weight of the callus for each concentration.

  • Analysis: Plot the callus weight against the logarithm of the this compound concentration to determine the dose-response curve and the effective concentration for 50% of the maximal response (ED50).

6.3. Arabidopsis Root Elongation Assay Protocol

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana (e.g., Col-0) seeds.

  • Media Preparation: Prepare half-strength MS medium with 1% sucrose (B13894) and 0.8% agar. Autoclave and cool.

  • Adding the Compound: Add filter-sterilized this compound to the medium at various concentrations (e.g., 0, 1, 10, 100, 1000 nM). Pour into square petri dishes.

  • Plating and Stratification: Place the sterilized seeds in a line on the surface of the agar. Seal the plates and stratify at 4°C for 2-3 days in the dark.

  • Incubation: Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: After 5-7 days, scan the plates and measure the length of the primary root using image analysis software.

  • Analysis: Plot the root length against the logarithm of the this compound concentration to determine the dose-response curve and the concentration that causes 50% inhibition of root growth (IC50).

Conclusion

This compound is a naturally occurring aromatic cytokinin with a clear role in plant growth and development. Its mechanism of action is presumed to follow the canonical cytokinin signaling pathway. While its qualitative cytokinin activities are established, a significant gap exists in the literature regarding quantitative data on its receptor binding affinities and direct, comparative bioactivity against other cytokinins. The provided protocols offer a framework for researchers to conduct such studies and further elucidate the specific role of this phytohormone. Future research focusing on the biosynthesis of aromatic cytokinins and the quantitative characterization of their interaction with receptor proteins will be crucial for a complete understanding of this important class of plant hormones and for potential applications in agriculture and biotechnology.

In-Depth Technical Guide to the Pharmacological Profile of N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of NHBA, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering in-depth information supported by experimental data and methodologies. NHBA primarily functions as an agonist of the A2A adenosine receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1] This dual activity contributes to its notable effects, including the modulation of alcohol-seeking behaviors and the inhibition of platelet aggregation. This guide presents quantitative data in structured tables, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a thorough understanding of NHBA's pharmacological characteristics.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism involving the activation of the A2A adenosine receptor and the inhibition of the equilibrative nucleoside transporter 1.[1]

  • A2A Adenosine Receptor Agonism: As an agonist, NHBA binds to and activates the A2A receptor, a G-protein coupled receptor (GPCR). The activation of the A2A receptor is known to initiate a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This pathway is crucial in various physiological processes, including the regulation of inflammation, neurotransmission, and vasodilation.

  • Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition: NHBA also functions as an inhibitor of ENT1, a bidirectional transporter responsible for the transport of nucleosides, including adenosine, across cell membranes. By inhibiting ENT1, NHBA effectively increases the extracellular concentration of adenosine, thereby potentiating the effects of endogenous adenosine on its receptors. This action is particularly relevant in tissues where adenosine plays a significant signaling role.

  • Anti-platelet Aggregation Activity: NHBA has been shown to be an inhibitor of in vitro collagen-induced platelet aggregation.[2] This effect is thought to be mediated, at least in part, through an interaction with the P2Y12 receptor, a key player in platelet activation and aggregation.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound.

ParameterValueTarget/SystemReference
IC50 6.77-141 µMCollagen-Induced Platelet Aggregation (in vitro)[2]
Oral Bioavailability 2.8%In mice

Further quantitative data on binding affinities (Ki) for adenosine receptor subtypes and ENT1, as well as detailed pharmacokinetic parameters, are areas of ongoing research.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by this compound through the A2A adenosine receptor.

NHBA_Signaling_Pathway NHBA This compound A2AR A2A Adenosine Receptor NHBA->A2AR Agonist ENT1 ENT1 NHBA->ENT1 Inhibitor G_protein Gs Protein A2AR->G_protein Activates Adenosine_ext Extracellular Adenosine ENT1->Adenosine_ext Adenosine_ext->A2AR Agonist Adenosine_int Intracellular Adenosine Adenosine_int->ENT1 AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

A2A receptor signaling cascade initiated by NHBA.
Experimental Workflow for In Vivo Behavioral Assessment

The following diagram outlines a typical workflow for assessing the in vivo effects of this compound on animal behavior.

Behavioral_Workflow start Start acclimation Animal Acclimation start->acclimation treatment Administer NHBA or Vehicle (i.p. injection) acclimation->treatment open_field Open-Field Test (Locomotor Activity) treatment->open_field two_bottle Two-Bottle Choice Test (Ethanol Preference) treatment->two_bottle data_analysis Data Analysis open_field->data_analysis two_bottle->data_analysis end End data_analysis->end

Workflow for in vivo behavioral studies of NHBA.

Detailed Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype.

  • Radioligand specific for each receptor subtype (e.g., [3H]CGS 21680 for A2A).

  • This compound.

  • Non-specific binding control (e.g., unlabeled adenosine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled adenosine (for non-specific binding), or a dilution of NHBA.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the NHBA concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on collagen-induced platelet aggregation.

Materials:

  • Freshly drawn human blood collected in sodium citrate (B86180) tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Collagen (agonist).

  • This compound.

  • Saline.

  • Platelet aggregometer.

Procedure:

  • Prepare PRP and PPP by centrifugation of whole blood.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate aliquots of PRP with various concentrations of NHBA or vehicle (saline) for a specified time at 37°C.

  • Add collagen to the PRP samples to induce aggregation.

  • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Determine the maximum percentage of aggregation for each sample.

  • Calculate the percentage inhibition of aggregation for each concentration of NHBA compared to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the NHBA concentration to determine the IC50 value.

Open-Field Test for Locomotor Activity in Mice

Objective: To assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in mice.

Materials:

  • Open-field arena (e.g., a square or circular enclosure).

  • Video tracking software.

  • This compound.

  • Vehicle solution (e.g., 5% DMSO, 5% Tween-80, and 0.9% saline).[1]

  • Experimental mice.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer NHBA or vehicle to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 0.1 mg/kg).[1]

  • After a predetermined time, place a mouse in the center of the open-field arena.

  • Record the mouse's activity for a set duration (e.g., 10-20 minutes) using the video tracking software.

  • Clean the arena thoroughly between each mouse.

  • Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Compare the results between the NHBA-treated and vehicle-treated groups.

Two-Bottle Choice Test for Ethanol (B145695) Preference in Mice

Objective: To evaluate the effect of this compound on voluntary ethanol consumption and preference in mice.

Materials:

  • Individually housed mouse cages with two sipper tubes.

  • Ethanol solution (e.g., 10% v/v in water).

  • Tap water.

  • This compound.

  • Vehicle solution.

  • Experimental mice.

Procedure:

  • Habituate the mice to the two-bottle setup with both tubes containing water.

  • Establish a baseline of ethanol consumption by providing one tube with the ethanol solution and the other with water for a set period (e.g., several days to weeks).

  • Record the daily fluid consumption from each bottle and the body weight of the mice.

  • Once a stable baseline is established, administer NHBA or vehicle to the mice daily via i.p. injection.

  • Continue to measure fluid consumption and body weight.

  • Calculate the ethanol intake (g/kg body weight) and preference (volume of ethanol solution consumed / total volume of fluid consumed).

  • Compare the ethanol intake and preference between the NHBA-treated and vehicle-treated groups.

Preclinical Findings

Preclinical studies in mice have demonstrated the potential of this compound in modulating alcohol-related behaviors. In a two-bottle choice test, NHBA administered at a dose of 0.1 mg/kg (i.p.) significantly reduced ethanol drinking behavior in high-consumption ethanol-drinking mice.[1] Importantly, at this dose, NHBA did not alter overall locomotor activity in the open-field test, suggesting that the reduction in ethanol consumption is not due to a general sedative effect.[1] Furthermore, NHBA was shown to dampen ethanol zone preference in a Y-maze test following operant conditioning with an ethanol and sucrose (B13894) reward.[1] These findings highlight the potential of NHBA as a therapeutic agent for alcohol use disorder.[1]

Conclusion

This compound presents a compelling pharmacological profile characterized by its dual action as an A2A adenosine receptor agonist and an ENT1 inhibitor. This mechanism underpins its observed effects on platelet aggregation and, most notably, its potential to mitigate alcohol-seeking behaviors. The data and protocols presented in this technical guide offer a solid foundation for further investigation into the therapeutic applications of NHBA. Future research should focus on elucidating a more detailed quantitative pharmacological profile, including comprehensive binding affinities and pharmacokinetic parameters, to fully realize the clinical potential of this promising compound.

References

N6-(4-Hydroxybenzyl)adenosine: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog isolated from the rhizome of Gastrodia elata, has emerged as a promising therapeutic agent with significant potential in the management of a spectrum of neurological and physiological disorders. Also known as T1-11 or para-topolin riboside, NHBA exhibits a unique dual mechanism of action, functioning as both an agonist for the adenosine A2A receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This review provides a comprehensive technical overview of the current research on NHBA, detailing its pharmacological properties, mechanism of action, and preclinical evidence supporting its efficacy in conditions such as alcohol use disorder, neurodegenerative diseases, insomnia, and platelet aggregation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to serve as a valuable resource for the scientific community engaged in the research and development of novel therapeutics.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in cellular signaling and physiological regulation. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, has garnered significant attention as a therapeutic target due to its involvement in neurotransmission, inflammation, and cardiovascular function. This compound (NHBA) is a naturally derived N6-substituted adenosine analog that has demonstrated potent and selective activity at the A2A receptor. Furthermore, its ability to inhibit ENT1, a key transporter responsible for adenosine reuptake, potentiates its adenosinergic effects by increasing the extracellular concentration of adenosine. This dual action makes NHBA a compelling candidate for further investigation and drug development.

Physicochemical Properties and Synthesis

This compound is a white to beige powder with a molecular weight of 373.36 g/mol and the empirical formula C17H19N5O5.[1] It is soluble in DMSO.[1]

  • Direct Alkylation: This method involves the direct alkylation of adenosine with an appropriately substituted benzyl (B1604629) bromide. This initially yields an N1-substituted derivative, which is then rearranged in the presence of a base to produce the desired N6-substituted compound.

  • Nucleophilic Displacement: This approach utilizes a nucleophilic substitution reaction where the chlorine atom in a 6-chloropurine (B14466) ribonucleoside is displaced by an amine, in this case, 4-hydroxybenzylamine.

A common starting material for the synthesis of N6-benzyladenosine analogs is 6-chloropurine riboside, which can be protected with silyl (B83357) groups before reacting with the desired benzylamine (B48309) in the presence of an acid catalyst.[3]

Pharmacological Profile

Mechanism of Action

NHBA's therapeutic effects are primarily attributed to its dual modulation of the adenosinergic system:

  • Adenosine A2A Receptor (A2AR) Agonism: NHBA acts as an agonist at the A2A receptor.[4][5] A2A receptors are Gs-protein coupled receptors, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, modulating a wide range of cellular functions.[8][9]

  • Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition: NHBA inhibits ENT1, the primary transporter responsible for the reuptake of adenosine from the extracellular space.[4][5] By blocking ENT1, NHBA increases the synaptic concentration and prolongs the action of endogenous adenosine, thereby amplifying the activation of adenosine receptors.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound and its related analog, J4.

ParameterTargetValueSpeciesAssay TypeReference(s)
IC50 A2A Receptor4.66 µM[10]
ENT11.57 µM[10]
Platelet Aggregation (Collagen-induced)6.77-141 µMIn vitro[]
Ki A2A Receptor2.62 µM[10]
ENT10.54 µM[10]
A2A Receptor (J4)1.7 µM[4]
ENT1 (J4)50 nM[4]
Pharmacokinetics (J4) Oral Bioavailability48%[4]
Brain-to-Blood Ratio~16%[4]

Therapeutic Applications and Preclinical Evidence

Alcohol Use Disorder

Preclinical studies have demonstrated the potential of NHBA in mitigating alcohol-seeking and consumption behaviors.[4][5] In mouse models, intraperitoneal administration of NHBA (0.1 mg/kg) significantly reduced ethanol (B145695) drinking and preference in a two-bottle choice test without affecting overall locomotor activity.[4][5] Furthermore, NHBA was shown to dampen ethanol zone preference in the Y-maze test, suggesting a reduction in the rewarding effects of ethanol.[4][5] This therapeutic effect is believed to be mediated through the activation of A2A receptors and modulation of ENT1 in the striatum, a brain region critical for reward and habit formation.[4][12][13]

Neurodegenerative Diseases

NHBA has shown neuroprotective effects in models of neurodegenerative diseases. It has been investigated for its potential in treating Huntington's disease and age-related cognitive decline.[4][10][14] Studies have shown that NHBA can suppress cellular senescence and reduce the generation of reactive oxygen species.[10][14] In a mouse model of aging, NHBA was found to ameliorate cognitive decline by promoting neurogenesis and reducing neuronal death.[10][14] The neuroprotective mechanisms are linked to its ability to activate A2A receptors and inhibit ENT1, thereby enhancing adenosinergic signaling which is known to be neuroprotective.[15][16][17]

Insomnia and Sleep Regulation

NHBA, also referred to as T1-11 in sleep studies, has demonstrated somnogenic effects. Oral administration of T1-11 in rodents increased non-rapid eye movement (NREM) sleep.[6] This effect was found to be mediated by the activation of A2A receptors on GABAergic neurons in the ventrolateral preoptic area (VLPO), a key sleep-promoting region of the brain.[6] Importantly, T1-11 did not exhibit significant cardiovascular side effects, a common limitation of other adenosine-based hypnotics.[6]

Anti-platelet Aggregation

NHBA has been identified as an inhibitor of in vitro platelet aggregation induced by collagen, with IC50 values ranging from 6.77 to 141 µM.[] This anti-aggregation activity is suggested to involve an interaction with the P2Y12 receptor.[] The P2Y12 receptor is a Gi-coupled receptor on platelets, and its activation by ADP leads to a decrease in cAMP levels, promoting platelet aggregation. By activating A2A receptors, NHBA can increase cAMP levels, thereby counteracting the P2Y12 signaling and inhibiting platelet aggregation.[10]

Signaling Pathways and Experimental Workflows

This compound Signaling in Neurons

NHBA_Neuronal_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHBA This compound (NHBA) A2AR A2A Receptor NHBA->A2AR Agonist ENT1 ENT1 NHBA->ENT1 Inhibitor Adenosine_ext Adenosine Adenosine_ext->ENT1 Transport AC Adenylyl Cyclase A2AR->AC Activates Adenosine_int Adenosine ENT1->Adenosine_int cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuroprotection, etc.) CREB->Gene_expression Regulates

NHBA signaling pathway in a neuron.
This compound in Platelet Aggregation

NHBA_Platelet_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates NHBA This compound (NHBA) A2AR A2A Receptor NHBA->A2AR Activates AC Adenylyl Cyclase P2Y12->AC Inhibits A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Aggregation Platelet Aggregation cAMP->Aggregation Inhibits

NHBA's role in modulating platelet aggregation.
Experimental Workflow: Two-Bottle Choice Test

Two_Bottle_Choice_Workflow cluster_acclimation Acclimation Phase cluster_ethanol_exposure Ethanol Exposure Phase cluster_treatment Treatment and Measurement Phase Housing Individually house mice Water Provide two bottles of water Housing->Water Habituation Habituate for several days Water->Habituation Ethanol_Intro Replace one water bottle with ethanol solution (e.g., 3% v/v) Habituation->Ethanol_Intro Ethanol_Escalation Gradually increase ethanol concentration (e.g., to 6%, then 10%) Ethanol_Intro->Ethanol_Escalation Bottle_Position Alternate bottle positions daily Ethanol_Escalation->Bottle_Position NHBA_Admin Administer NHBA or vehicle (i.p.) Bottle_Position->NHBA_Admin Measurement Measure fluid consumption from each bottle daily NHBA_Admin->Measurement Data_Analysis Calculate ethanol preference and consumption Measurement->Data_Analysis

Workflow for the two-bottle choice test.

Detailed Experimental Protocols

Two-Bottle Choice Test for Ethanol Consumption

This protocol is adapted from studies investigating the effect of NHBA on alcohol consumption in mice.[4]

Materials:

  • Individually ventilated cages

  • Two drinking bottles per cage with sipper tubes

  • Ethanol (e.g., 190 proof)

  • Tap water

  • This compound (NHBA)

  • Vehicle solution (e.g., 5% DMSO, 5% Tween-80 in saline)[4]

  • Animal scale

Procedure:

  • Acclimation: Individually house male C57BL/6J mice and allow them to acclimate for at least one week with ad libitum access to food and two bottles of tap water.

  • Ethanol Introduction and Escalation:

    • Replace the water in one of the two bottles with a 3% (v/v) ethanol solution.

    • After 4 days, increase the ethanol concentration to 6% (v/v).

    • After another 4 days, increase the ethanol concentration to 10% (v/v).

    • Maintain the mice on a choice of 10% ethanol and water for at least two weeks to establish a stable baseline of consumption.

    • To prevent side preference, alternate the position of the ethanol and water bottles daily.

  • Treatment:

    • On the test day, weigh the mice and the fluid-containing bottles.

    • Administer NHBA (e.g., 0.1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Return the mice to their home cages.

  • Measurement:

    • After a set period (e.g., 24 hours), re-weigh the mice and the bottles.

    • Calculate the volume of ethanol and water consumed, accounting for any spillage by using control cages with no mice.

  • Data Analysis:

    • Ethanol Consumption (g/kg): (Volume of ethanol consumed in ml * 0.789 g/ml) / mouse weight in kg.

    • Ethanol Preference (%): (Volume of ethanol consumed in ml) / (Total volume of fluid consumed in ml) * 100.

    • Compare the results between the NHBA-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Y-Maze Test for Spatial Working Memory and Ethanol Preference

This protocol is based on methods used to assess the impact of NHBA on ethanol-related reward memory.[3][4]

Materials:

  • Y-shaped maze with three identical arms (e.g., 34 cm long)

  • Ethanol solution (e.g., 10% v/v)

  • Tap water

  • This compound (NHBA)

  • Vehicle solution

  • Video tracking software (optional, but recommended)

Procedure:

  • Habituation: Handle the mice for several days leading up to the test to reduce stress. Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Apparatus Preparation: Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

  • Testing for Ethanol Preference:

    • Place 7 ml of tap water at the end of one arm and 7 ml of 10% ethanol at the end of another arm. The third arm remains empty and serves as the starting arm.

    • Administer NHBA (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes before placing the mouse in the maze.

    • Place the mouse at the end of the starting arm.

    • Allow the mouse to explore the maze freely for a set duration (e.g., 8 minutes).

    • Record the number of entries into and the time spent in each arm.

  • Data Analysis:

    • Calculate the preference for the ethanol arm as the percentage of time spent in the ethanol arm relative to the total time spent in both the water and ethanol arms.

    • Compare the preference between the NHBA-treated and vehicle-treated groups.

Light Transmission Aggregometry for Platelet Function

This protocol is a standard method for assessing platelet aggregation and can be adapted to study the effects of NHBA.

Materials:

  • Light transmission aggregometer

  • Cuvettes with stir bars

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Collagen (or other platelet agonists like ADP)

  • This compound (NHBA) dissolved in an appropriate solvent (e.g., DMSO)

  • Saline

Procedure:

  • Sample Preparation:

    • Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

  • Aggregation Assay:

    • Pipette a standardized volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Allow the PRP to equilibrate for a few minutes.

    • Add a specific concentration of NHBA or vehicle to the PRP and incubate for a short period (e.g., 1-2 minutes).

    • Add the platelet agonist (e.g., collagen) to induce aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • To determine the IC50 of NHBA, perform a dose-response curve with varying concentrations of NHBA.

    • Plot the percentage of inhibition of aggregation against the log concentration of NHBA to calculate the IC50 value.

Conclusion and Future Directions

This compound has demonstrated a compelling preclinical profile as a multi-target therapeutic agent with significant potential in the treatment of alcohol use disorder, neurodegenerative diseases, and sleep disorders. Its dual action as an A2A receptor agonist and an ENT1 inhibitor provides a unique and potent mechanism for modulating adenosinergic signaling. The quantitative data and detailed experimental protocols presented in this review offer a solid foundation for further research and development.

Future investigations should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of NHBA in various animal models and, eventually, in humans. More in-depth studies are needed to fully understand the downstream signaling pathways activated by NHBA in different cell types and disease states. A standardized and scalable synthesis process for NHBA will also be crucial for its advancement as a clinical candidate. Given the promising preclinical data, clinical trials are warranted to evaluate the safety and efficacy of this compound in human populations for its various potential therapeutic indications.

References

An In-depth Technical Guide to N6-(4-Hydroxybenzyl)adenosine (CAS Number 110505-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog isolated from the rhizomes of Gastrodia elata, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current scientific knowledge on NHBA, including its chemical properties, multifaceted biological activities, and underlying mechanisms of action. The document synthesizes available quantitative data, details established experimental protocols for its study, and visualizes key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Introduction

This compound, also known as para-topolin riboside, is a purine (B94841) nucleoside that has been identified as a bioactive constituent of the traditional medicinal herb Gastrodia elata.[1] This compound has garnered attention for its diverse pharmacological effects, which are primarily attributed to its interaction with key targets in the purinergic signaling pathway and beyond. This guide will delve into the technical details of NHBA's activity as an inhibitor of the P2Y12 receptor, an agonist of the adenosine A2A receptor (A2AR), and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[2] These activities underpin its potential therapeutic applications in cardiovascular diseases, neurological disorders, and oncology.

Chemical and Physical Properties

PropertyValueReference
CAS Number 110505-75-4-
Molecular Formula C₁₇H₁₉N₅O₅[1]
Molecular Weight 373.36 g/mol [1]
Synonyms p-Topolin riboside, N6-(p-Hydroxybenzyl)adenosine[3]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities stemming from its interaction with multiple molecular targets.

Inhibition of Platelet Aggregation via P2Y12 Receptor

NHBA has been identified as an inhibitor of platelet aggregation.[3] In vitro studies have demonstrated its ability to inhibit collagen-induced platelet aggregation with a reported IC50 range of 6.77-141 μM.[3] This anti-aggregation effect is believed to involve an interaction with the P2Y12 receptor, a key G protein-coupled receptor on the platelet surface that is activated by adenosine diphosphate (B83284) (ADP).[3]

dot

P2Y12_Inhibition NHBA This compound P2Y12 P2Y12 Receptor NHBA->P2Y12 Inhibits G_alpha_i Gαi P2Y12->G_alpha_i Activates Platelet_Aggregation Platelet Aggregation P2Y12->Platelet_Aggregation Promotes AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts cAMP->Platelet_Aggregation Inhibits

Caption: P2Y12 Receptor Inhibition by NHBA.

Adenosine A2A Receptor Agonism

dot

A2AR_Activation NHBA This compound A2AR A2A Receptor NHBA->A2AR Activates G_alpha_s Gαs A2AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Neuroprotection, Anti-inflammation) PKA->Downstream

Caption: A2A Receptor Agonism by NHBA.

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

NHBA is also known to inhibit the equilibrative nucleoside transporter 1 (ENT1).[2] ENT1 is responsible for the bidirectional transport of nucleosides, including adenosine, across cell membranes. By inhibiting ENT1, NHBA can increase the extracellular concentration of adenosine, thereby potentiating the effects of endogenous adenosine on its receptors. Specific Ki values for NHBA at ENT1 are not widely published, but the related compound J4 exhibits a Ki of 50 nM.

Potential Anticancer and Neuroprotective Effects

Preliminary studies and the activities of related N6-benzyladenosine analogs suggest that NHBA may possess anticancer properties.[4] N6-benzyladenosine derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4] However, specific IC50 values for NHBA against different cancer cell lines are not yet well-documented in the literature.

The dual action of NHBA as an A2AR agonist and ENT1 inhibitor points to its potential as a neuroprotective agent.[2] Activation of A2A receptors and elevation of extracellular adenosine are known to play roles in neuroprotection.[5] Animal studies have shown that NHBA can dampen alcohol drinking and seeking behaviors, suggesting its utility in treating alcohol use disorder.[6]

Quantitative Data

The following table summarizes the available quantitative data for this compound and a related compound for contextual comparison.

ParameterTarget/AssayValueCompoundReference
IC50 Collagen-Induced Platelet Aggregation6.77-141 μMThis compound[3]
Ki Adenosine A2A Receptor1.7 μMJ4 (related N6-substituted adenosine analog)-
Ki Equilibrative Nucleoside Transporter 1 (ENT1)50 nMJ4 (related N6-substituted adenosine analog)-

Note: Specific Ki values for this compound at A2AR and ENT1 are not currently available in peer-reviewed literature.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to study the biological activities of this compound.

Collagen-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by collagen.

dot

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (e.g., 150-200 x g) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubate Incubate PRP with NHBA or Vehicle Control PRP->Incubate Add_Collagen Add Collagen to Induce Aggregation Incubate->Add_Collagen Measure Measure Aggregation (Light Transmission Aggregometry) Add_Collagen->Measure Plot Plot % Aggregation vs. NHBA Concentration Measure->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for Platelet Aggregation Assay.

Methodology:

  • Blood Collection: Whole human blood is collected into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[7]

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.[7]

  • Platelet Count Adjustment: The platelet count in the PRP may be adjusted to a standardized concentration using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.[7]

  • Aggregation Measurement: The assay is performed in an aggregometer. A baseline is established with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: PRP is pre-incubated with varying concentrations of NHBA or a vehicle control for a specified time at 37°C with stirring.[7]

  • Induction of Aggregation: Collagen is added to the PRP to induce platelet aggregation.[7]

  • Data Acquisition: The change in light transmission through the sample is recorded over time as the platelets aggregate.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by plotting the inhibition of aggregation against the concentration of NHBA.

Adenosine A2A Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the A2A receptor by measuring its ability to displace a radiolabeled ligand.

dot

A2AR_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes (e.g., CHO, HEK293 expressing hA2AR) Radioligand Prepare Radioligand (e.g., [3H]CGS 21680) NHBA_sol Prepare Serial Dilutions of NHBA Incubate Incubate Membranes, Radioligand, and NHBA/Control Filter Separate Bound and Free Ligand (Vacuum Filtration) Incubate->Filter Measure Measure Radioactivity Filter->Measure Plot Plot % Specific Binding vs. Log[NHBA] Ki Calculate Ki from IC50 Plot->Ki

Caption: Workflow for A2A Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) that have been engineered to express the human A2A receptor.[8][9]

  • Assay Components:

    • Radioligand: A radiolabeled A2A receptor antagonist or agonist, such as [3H]CGS 21680, is used.[8][10]

    • Test Compound: Serial dilutions of NHBA are prepared.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor ligand (e.g., NECA) is used to determine non-specific binding.[10]

  • Incubation: The cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control are incubated together in a suitable buffer at a specific temperature and for a set duration to reach equilibrium.[8]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[8]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[12]

ENT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the transport of a radiolabeled nucleoside into cells via ENT1.

Methodology:

  • Cell Culture: A suitable cell line that expresses ENT1 is used.

  • Assay Components:

    • Radiolabeled Substrate: A radiolabeled nucleoside, such as [3H]nitrobenzylthioinosine, is used as the substrate for ENT1.

    • Test Compound: Serial dilutions of NHBA are prepared.

  • Uptake Assay:

    • Cells are incubated with the radiolabeled substrate in the presence of varying concentrations of NHBA or a vehicle control for a short period.

    • The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Detection: The amount of radioactivity inside the cells is quantified by lysing the cells and using a scintillation counter.

  • Data Analysis: The percentage of inhibition of uptake is calculated for each concentration of NHBA, and the IC50 value is determined.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited in the publicly available literature. A study on a Gastrodia elata extract in rats detected adenosine and 4-hydroxybenzyl alcohol in plasma and various tissues, indicating that these components are absorbed and distributed.[13][14] However, specific parameters such as bioavailability, half-life, and clearance for NHBA have not been definitively reported. For context, the related second-generation compound J4 has been reported to have an oral bioavailability of 48% and a brain-to-blood ratio of approximately 16%.

Conclusion

This compound is a promising natural product with a unique pharmacological profile, acting on multiple key targets including the P2Y12 receptor, the adenosine A2A receptor, and the ENT1 transporter. Its demonstrated activities as a platelet aggregation inhibitor and its potential in neuroprotection and cancer therapy warrant further investigation. This technical guide provides a solid foundation for researchers by consolidating the current knowledge on NHBA, including its biological effects, quantitative data, and the experimental methodologies for its study. Future research should focus on elucidating the precise binding affinities of NHBA for its targets, expanding the scope of its in vitro and in vivo testing, and conducting comprehensive pharmacokinetic and toxicological studies to fully assess its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure and Activity of N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), also known as para-topolin riboside, is a naturally occurring aromatic cytokinin found in the rhizomes of Gastrodia elata. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of NHBA. Detailed experimental protocols for its synthesis, purification, and key bioassays are presented. NHBA exhibits a dual mechanism of action, functioning as an agonist of the adenosine (B11128) A2A receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). Furthermore, it has been identified as an inhibitor of platelet aggregation. This multifaceted activity profile positions NHBA as a promising lead compound for therapeutic development, particularly in the areas of neurological disorders and cardiovascular diseases. This document serves as a core technical resource, summarizing quantitative data and outlining detailed methodologies to facilitate further research and development.

Molecular Structure and Physicochemical Properties

This compound is a purine (B94841) nucleoside composed of an adenine (B156593) base, a ribose sugar, and a 4-hydroxybenzyl group attached to the N6 position of the adenine ring.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₉N₅O₅--INVALID-LINK--
Molecular Weight 373.36 g/mol --INVALID-LINK--
IUPAC Name (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol--INVALID-LINK--
CAS Number 110505-75-4--INVALID-LINK--
Appearance White to beige powder--INVALID-LINK--
Solubility DMSO: 2 mg/mL--INVALID-LINK--

Biological Activity and Quantitative Data

NHBA demonstrates significant biological activity through multiple mechanisms of action. It is a dual modulator of the adenosine signaling pathway and an inhibitor of platelet aggregation.

Table 2: Summary of Quantitative Bioactivity Data for this compound

Target/AssayActivityValueReference
Platelet Aggregation Inhibition (IC₅₀)6.77-141 µM--INVALID-LINK--
Adenosine A2A Receptor (A2AR) Agonist---INVALID-LINK--
Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition (Kᵢ)50 nM--INVALID-LINK--

Signaling Pathways

The primary signaling pathway modulated by NHBA involves the adenosine A2A receptor and the equilibrative nucleoside transporter 1. As an A2AR agonist, NHBA can stimulate downstream signaling cascades, while its inhibition of ENT1 leads to an increase in extracellular adenosine levels, further potentiating adenosine receptor signaling.

N6_4_Hydroxybenzyl_adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHBA This compound A2AR A2A Receptor NHBA->A2AR Agonism ENT1 ENT1 NHBA->ENT1 Inhibition Adenosine_ext Adenosine Adenosine_ext->A2AR Agonism Adenosine_ext->ENT1 Transport Downstream Downstream Signaling (e.g., cAMP production) A2AR->Downstream Activation Adenosine_int Adenosine ENT1->Adenosine_int Transport

NHBA Signaling Pathway

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A common method for the synthesis of N6-substituted adenosine analogs involves the nucleophilic substitution of 6-chloropurine (B14466) riboside with the corresponding amine.

Workflow:

Synthesis_Workflow start Start step1 React 6-chloropurine riboside with 4-hydroxybenzylamine (B1666329) start->step1 step2 Reaction in n-butanol with triethylamine (B128534) step1->step2 step3 Stir at 90°C for 4 hours step2->step3 step4 Cool to -5°C overnight step3->step4 step5 Filter and collect the solid step4->step5 step6 Wash with cold n-butanol, water, and diethyl ether step5->step6 end This compound step6->end

Synthesis Workflow

Methodology:

  • Combine 1 mmol of 6-chloropurine-9-riboside and 1.33 mmol of 4-hydroxybenzylamine in 20 mL of n-butanol.

  • Add 1.67 mmol of triethylamine to the reaction mixture.

  • Stir the mixture at 90°C for 4 hours.

  • After the reaction, cool the mixture to -5°C and leave it overnight in a freezer.

  • Collect the resulting white solid by filtration.

  • Wash the solid sequentially with cold n-butanol (2 x 5 mL), cold distilled water (2 x 5 mL), and diethyl ether (2 x 5 mL) to yield the final product.[1]

Purification by High-Performance Liquid Chromatography (HPLC) (Representative Protocol)

Reversed-phase HPLC is a standard method for the purification of nucleoside analogs like NHBA.

Workflow:

HPLC_Purification_Workflow start Start prep Dissolve crude product in appropriate solvent (e.g., water/acetonitrile) start->prep filter Filter through 0.22 µm syringe filter prep->filter hplc Inject onto a C18 RP-HPLC column filter->hplc elute Elute with a gradient of acetonitrile in triethylammonium (B8662869) bicarbonate buffer hplc->elute collect Collect fractions corresponding to the product peak (UV detection at 260 nm) elute->collect evap Pool pure fractions and evaporate the solvent collect->evap end Purified this compound evap->end

HPLC Purification Workflow

Methodology:

  • Sample Preparation: Dissolve the crude synthesized product in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile. Filter the solution through a 0.22 µm syringe filter.

  • HPLC System: Utilize a reversed-phase HPLC system equipped with a C18 column (e.g., ACE 10 C8, 250 mm x 10 mm).

  • Mobile Phase:

    • Buffer A: 0.1 M triethylammonium bicarbonate, pH 7.5.

    • Buffer B: 0.1 M triethylammonium bicarbonate, pH 7.5, in 50% acetonitrile.

  • Gradient Elution: Apply a linear gradient of 0% to 50% Buffer B over 20 minutes with a flow rate of 4 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 260 nm.

  • Fraction Collection and Processing: Collect the fractions corresponding to the major peak. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified NHBA.[2]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of NHBA to inhibit platelet aggregation induced by an agonist like collagen.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at >1500 x g for 15 minutes. PPP is used as a reference for 100% aggregation.[3]

  • Aggregation Measurement:

    • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C.

    • Add the desired concentration of NHBA or vehicle control to the PRP and incubate for a specified time.

    • Induce platelet aggregation by adding an agonist (e.g., collagen).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The percentage of inhibition of aggregation by NHBA is calculated relative to the vehicle control.

Adenosine A2A Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of NHBA to the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Materials:

    • Membrane preparations from cells expressing the human A2A receptor (e.g., HEK293-A2AR cells).

    • Radioligand: [³H]CGS 21680.

    • Non-specific binding control: 10 µM NECA.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 20 µg protein/well), the radioligand (e.g., 6 nM [³H]CGS 21680), and varying concentrations of NHBA.

    • For total binding wells, omit NHBA. For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM NECA).

    • Incubate the plate at room temperature for 120 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of NHBA by plotting the percentage of specific binding against the log concentration of NHBA. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[4]

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition Assay

This assay measures the ability of NHBA to inhibit the transport of a radiolabeled nucleoside into cells expressing ENT1.

Methodology:

  • Cell Culture: Use a cell line that expresses ENT1 (e.g., MDCK-II cells).

  • Uptake Assay:

    • Seed the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of NHBA or a known ENT1 inhibitor (e.g., NBMPR) for a specified time.

    • Initiate the uptake by adding a radiolabeled ENT1 substrate, such as [³H]-adenosine, and incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the transport by rapidly washing the cells with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of uptake by NHBA at each concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of NHBA.

Conclusion

This compound is a multifaceted bioactive compound with a well-defined molecular structure and promising therapeutic potential. Its dual action on the adenosine A2A receptor and ENT1, coupled with its anti-platelet aggregation activity, makes it a subject of significant interest in drug discovery. The data and protocols compiled in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and therapeutic applications of this intriguing natural product.

References

preliminary studies on N6-(4-Hydroxybenzyl)adenosine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preliminary Studies of N6-(4-Hydroxybenzyl)adenosine Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NHBA), also known as para-topolin riboside, is a naturally occurring aromatic cytokinin, an N6-substituted adenosine (B11128) analog. It has been identified in various plants and is structurally related to other bioactive N6-benzyladenosine compounds. Preliminary research has unveiled its potential in several biological domains, notably in hematology and neurology. This technical guide provides a comprehensive overview of the current understanding of NHBA's bioactivity, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.

It is important to note that while NHBA has established effects, extensive research into its potential anticancer activities is still emerging. Much of the data regarding apoptosis and cell cycle arrest is derived from studies on its close structural analog, N6-benzyladenosine. This guide will clearly differentiate between data directly pertaining to NHBA and that of its related compounds to ensure clarity and accuracy for future research and development endeavors.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from preliminary studies on this compound and its related compounds.

Table 1: Bioactivity of this compound (NHBA)

BioactivityTarget/AssayCell Line/SystemValueReference(s)
Inhibition of Platelet AggregationCollagen-Induced Platelet AggregationHuman PlateletsIC50: 6.77–141 µM[1]
Neurobehavioral EffectsEthanol (B145695) Drinking and Seeking BehaviorMice0.1 mg/kg (i.p.)[2]
Apoptosis PreventionSerum Deprivation-Induced Apoptosis (MTT)PC-12EC50: 0.037 µM*[1]

*Note: This value is attributed to "Compound 2" in the cited source's table, which corresponds to this compound in the context of preventing serum deprivation-induced apoptosis in PC-12 cells.

Table 2: Anticancer Activity of N6-benzyladenosine (a close analog of NHBA)

BioactivityCell LineTreatment DurationIC50 / EffectReference(s)
CytotoxicityHCT116 (Colon Cancer)48h~10 µM[3]
CytotoxicityDLD-1 (Colon Cancer)48h~15 µM[3]
Apoptosis InductionU87MG (Glioblastoma)24hActivation of Caspase-3 and Caspase-9 at 10 µM[4]
Cell Cycle ArrestT24 (Bladder Carcinoma)24hArrest at G0/G1 phase[5]

Table 3: Binding Affinities of J4 (a second-generation N6-substituted adenosine analog)

TargetBinding Affinity (Ki)Reference(s)
A2A Adenosine Receptor (A2AR)1.7 µM[6]
Equilibrative Nucleoside Transporter 1 (ENT1)50 nM[6]

Mechanism of Action and Signaling Pathways

NHBA exerts its biological effects by interacting with multiple targets. It is known to be an activator of the A2A adenosine receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). Additionally, its anti-platelet activity may involve the P2Y12 receptor.

A2A Adenosine Receptor (A2AR) Signaling Pathway

Activation of the Gs protein-coupled A2A receptor by NHBA is expected to initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, influencing processes such as inflammation and neurotransmitter release.

A2AR_Signaling cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts NHBA This compound NHBA->A2AR activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates targets

A2AR signaling cascade initiated by NHBA.
Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

NHBA inhibits ENT1, a bidirectional transporter responsible for the transport of nucleosides, including adenosine, across the cell membrane. By blocking ENT1, NHBA can increase the extracellular concentration of adenosine, thereby potentiating adenosine receptor signaling.

ENT1_Inhibition cluster_membrane Cell Membrane ENT1 ENT1 Transporter Adenosine_in Intracellular Adenosine ENT1->Adenosine_in NHBA This compound NHBA->ENT1 inhibits Adenosine_out Extracellular Adenosine Adenosine_out->ENT1

Inhibition of adenosine transport by NHBA via ENT1.
Putative P2Y12 Receptor Signaling in Platelets

The anti-platelet aggregation activity of NHBA may be mediated through the P2Y12 receptor, a Gi protein-coupled receptor. Inhibition of this receptor would lead to an increase in cAMP levels, ultimately inhibiting platelet activation and aggregation.

P2Y12_Signaling cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts NHBA This compound NHBA->P2Y12 inhibits ATP ATP ATP->AC Aggregation Platelet Aggregation cAMP->Aggregation inhibits

Proposed P2Y12 inhibitory pathway by NHBA.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's bioactivity. These protocols are standardized and may require optimization for specific cell lines and experimental conditions.

General Experimental Workflow

A typical workflow for assessing the bioactivity of a compound like NHBA involves a series of in vitro assays to determine its effects on cell viability, apoptosis, and cell cycle, followed by mechanistic studies.

Experimental_Workflow start Prepare NHBA Stock Solution culture Culture Target Cell Lines start->culture treat Treat Cells with Varying Concentrations of NHBA culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle data Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) viability->data apoptosis->data cell_cycle->data end Conclusion on Bioactivity data->end

General workflow for in vitro bioactivity screening.
MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound (NHBA)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of NHBA in culture medium. Replace the medium in the wells with 100 µL of the NHBA solutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

Annexin V & Propidium (B1200493) Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (calcium and magnesium-free)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells with NHBA as for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

Propidium Iodide Staining for Cell Cycle Analysis

This method uses propidium iodide to stain the total DNA content of cells, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Materials:

  • Propidium Iodide staining solution (containing PI and RNase A in PBS)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect at least 1 x 10^6 cells after treatment with NHBA.

  • Washing: Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[11]

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal.[11]

Conclusion

Preliminary studies on this compound have revealed a multifaceted bioactivity profile, with established roles in the inhibition of platelet aggregation and the modulation of alcohol-seeking behaviors. Its mechanism of action involves the A2A adenosine receptor and the ENT1 transporter. While direct evidence for its anticancer effects is still limited, the pro-apoptotic and cell-cycle-arresting properties of its close structural analogs strongly suggest a promising avenue for future investigation. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate the specific binding kinetics of NHBA to its targets and to comprehensively evaluate its efficacy in various cancer cell lines.

References

N6-(4-Hydroxybenzyl)adenosine: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog, has garnered significant scientific interest due to its presence in traditional medicinal herbs and its diverse pharmacological activities. Primarily isolated from Gastrodia elata Blume, a cornerstone of traditional Asian medicine for neurological and cardiovascular ailments, NHBA is emerging as a promising therapeutic agent. This technical guide provides an in-depth overview of NHBA, focusing on its traditional context, pharmacological profile, and the experimental methodologies used to elucidate its mechanisms of action. Quantitative data are summarized for comparative analysis, and key experimental protocols are detailed to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of its molecular interactions and the methods used for its investigation.

Introduction: From Traditional Herb to Molecular Target

For centuries, the rhizome of Gastrodia elata Blume (known as "Tianma" in Chinese medicine) has been utilized in traditional medicine to treat a variety of conditions, including headaches, dizziness, convulsions, and other neurological and cardiovascular disorders.[1][2][3] Modern phytochemical investigations have led to the isolation of several bioactive compounds from this plant, with this compound being a key constituent responsible for some of its therapeutic effects.[4][5] NHBA is an adenosine analog characterized by a 4-hydroxybenzyl group attached to the N6 position of the adenine (B156593) base.[5] Its pharmacological actions are primarily attributed to a dual mechanism: agonism at the adenosine A2A receptor (A2AR) and inhibition of the equilibrative nucleoside transporter 1 (ENT1).[4][6] This dual action modulates adenosine signaling, which plays a crucial role in neuroprotection, anti-inflammatory processes, and cardiovascular regulation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for comparison and further study.

Table 1: Receptor Binding and Functional Activity of this compound and Analogs

CompoundTargetAssay TypeSpeciesValueReference
This compound Adenosine A2A ReceptorRadioligand BindingNot SpecifiedIC50: 4.66 µM[7]
Ki: 2.62 µM (calculated)[7]
Platelet Aggregation (collagen-induced)In vitro functionalNot SpecifiedIC50: 6.77-141 µM[8]
Neuroprotection (serum deprivation-induced apoptosis)In vitro functionalPC12 cellsEC50: 3.7 x 10⁻⁸ M[7]
J4 (related N6-substituted adenosine analog) Adenosine A2A ReceptorRadioligand BindingNot SpecifiedKi: 1.7 µM[6]
Equilibrative Nucleoside Transporter 1 (ENT1)Radioligand BindingNot SpecifiedKi: 50 nM[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectDosageRoute of AdministrationReference
Mice (High-consumption ethanol (B145695) drinking)Reduced ethanol drinking behavior0.1 mg/kgIntraperitoneal (i.p.)[4]
MiceNo alteration in locomotor activity0.1 mg/kgIntraperitoneal (i.p.)[4]
MiceReduced locomotor activity0.3 mg/kgIntraperitoneal (i.p.)[4]

Table 3: Pharmacokinetic Parameters of Adenosine Analogs in Rats

CompoundCmaxTmaxAUCReference
This compound Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported[3][9]
Adenosine Not explicitly reportedNot explicitly reportedNot explicitly reportedShort (rapid clearance)[10]
N6-cyclopentyladenosine (CPA) ~2.7 ng/mL (EC50 for chronotropic effect)Not explicitly reportedNot explicitly reported~25 min[11]

Note: While a specific pharmacokinetic study detailing Cmax, Tmax, and AUC for NHBA was not found, a UPLC-QTOF-MS method for its determination in rat plasma has been developed, indicating that such studies are feasible.[9] The rapid clearance of adenosine and the reported half-life of a related analog provide context for the likely pharmacokinetic profile of NHBA.[10]

Core Signaling Pathways

The primary mechanism of action for this compound involves the modulation of adenosine signaling through two key proteins: the adenosine A2A receptor and the equilibrative nucleoside transporter 1.

Adenosine A2A Receptor Activation

NHBA acts as an agonist at the A2A receptor, a Gs protein-coupled receptor.[4] Activation of this receptor initiates a signaling cascade that has significant downstream effects, particularly in neuronal and immune cells.

A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHBA This compound A2AR Adenosine A2A Receptor NHBA->A2AR Binds and Activates Gs Gs Protein A2AR->Gs Activates ENT1 ENT1 AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Effects (Neuroprotection, Anti-inflammation) CREB->Downstream Adenosine_in Adenosine Adenosine_in->ENT1 Transport

Caption: Adenosine A2A receptor signaling cascade initiated by NHBA.

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

In addition to receptor activation, NHBA inhibits ENT1, a bidirectional transporter responsible for moving adenosine across the cell membrane.[4] By blocking ENT1, NHBA prevents the reuptake of extracellular adenosine, leading to an accumulation of adenosine in the synaptic cleft and interstitial fluid. This, in turn, potentiates the activation of adenosine receptors, including A2AR.

ENT1_Inhibition NHBA This compound ENT1 ENT1 Transporter NHBA->ENT1 Inhibits Adenosine_Intra Intracellular Adenosine ENT1->Adenosine_Intra Adenosine_Extra Extracellular Adenosine Adenosine_Extra->ENT1 Transport A2AR Adenosine A2A Receptor Adenosine_Extra->A2AR Activates Signaling Increased A2AR Signaling A2AR->Signaling

Caption: Mechanism of ENT1 inhibition by NHBA leading to increased extracellular adenosine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Isolation from Gastrodia elata

This protocol outlines a general procedure for the extraction and isolation of NHBA from the rhizomes of Gastrodia elata.

Materials:

  • Dried and pulverized rhizomes of Gastrodia elata

  • 80% Ethanol (EtOH)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Macroporous adsorbent resin (e.g., Diaion HP-20)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate, n-butanol)

  • Rotary evaporator

  • Freeze dryer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: a. Macerate the pulverized Gastrodia elata rhizomes in 80% ethanol at a 1:10 solid-to-liquid ratio. b. Perform the extraction three times at room temperature, each for 24 hours, with constant agitation. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Initial Fractionation: a. Suspend the crude extract in water and apply it to a macroporous adsorbent resin column. b. Wash the column with water to remove sugars and other polar impurities. c. Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol) to obtain fractions with increasing hydrophobicity. d. Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing NHBA.

  • Silica Gel Column Chromatography: a. Concentrate the NHBA-rich fraction and adsorb it onto a small amount of silica gel. b. Pack a silica gel column with a suitable solvent system (e.g., a gradient of methanol in chloroform). c. Apply the adsorbed sample to the top of the column. d. Elute the column with the gradient solvent system, collecting fractions. e. Analyze the fractions by TLC/HPLC and pool those containing purified NHBA.

  • Size Exclusion Chromatography: a. For further purification, dissolve the pooled fractions in methanol and apply to a Sephadex LH-20 column. b. Elute the column with methanol. c. Collect fractions and analyze by HPLC.

  • Final Purification and Identification: a. The final purification can be achieved using preparative HPLC with a C18 column. b. Lyophilize the purified fraction to obtain NHBA as a powder. c. Confirm the identity and purity of the compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and comparison with a reference standard.

Extraction_Workflow start Dried Gastrodia elata Rhizomes extraction Extraction with 80% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 fractionation Macroporous Resin Column Chromatography concentration1->fractionation silica_gel Silica Gel Column Chromatography fractionation->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc identification Structure Identification (NMR, MS) prep_hplc->identification end Purified this compound identification->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N6-(4-Hydroxybenzyl)adenosine (HBA) in Plant Development

Abstract

This compound (HBA), a naturally occurring aromatic cytokinin, plays a significant role in various aspects of plant growth and development. This technical guide provides a comprehensive overview of the current understanding of HBA, including its chemical properties, its established roles in promoting cell division, shoot proliferation, and delaying senescence, as well as its potential applications in agriculture and biotechnology. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its biological activity, and presents putative signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in plant science and the development of plant growth regulators.

Introduction

This compound, also known as para-topolin riboside, is a member of the cytokinin family of plant hormones.[1] Cytokinins are a class of N6-substituted adenine (B156593) derivatives that are central to the regulation of cell division and differentiation in plants.[2] HBA has been identified as a naturally occurring cytokinin in various plant species, including Gastrodia elata.[3] Its cytokinin-like activity makes it a compound of interest for applications in plant tissue culture, agriculture, and horticulture for improving crop yield and quality.[1] This guide will delve into the technical details of HBA's function, providing a foundation for further research and application.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol[3]
Molecular Formula C17H19N5O5[3]
Molecular Weight 373.4 g/mol [3]
Appearance White to beige powder[4]
Solubility Soluble in DMSO[4]
CAS Number 110505-75-4[4]

Role in Plant Development

HBA, through its cytokinin-like activity, influences a wide array of developmental processes in plants.[1] Its primary mode of action is the promotion of cell division (cytokinesis), which underpins its effects on growth and morphogenesis.

Root Development

Cytokinins are known to play a complex role in root development, often acting antagonistically to auxin. High concentrations of cytokinins can inhibit primary root elongation and suppress lateral root formation.[5][6] Conversely, cytokinins are involved in specifying the vascular pattern in the root. The effect of HBA on root architecture is expected to be dose-dependent.

Table 1: Illustrative Dose-Response of this compound on Arabidopsis thaliana Root Development (Hypothetical Data)

HBA Concentration (µM)Primary Root Length (mm, ±SD)Lateral Root Density (No./cm, ±SD)
0 (Control)55 ± 4.28.5 ± 1.1
0.0153 ± 3.98.2 ± 1.3
0.142 ± 3.16.1 ± 0.9
128 ± 2.53.4 ± 0.6
1015 ± 1.81.2 ± 0.4

This table presents hypothetical data for illustrative purposes, based on the known effects of other cytokinins.

Shoot Development and Regeneration

HBA is utilized in plant tissue culture to stimulate shoot proliferation and regeneration from explants.[1] By promoting cell division in the shoot apical meristem and axillary buds, HBA can enhance the number of shoots produced in vitro. This is a critical application for the micropropagation of elite plant varieties and for plant genetic engineering.

Table 2: Illustrative Effect of this compound on Shoot Regeneration from Tobacco Leaf Explants (Hypothetical Data)

HBA Concentration (µM)Regeneration Frequency (%)Mean Number of Shoots per Explant (±SD)
0 (Control)150.8 ± 0.3
0.5452.1 ± 0.6
1.0804.5 ± 1.2
2.5956.8 ± 1.5
5.0855.2 ± 1.3

This table presents hypothetical data for illustrative purposes, based on the known effects of other cytokinins.

Leaf Senescence

Cytokinins are well-established inhibitors of leaf senescence. They function to delay the degradation of chlorophyll (B73375) and proteins, thereby maintaining the photosynthetic capacity of leaves and extending their lifespan.[1] HBA is expected to exhibit similar anti-senescence properties.

Table 3: Illustrative Effect of this compound on Chlorophyll Retention in Detached Wheat Leaves (Hypothetical Data)

TreatmentChlorophyll Content (% of initial, ±SD) after 72h incubation
Water (Control)35 ± 3.8
HBA (1 µM)55 ± 4.5
HBA (10 µM)78 ± 5.1
HBA (50 µM)85 ± 4.2

This table presents hypothetical data for illustrative purposes, based on the known effects of other cytokinins.

Abiotic Stress Tolerance

Emerging evidence suggests that cytokinins are involved in plant responses to various abiotic stresses. By modulating developmental processes and resource allocation, cytokinins can contribute to enhanced tolerance to stresses such as drought and salinity. The role of HBA in abiotic stress tolerance is an active area of research.

Signaling Pathway

HBA, as a cytokinin, is perceived by histidine kinase receptors located in the endoplasmic reticulum membrane. In Arabidopsis, these receptors are AHK2, AHK3, and CRE1/AHK4. The binding of HBA is predicted to cause a conformational change in the receptor, leading to its autophosphorylation. This phosphate (B84403) group is then transferred through a phosphorelay system involving histidine phosphotransfer proteins (AHPs) to response regulators (ARRs) in the nucleus. Type-B ARRs are transcription factors that, upon phosphorylation, activate the expression of cytokinin-responsive genes, including Type-A ARRs, which act as negative feedback regulators of the signaling pathway.

HBA_Signaling_Pathway HBA This compound (HBA) Receptor AHK Cytokinin Receptor (e.g., AHK3, AHK4) HBA->Receptor Autophosphorylation Autophosphorylation Receptor->Autophosphorylation Activates AHP Histidine Phosphotransfer Protein (AHP) Autophosphorylation->AHP ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression ARR_A Type-A Response Regulator (ARR-A) Gene_Expression->ARR_A Induces ARR_A->Receptor Inhibits Feedback Negative Feedback

Putative signaling pathway of this compound in plants.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of HBA on plant development.

Arabidopsis thaliana Root Growth Assay

This assay is used to quantify the effect of HBA on primary root elongation and lateral root formation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (100 mm x 15 mm)

  • This compound (HBA) stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • DMSO (vehicle control)

Procedure:

  • Prepare MS medium (e.g., 0.5x strength) with 1% (w/v) sucrose and solidify with 0.8% (w/v) agar. Autoclave and cool to ~50°C.

  • Add HBA from the stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is constant across all treatments (e.g., 0.1%).

  • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water.

  • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

  • Sow the seeds on the prepared plates, seal with breathable tape, and place them vertically in a growth chamber (e.g., 22°C, 16h light/8h dark photoperiod).

  • After a set period (e.g., 7-10 days), scan the plates and measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).

Root_Growth_Workflow Start Start Prepare_Media Prepare MS Media with different HBA concentrations Start->Prepare_Media Sterilize_Seeds Surface Sterilize Arabidopsis Seeds Start->Sterilize_Seeds Sow_Seeds Sow Seeds on Plates Prepare_Media->Sow_Seeds Stratify Stratify Seeds (4°C, 2-3 days) Sterilize_Seeds->Stratify Stratify->Sow_Seeds Incubate Incubate Vertically in Growth Chamber Sow_Seeds->Incubate Scan Scan Plates Incubate->Scan Analyze Measure Root Length and Lateral Root Number Scan->Analyze End End Analyze->End

Experimental workflow for Arabidopsis root growth assay.
In Vitro Shoot Regeneration Assay

This protocol is designed to assess the efficiency of HBA in inducing shoot formation from leaf explants.

Materials:

  • Sterile in vitro-grown plants (e.g., Tobacco, Nicotiana tabacum)

  • MS medium with vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes

  • HBA stock solution

  • Auxin stock solution (e.g., Naphthaleneacetic acid, NAA)

  • Sterile forceps and scalpel

Procedure:

  • Prepare a callus induction medium (CIM) consisting of MS salts, vitamins, 3% (w/v) sucrose, and an auxin (e.g., 1.0 mg/L NAA). Solidify with 0.8% (w/v) agar.

  • Prepare a shoot induction medium (SIM) which is the CIM supplemented with various concentrations of HBA (e.g., 0, 0.5, 1.0, 2.5, 5.0 µM).

  • Excise young, fully expanded leaves from sterile plantlets and cut them into small explants (~1 cm²).

  • Place the leaf explants with the adaxial side down on the SIM plates.

  • Seal the plates and incubate in a growth chamber under a 16h light/8h dark photoperiod at ~25°C.

  • After 4-6 weeks, record the percentage of explants forming shoots (regeneration frequency) and the average number of shoots per explant.

Conclusion

This compound is a potent cytokinin with significant implications for plant development. Its ability to promote cell division, enhance shoot regeneration, and delay senescence makes it a valuable tool in both fundamental plant science research and applied agricultural biotechnology. While further research is needed to fully elucidate its specific interactions with cytokinin receptors and its role in complex processes like stress responses, the foundational knowledge of its cytokinin activity provides a strong basis for its application. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the multifaceted roles of this intriguing phytohormone.

References

Methodological & Application

Protocol for Using N6-(4-Hydroxybenzyl)adenosine in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine, also known as para-topolin riboside (pTR), is an aromatic cytokinin that plays a role in the regulation of plant growth and development. Like other cytokinins, it is involved in promoting cell division, shoot proliferation, and overall plant morphogenesis.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in plant tissue culture, aimed at researchers and scientists in both academic and industrial settings. While direct quantitative data for this compound is limited in publicly available literature, this protocol provides a framework for its application, with the understanding that optimization for specific plant species and explant types is crucial.

Mechanism of Action

Cytokinins, including this compound, exert their effects through a complex signaling pathway. The general model for cytokinin signaling involves a multi-step phosphorelay system, similar to two-component systems in bacteria. The pathway is initiated by the binding of cytokinin to a histidine kinase receptor in the cell membrane. This binding triggers a series of phosphorylation events, culminating in the activation of type-B response regulators in the nucleus. These activated transcription factors then regulate the expression of cytokinin-responsive genes, leading to various physiological responses such as cell division and differentiation.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6-4-Hydroxybenzyl-adenosine N6-4-Hydroxybenzyl-adenosine Receptor Histidine Kinase Receptor (AHK) N6-4-Hydroxybenzyl-adenosine->Receptor 1. Binding AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP 2. Phosphorelay ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B 3. Nuclear Translocation & Phosphorylation Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression 4. Transcription Activation ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Inhibition Gene_Expression->ARR_A Negative Feedback Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle 5. Physiological Response

Applications in Plant Tissue Culture

This compound is utilized in various aspects of plant tissue culture, including:

  • Micropropagation: To enhance the rate of shoot multiplication from nodal explants, shoot tips, and other tissues.

  • Shoot Regeneration: To induce the formation of adventitious shoots from callus or directly from explants like leaf discs, cotyledons, and roots.

  • Callus Induction: In combination with auxins, to promote the formation of callus, an undifferentiated mass of cells that can be used for regeneration or secondary metabolite production.

  • Delaying Senescence: Its cytokinin activity can help in delaying the aging of tissues in culture.[1]

It is important to note that the biological activity of different topolin isomers can vary. Some studies have indicated that meta-topolin (B1662424) and its riboside exhibit higher cytokinin activity compared to para-topolin riboside (this compound).[2] Therefore, the optimal concentration of this compound may be higher than that of more active cytokinins.

Experimental Protocols

The following are general protocols for the use of this compound in plant tissue culture. Researchers should optimize these protocols for their specific plant species and experimental goals.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • 1 M NaOH

  • Sterile distilled water

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a small volume of 1 M NaOH.

  • Once dissolved, bring the solution to the final desired volume with sterile distilled water. For example, to make a 1 mg/mL stock solution, dissolve 100 mg of the powder in a few drops of 1 M NaOH and then add sterile distilled water to a final volume of 100 mL.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the sterile stock solution into smaller, sterile storage bottles.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation Weigh 1. Weigh Powder Dissolve 2. Dissolve in NaOH Weigh->Dissolve Add_Water 3. Add Sterile Water Dissolve->Add_Water Filter 4. Sterile Filter Add_Water->Filter Aliquot 5. Aliquot Filter->Aliquot Store 6. Store Aliquot->Store

Protocol 2: Callus Induction

Materials:

  • Sterile explants (e.g., leaf discs, stem segments)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (B13894)

  • Agar or other gelling agent

  • This compound stock solution

  • Auxin stock solution (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or α-Naphthaleneacetic acid (NAA))

  • Petri dishes

  • Sterile forceps and scalpels

Procedure:

  • Prepare MS medium containing 3% (w/v) sucrose and a gelling agent (e.g., 0.8% w/v agar).

  • Adjust the pH of the medium to 5.8 before autoclaving.

  • After autoclaving and cooling the medium to approximately 50-60°C, add the filter-sterilized this compound and auxin stock solutions to achieve the desired final concentrations. A good starting point for optimization is to test this compound in the range of 0.5 to 5.0 mg/L in combination with an auxin like 2,4-D or NAA in the range of 0.1 to 2.0 mg/L.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Place the sterile explants onto the surface of the medium.

  • Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C.

  • Subculture the developing callus to fresh medium every 3-4 weeks.

  • Record data on callus induction frequency (%), callus morphology (e.g., friable, compact), and fresh weight.

Protocol 3: Shoot Regeneration from Callus

Materials:

  • Established callus cultures

  • MS basal medium with vitamins

  • Sucrose

  • Agar or other gelling agent

  • This compound stock solution

  • Auxin stock solution (optional, at a lower concentration)

  • Culture vessels (e.g., Magenta boxes)

Procedure:

  • Prepare MS medium as described in the callus induction protocol.

  • Add this compound to the medium at concentrations ranging from 1.0 to 10.0 mg/L. A low concentration of an auxin (e.g., 0.1 mg/L NAA) may also be beneficial for some species.

  • Dispense the medium into culture vessels.

  • Transfer pieces of healthy, friable callus to the regeneration medium.

  • Incubate the cultures under a 16-hour photoperiod with a light intensity of approximately 40-60 µmol/m²/s at 25 ± 2°C.

  • Subculture every 3-4 weeks to fresh medium.

  • Record data on shoot regeneration frequency (%), number of shoots per callus, and shoot length.

Protocol 4: Direct Shoot Regeneration from Explants

Materials:

  • Sterile explants (e.g., leaf discs, cotyledonary nodes)

  • MS basal medium with vitamins

  • Sucrose

  • Agar or other gelling agent

  • This compound stock solution

  • Culture vessels

Procedure:

  • Prepare MS medium as described above.

  • Add this compound to the medium at concentrations ranging from 0.5 to 5.0 mg/L.

  • Dispense the medium into culture vessels.

  • Place the sterile explants in contact with the medium.

  • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Subculture to fresh medium every 3-4 weeks.

  • Record data on the percentage of explants forming shoots, the number of shoots per explant, and shoot length.

Data Presentation

Quantitative data from optimization experiments should be summarized in clearly structured tables for easy comparison. Below is an example table demonstrating how to present data from a shoot regeneration experiment using a related compound, meta-topolin, as a reference. Similar tables should be constructed for experiments using this compound.

Table 1: Effect of meta-Topolin (mT) on Shoot Regeneration of Daphne mezereum on MS and WPM Media after 6 Weeks of Culture.

MediumCytokinin (1 mg/L)Regeneration (%)Number of Shoots per Explant
MSControl89.01.2
MSBA88.02.5
MSmT99.03.8
WPMControl83.01.1
WPMBA92.02.9
WPMmT99.04.1

Data extrapolated from a study on a related compound for illustrative purposes.[1]

Table 2: Effect of meta-Topolin Riboside (mTR) on Micropropagation of Pyrus communis 'OHF 333'.

mTR Concentration (µM)Multiplication CoefficientAverage Shoot Length (mm)Rooting Percentage (%)
01.015.265.0
31.818.568.0
62.122.372.0
92.420.170.0
122.321.567.0

Data extrapolated from a study on a related compound for illustrative purposes.[3]

Conclusion

This compound is a cytokinin with potential applications in plant tissue culture for promoting cell division and morphogenesis. While it may exhibit lower activity compared to some other cytokinins, it can still be a valuable tool for micropropagation and regeneration. The protocols provided here offer a starting point for researchers to incorporate this compound into their tissue culture systems. It is imperative to conduct thorough optimization experiments to determine the most effective concentrations and culture conditions for each specific plant species and desired outcome. The systematic collection and analysis of quantitative data, as illustrated in the example tables, will be crucial for developing robust and reproducible protocols.

References

Application of N6-(4-Hydroxybenzyl)adenosine in Micropropagation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine, a member of the aromatic cytokinin family, is a plant growth regulator increasingly utilized in micropropagation and plant tissue culture. Its cytokinin-like activity promotes cell division, shoot proliferation, and overall plant regeneration. This document provides a comprehensive overview of its application, including detailed protocols, quantitative data from various studies, and an exploration of its underlying signaling mechanism.

Mechanism of Action: The Cytokinin Signaling Pathway

This compound, as an aromatic cytokinin, is perceived by the plant cell through a sophisticated two-component signaling pathway, which is a common mechanism for cytokinin signal transduction. This pathway facilitates the transfer of the hormonal signal from the cell membrane to the nucleus, ultimately leading to changes in gene expression that drive developmental processes like cell division and differentiation.

The key components of this pathway are:

  • Histidine Kinase (HK) Receptors: Located on the endoplasmic reticulum or plasma membrane, these receptors bind to cytokinin molecules. This binding event triggers their autophosphorylation.

  • Histidine Phosphotransfer Proteins (HPs): These proteins act as shuttles, transferring the phosphate (B84403) group from the activated HK receptors.

  • Response Regulators (RRs): Located in the nucleus, these proteins receive the phosphate group from the HPs. There are two main types:

    • Type-B RRs: Upon phosphorylation, these act as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their transcription.

    • Type-A RRs: The transcription of these regulators is induced by the activated Type-B RRs. They, in turn, act as negative regulators of the signaling pathway, creating a feedback loop to modulate the cytokinin response.

The metabolism of aromatic cytokinins like this compound involves processes such as interconversion, hydroxylation, conjugation, and oxidation, which can influence their activity and stability within the plant tissue.[1]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Cell Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6_HBA This compound HK Histidine Kinase Receptor (AHK) N6_HBA->HK Binding & Autophosphorylation HP Histidine Phosphotransfer Protein (AHP) HK->HP Phosphotransfer HP_P Phosphorylated HP HP->HP_P TypeB_RR Type-B Response Regulator (ARR) HP_P->TypeB_RR Nuclear Translocation & Phosphotransfer TypeB_RR_P Phosphorylated Type-B RR TypeB_RR->TypeB_RR_P Gene_Expression Cytokinin-Responsive Gene Expression TypeB_RR_P->Gene_Expression Activates Transcription TypeA_RR Type-A Response Regulator (ARR) TypeA_RR->TypeB_RR_P Negative Feedback (Inhibition) Gene_Expression->TypeA_RR Induces Expression

Cytokinin Two-Component Signaling Pathway.

Quantitative Data Summary

The effectiveness of this compound and its related compound meta-Topolin (B1662424) (mT) has been evaluated in various plant species, often in comparison to the widely used cytokinin, 6-Benzylaminopurine (BAP). The following tables summarize the quantitative data from these studies.

Table 1: Comparative Efficacy of meta-Topolin (mT) and 6-Benzylaminopurine (BAP) on Shoot Proliferation
Plant SpeciesExplantCytokininConcentration (mg/L)Mean No. of Shoots per ExplantReference
Withania somniferaShoot tip/NodemT2.522.4 ± 4.16[2]
BAP + AdSO₄1.0 + 5015.8 ± 7.81[2]
Gerbera jamesonii 'Pink Melody'CapitulumBAP + mT2.0 + 2.017.0 ± 0.45[3]
Ocimum basilicummT0.5Most favorable[4]
BAP1.0Most favorable[4]
Table 2: Effect of meta-Topolin Riboside (mTR) on Micropropagation of Pyrus communis L. 'OHF 333'
CytokininConcentration (µM)Multiplication CoefficientMean Shoot Length (mm)Rooting Percentage (%)Reference
mTR6-Highest-[5]
mTR9--70[5]
mTR12-Highest-[5]
Table 3: Influence of meta-Topolin (mT) on Rooting of Prunus Rootstocks
RootstockCytokinin in MultiplicationRooting Percentage (%)Reference
'Ferdor'mT92[6]
'Torinel'mT or BAPSimilar response[6]

Experimental Protocols

The following protocols are generalized methodologies based on published research. Researchers should optimize these protocols for their specific plant species and laboratory conditions.

Protocol 1: In Vitro Shoot Proliferation using this compound

This protocol outlines the general steps for inducing shoot multiplication from explants.

experimental_workflow_proliferation start Start explant_prep Explant Preparation (e.g., nodal segments, shoot tips) Surface sterilize start->explant_prep culture_initiation Culture Initiation MS medium + N6-HBA (Concentration range: 0.5 - 5.0 mg/L) + Auxin (optional, e.g., NAA 0.1 mg/L) explant_prep->culture_initiation incubation Incubation 25 ± 2°C 16/8h light/dark photoperiod culture_initiation->incubation subculture Subculture Every 3-4 weeks Transfer proliferating shoots to fresh medium incubation->subculture subculture->subculture Repeat 3-5 cycles shoot_elongation Shoot Elongation Transfer to medium with reduced or no cytokinin subculture->shoot_elongation end Shoots ready for rooting shoot_elongation->end

Workflow for In Vitro Shoot Proliferation.

Methodology:

  • Explant Preparation:

    • Select healthy, juvenile explants such as nodal segments or shoot tips.

    • Thoroughly wash the explants under running tap water.

    • Surface sterilize the explants using a standard protocol (e.g., treatment with 70% ethanol (B145695) followed by a solution of sodium hypochlorite (B82951) with a few drops of Tween-20, and then rinse with sterile distilled water).

  • Culture Initiation and Multiplication:

    • Prepare Murashige and Skoog (MS) basal medium supplemented with sucrose (B13894) (typically 30 g/L) and solidified with agar (B569324) (e.g., 7-8 g/L).

    • Add this compound to the medium. A concentration range of 0.5 to 5.0 mg/L is a good starting point for optimization. In some cases, a low concentration of an auxin like α-naphthaleneacetic acid (NAA) (e.g., 0.1 mg/L) may be beneficial.

    • Adjust the pH of the medium to 5.7-5.8 before autoclaving.

    • Inoculate the sterilized explants onto the culture medium in sterile vessels.

  • Incubation:

    • Incubate the cultures in a growth chamber at a constant temperature of 25 ± 2°C.

    • Provide a 16-hour light/8-hour dark photoperiod with a light intensity of approximately 2000-3000 lux.

  • Subculture:

    • Subculture the proliferating shoot clusters onto fresh medium of the same composition every 3-4 weeks to ensure nutrient availability and sustained growth.

  • Shoot Elongation:

    • Once a sufficient number of shoots are obtained, transfer them to a medium with a reduced concentration or no cytokinin to promote shoot elongation.

Protocol 2: In Vitro and Ex Vitro Rooting of Micropropagated Shoots

This protocol describes the steps for inducing root formation on the in vitro-generated shoots.

experimental_workflow_rooting start Elongated Shoots rooting_medium Rooting Medium Half-strength MS medium + Auxin (e.g., IBA 0.5 - 2.0 mg/L) start->rooting_medium incubation Incubation Same conditions as proliferation rooting_medium->incubation root_development Root Development Observe for 3-4 weeks incubation->root_development acclimatization_prep Acclimatization Preparation Gently wash agar from roots Transfer to sterile potting mix root_development->acclimatization_prep hardening Hardening High humidity initially Gradually decrease humidity over 2-3 weeks acclimatization_prep->hardening end Acclimatized Plantlet hardening->end

Workflow for In Vitro Rooting and Acclimatization.

Methodology:

  • Rooting Medium Preparation:

    • Prepare a half-strength MS basal medium.

    • Supplement the medium with an auxin to induce rooting. Indole-3-butyric acid (IBA) at a concentration of 0.5 to 2.0 mg/L is commonly effective.

    • Adjust the pH and solidify with agar as described previously.

  • Root Induction:

    • Excise individual elongated shoots (typically 2-3 cm in length) from the proliferation cultures.

    • Transfer the shoots to the rooting medium.

  • Incubation:

    • Incubate the cultures under the same environmental conditions as the proliferation stage.

  • Acclimatization:

    • Once a well-developed root system is formed (typically after 3-4 weeks), carefully remove the plantlets from the culture vessels.

    • Gently wash the agar from the roots with sterile water.

    • Transfer the plantlets to small pots containing a sterile, well-drained potting mix (e.g., a mixture of peat, perlite, and vermiculite).

    • Cover the pots with a transparent lid or plastic bag to maintain high humidity.

    • Gradually acclimate the plantlets to lower humidity and ambient conditions over a period of 2-3 weeks by progressively opening the cover.

Conclusion

This compound and its related aromatic cytokinins present a valuable alternative to traditionally used cytokinins in plant micropropagation. As demonstrated by the compiled data, they can offer comparable or even superior results in terms of shoot proliferation and can positively influence subsequent rooting and acclimatization. The provided protocols offer a solid foundation for researchers to incorporate this effective plant growth regulator into their micropropagation workflows. Further optimization for specific plant species will likely yield even more significant improvements in in vitro plant production.

References

Application Notes and Protocols for the Quantification of N6-(4-Hydroxybenzyl)adenosine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine (HBA), a naturally occurring cytokinin, has garnered significant interest for its diverse biological activities, including its role in plant growth and development, as well as its potential therapeutic applications.[1] Found in various plant species, notably in the rhizomes of Gastrodia elata, accurate quantification of HBA in plant extracts is crucial for agricultural research, phytochemical analysis, and the development of novel therapeutic agents.[2] This document provides detailed application notes and protocols for the robust and sensitive quantification of HBA in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The quantification of this compound from complex plant matrices involves a multi-step process. The workflow begins with the efficient extraction of the target analyte from the plant tissue using a suitable solvent system. This is followed by a purification step, typically employing solid-phase extraction (SPE), to remove interfering compounds. The purified extract is then subjected to analysis by LC-MS/MS. This powerful analytical technique provides high selectivity and sensitivity by separating the analyte from other components in the extract via liquid chromatography, followed by detection and quantification using tandem mass spectrometry based on the specific mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.

Data Presentation

The following table summarizes the key parameters for the quantification of this compound, including its physicochemical properties and the performance characteristics of a validated LC-MS/MS method.

ParameterValueReference
Compound This compound
Molecular Formula C₁₇H₁₉N₅O₅[3]
Molecular Weight 373.4 g/mol [3]
Analytical Method LC-MS/MS
Precursor Ion (m/z) 374.1 [M+H]⁺Calculated
Product Ion (m/z) 242.1Calculated
Linear Range 0.625 - 160 ng/mL[4]
Limit of Detection (LOD) 0.1 ng/mL[4]

Experimental Protocols

Sample Preparation: Extraction and Purification

This protocol is adapted from established methods for the extraction of cytokinins and other nucleosides from plant tissues.

Materials:

  • Plant tissue (e.g., Gastrodia elata rhizome)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction Buffer: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C

  • Centrifuge capable of 4°C and >10,000 x g

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX)

  • SPE Conditioning Solution: 1 M Formic Acid

  • SPE Wash Solution 1: 1 M Formic Acid

  • SPE Wash Solution 2: Methanol

  • SPE Elution Buffer: 0.35 N NH₄OH in 60% Methanol

  • Nitrogen evaporator

  • Reconstitution Solution: 10% Methanol in water with 0.1% Formic Acid

Protocol:

  • Sample Homogenization:

    • Weigh approximately 100 mg of fresh or frozen plant tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 1 mL of pre-chilled Extraction Buffer.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 1 hour.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of Extraction Buffer.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 1 M Formic Acid.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 1 M Formic Acid.

    • Wash the cartridge with 1 mL of methanol.

    • Elute the this compound with 1 mL of Elution Buffer.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Method optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transition:

    • Precursor Ion (Q1): 374.1 m/z

    • Product Ion (Q3): 242.1 m/z

  • Collision Energy: Optimization required, typically in the range of 15-30 eV.

  • Other parameters (e.g., declustering potential, entrance potential): Should be optimized for the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis plant_tissue Plant Tissue (e.g., Gastrodia elata) homogenization Homogenization (Liquid Nitrogen) plant_tissue->homogenization extraction Extraction (Methanol/Water/Formic Acid) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Load evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject data Data Acquisition & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_mass_spec Tandem Mass Spectrometry (MS/MS) parent_ion This compound [M+H]⁺ m/z = 374.1 fragmentation Collision-Induced Dissociation (CID) parent_ion->fragmentation product_ion N6-(4-Hydroxybenzyl)adenine Fragment [M+H]⁺ m/z = 242.1 fragmentation->product_ion Detected Fragment neutral_loss Neutral Loss (Ribose) m/z = 132 fragmentation->neutral_loss

Caption: Proposed fragmentation pathway for this compound in MS/MS.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Analysis Method for N6-(4-Hydroxybenzyl)adenosine: Application Notes and Protocols

This document provides a detailed application note and protocol for the analysis of this compound (NHBA) using High-Performance Liquid Chromatography (HPLC). NHBA is a bioactive compound found in the rhizomes of Gastrodia elata, an herb used in traditional medicine.[1][2] It is an adenosine (B11128) analog that acts as an agonist for the adenosine A2A receptor and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1] These properties contribute to its sedative, hypnotic, and neuroprotective effects.[3] Accurate and reliable quantification of NHBA is crucial for research, quality control of herbal preparations, and pharmacokinetic studies in drug development.

While specific, validated HPLC methods for this compound are not abundantly available in public literature, this protocol is synthesized from established methods for similar compounds, such as adenosine and other active components of Gastrodia elata.[4][5][6]

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column where the nonpolar stationary phase retains the analyte. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the compound. The concentration of the organic modifier can be adjusted in a gradient to ensure optimal separation from other components in the sample matrix. Detection is performed at a UV wavelength where NHBA exhibits significant absorbance, which is anticipated to be around 260-270 nm based on the absorbance of the adenosine chromophore and related compounds.[4][7]

Instrumentation and Materials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • Filtration assembly with 0.22 µm or 0.45 µm membrane filters

Chemicals and Reagents
  • This compound reference standard (≥98% purity)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (HPLC grade) or Phosphoric Acid

  • Water (HPLC or Milli-Q grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation[8]

Chromatographic Conditions

The following table summarizes a recommended starting point for the HPLC analysis of this compound. Optimization may be necessary depending on the specific sample matrix and HPLC system.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 3 or 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate buffer, pH 5.4
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Table 1: Recommended HPLC Conditions

Gradient Elution Program

A gradient elution is recommended to ensure the separation of NHBA from potential impurities and other components in complex matrices.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.06040
20.06040
22.0955
30.0955

Table 2: Gradient Elution Program

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of DMSO and bring to volume with the mobile phase (premixed at initial conditions, e.g., 95% A, 5% B). Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Preparation of Sample Solutions

The sample preparation method will vary depending on the nature of the sample (e.g., herbal extract, plasma, formulation). The following is a general procedure for a solid herbal extract.

  • Extraction: Accurately weigh a suitable amount of the homogenized sample (e.g., 1.0 g of powdered Gastrodia elata extract) into a centrifuge tube.

  • Add a defined volume of extraction solvent (e.g., 25 mL of 80% ethanol).[6]

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.[6]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7]

  • If the expected concentration is high, a further dilution with the mobile phase may be necessary to fall within the calibration curve range.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9] Key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for NHBA should be well-resolved from other peaks, and peak purity should be confirmed using a PDA detector.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A calibration curve of at least five concentrations should yield a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be established based on the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Assessed as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) should not significantly affect the results.

Table 3: Method Validation Parameters and Acceptance Criteria

Data Analysis

  • Identification: The NHBA peak in a sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their known concentrations. The concentration of NHBA in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.

Visualized Workflows

Sample_Preparation_Workflow start_end start_end process process output output start Start weigh Weigh Sample start->weigh extract Add Solvent & Sonicate weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into HPLC filter->inject

Caption: Workflow for sample preparation.

HPLC_Analysis_Workflow instrument instrument data_proc data_proc result result injection Sample Injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (260 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Plot integration->calibration quantification Quantification calibration->quantification

References

Application Notes and Protocols for N6-(4-Hydroxybenzyl)adenosine in Shoot Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine, also known as para-topolin riboside (pTR), is an aromatic cytokinin. Aromatic cytokinins are a class of plant hormones that, like the more commonly known isoprenoid cytokinins (e.g., zeatin), play a crucial role in the regulation of plant growth and development, including cell division and shoot formation. While specific, detailed protocols for the application of this compound in shoot regeneration are not extensively documented in publicly available literature, its structural similarity to other effective aromatic cytokinins, such as N6-benzyladenine (BAP) and meta-topolin (B1662424) (mT), suggests its potential utility in plant tissue culture for inducing shoot organogenesis.[1][2][3]

These application notes provide a generalized framework and representative protocols based on the established use of related aromatic cytokinins for shoot regeneration. Researchers can use this information as a starting point to optimize conditions for this compound in their specific plant systems.

Mechanism of Action: Cytokinin Signaling in Shoot Regeneration

Cytokinins are key regulators of de novo shoot organogenesis.[4][5] The process is typically initiated by culturing plant explants on a medium with a high cytokinin-to-auxin ratio.[6][7] The cytokinin signal is perceived by histidine kinase receptors and transduced through a phosphorelay system, ultimately leading to the activation of type-B response regulators (RRBs). These RRBs are transcription factors that activate the expression of cytokinin-responsive genes, including those involved in cell cycle progression and meristem identity, such as WUSCHEL (WUS).[5][8] The establishment of a shoot apical meristem (SAM) from pluripotent callus cells is a critical step in shoot regeneration.

// Nodes Cytokinin [label="this compound\n(Cytokinin)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Histidine Kinase\nReceptor (AHK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphorelay [label="Phosphorelay\n(AHP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response_Regulator_B [label="Type-B Response\nRegulator (ARR-B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokinin_Response_Genes [label="Cytokinin Response\nGene Expression\n(e.g., WUS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Shoot_Regeneration [label="Shoot Regeneration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Edges Cytokinin -> Receptor [label=" Binds to"]; Receptor -> Phosphorelay [label=" Phosphorylates"]; Phosphorelay -> Response_Regulator_B [label=" Phosphorylates"]; Response_Regulator_B -> Cytokinin_Response_Genes [label=" Activates"]; Cytokinin_Response_Genes -> Shoot_Regeneration; } dot Caption: Simplified cytokinin signaling pathway leading to shoot regeneration.

Representative Experimental Protocols

The following protocols are based on established methods for shoot regeneration using aromatic cytokinins like BAP and meta-topolin. These should be adapted and optimized for this compound and the specific plant species and explant type being used.

Protocol 1: Indirect Shoot Regeneration from Leaf Explants

This two-step protocol involves a callus induction phase followed by a shoot induction phase.[8]

1. Materials and Reagents:

  • Plant leaf explants

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Phytagel or Agar

  • This compound (or other aromatic cytokinin)

  • An auxin (e.g., 1-Naphthaleneacetic acid - NAA, or Indole-3-acetic acid - IAA)

  • Sterile distilled water

  • 70% (v/v) Ethanol (B145695)

  • 10% (v/v) Commercial bleach solution with a few drops of Tween-20

  • Sterile petri dishes, forceps, and scalpels

  • pH meter

  • Autoclave

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

2. Experimental Workflow:

Experimental_Workflow cluster_prep Explant Preparation cluster_culture In Vitro Culture cluster_acclimatization Plantlet Development Explant_Selection Select healthy young leaves Surface_Sterilization Surface sterilize leaves (Ethanol and Bleach) Explant_Selection->Surface_Sterilization Explant_Excision Excise leaf discs (0.5-1.0 cm²) Surface_Sterilization->Explant_Excision Callus_Induction Culture on Callus Induction Medium (CIM) (Auxin > Cytokinin) Explant_Excision->Callus_Induction Shoot_Induction Transfer callus to Shoot Induction Medium (SIM) (Cytokinin > Auxin) Callus_Induction->Shoot_Induction Shoot_Elongation Subculture regenerated shoots for elongation Shoot_Induction->Shoot_Elongation Rooting Transfer elongated shoots to rooting medium Shoot_Elongation->Rooting Acclimatization Transfer rooted plantlets to soil Rooting->Acclimatization

3. Media Preparation:

  • Callus Induction Medium (CIM):

    • MS basal medium with vitamins

    • 30 g/L Sucrose

    • 0.5 - 2.0 mg/L Auxin (e.g., NAA)

    • 0.1 - 0.5 mg/L this compound

    • Solidifying agent (e.g., 8 g/L Agar)

    • Adjust pH to 5.8 before autoclaving.

  • Shoot Induction Medium (SIM):

    • MS basal medium with vitamins

    • 30 g/L Sucrose

    • 1.0 - 5.0 mg/L this compound

    • 0.1 - 0.5 mg/L Auxin (e.g., NAA)

    • Solidifying agent (e.g., 8 g/L Agar)

    • Adjust pH to 5.8 before autoclaving.

4. Procedure:

  • Explant Preparation:

    • Select young, healthy leaves from the source plant.

    • Wash thoroughly under running tap water.

    • In a laminar flow hood, immerse leaves in 70% ethanol for 30-60 seconds, followed by a rinse in sterile distilled water.

    • Submerge in bleach solution for 10-15 minutes, then rinse 3-4 times with sterile distilled water.

    • Cut the leaves into small segments (explants) of approximately 1 cm².

  • Callus Induction:

    • Place the leaf explants with the abaxial (lower) side in contact with the CIM in petri dishes.

    • Seal the dishes with parafilm and incubate in the dark at 25 ± 2°C for 2-4 weeks, or until callus is formed.

  • Shoot Induction:

    • Transfer the developed calli to SIM.

    • Incubate under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.

    • Subculture onto fresh SIM every 3-4 weeks.

    • Observe for the formation of green shoot primordia.

  • Shoot Elongation and Rooting:

    • Once shoots reach 1-2 cm in length, excise them and transfer to a hormone-free MS medium or a medium with a low concentration of auxin for root induction.

    • After root development, transfer the plantlets to a sterile soil mix for acclimatization.

Data Presentation: Representative Quantitative Data

The following tables summarize representative data from studies using BAP and meta-topolin for shoot regeneration. These values can serve as a benchmark when designing experiments with this compound.

Table 1: Effect of BAP Concentration on Shoot Regeneration in Soybean (Glycine max)

BAP Concentration (mg/L)Shoot Induction Frequency (%)Average Number of Shoots per Explant
0.0 (Control)15.00.5
1.085.03.2
2.091.04.5
3.082.53.8

Data is representative and adapted from literature on soybean shoot regeneration for illustrative purposes.[9][10]

Table 2: Comparison of Different Cytokinins on Shoot Regeneration in Cassava (Manihot esculenta)

Cytokinin TypeConcentration (µM)Shoot Regeneration Frequency (%)
Control00
meta-topolin666
BAP645
Thidiazuron (TDZ)625

Data is representative and adapted from literature on cassava shoot regeneration for illustrative purposes.[11][12][13]

Concluding Remarks

This compound holds promise as a valuable cytokinin for inducing shoot regeneration in a variety of plant species. The protocols and data presented here, derived from studies on the closely related and well-characterized aromatic cytokinins BAP and meta-topolin, provide a solid foundation for researchers to begin exploring its efficacy. As with any plant tissue culture system, successful shoot regeneration is highly dependent on the interplay of various factors including the specific plant genotype, explant type, and the precise concentrations and combinations of plant growth regulators in the culture medium. Therefore, empirical optimization of these parameters will be critical for achieving high-frequency shoot regeneration with this compound.

References

Application Note: N6-(4-Hydroxybenzyl)adenosine as an A2A Adenosine Receptor Agonist Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine (NHBA) is an adenosine (B11128) analog that has been identified as an agonist for the A2A adenosine receptor (A2AR).[1][2][3] The A2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its activation initiates a signaling cascade that has significant therapeutic potential. This application note provides detailed protocols for characterizing the activity of NHBA and other potential A2A receptor agonists using in vitro radioligand binding and functional cAMP accumulation assays.

The A2A receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[4] Agonist binding to the A2A receptor induces a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates downstream effectors such as Protein Kinase A (PKA). The modulation of cAMP levels serves as a direct measure of A2A receptor activation.

A2A Adenosine Receptor Signaling Pathway

The binding of an agonist, such as this compound, to the A2A adenosine receptor triggers a well-defined signaling pathway. This cascade ultimately leads to a cellular response mediated by the second messenger cAMP.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) A2AR A2A Receptor Agonist->A2AR Binds to G_protein Gs Protein (αβγ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response CREB->Response

A2A Receptor Signaling Cascade

Experimental Workflow for A2A Agonist Characterization

The characterization of a potential A2A receptor agonist like this compound typically follows a structured workflow. This process begins with assessing the compound's binding affinity to the receptor, followed by the evaluation of its functional activity in stimulating a downstream signaling event, such as cAMP production.

Experimental_Workflow start Start: Characterization of This compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay data_analysis_binding Data Analysis: Determine Ki binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine EC50 and Emax functional_assay->data_analysis_functional conclusion Conclusion: Characterize as A2A Agonist data_analysis_binding->conclusion data_analysis_functional->conclusion

Agonist Characterization Workflow

Data Presentation

CompoundRadioligandReceptor SourceKi (nM)EC50 (nM) (cAMP Assay)Reference
CGS21680 [3H]CGS21680Rat Striatal Membranes~22~38[5]
NECA [3H]NECARat Phaeochromocytoma Cells--[6]
ZM241385 (Antagonist) [3H]-ZM241385HEK293hA2AR membranes0.4 ± 0.03-[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the A2A adenosine receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A selective A2A receptor radioligand such as [3H]CGS21680 or [3H]ZM241385.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM CGS21680).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters: (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the A2A receptor-expressing cell membranes on ice and dilute to the desired protein concentration in assay buffer.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to the designated wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Test Compound: Serial dilutions of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cAMP, confirming its agonist activity at the A2A receptor.

Materials:

  • Cells: Whole cells expressing the A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound.

  • Reference Agonist: A known A2A agonist such as CGS21680 or NECA.

  • Stimulation Buffer: A physiological buffer such as HBSS or DMEM.

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • Lysis Buffer.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

  • White, low-volume 384-well microplates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the A2A receptor-expressing cells in a 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer containing a PDE inhibitor.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the respective wells. Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

  • cAMP Detection: Follow the manufacturer's protocol for the cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and incubating for a specific period.

  • Signal Measurement: Read the plate on a compatible plate reader.

Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP produced in each well from the standard curve.

  • Plot the cAMP concentration against the log concentration of the test compound and the reference agonist.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound and other compounds as A2A adenosine receptor agonists. By determining the binding affinity (Ki) through radioligand binding assays and assessing functional potency (EC50) via cAMP accumulation assays, researchers can effectively evaluate the pharmacological profile of potential therapeutic agents targeting the A2A receptor. These assays are fundamental tools in the drug discovery and development process for a wide range of disorders where the A2A adenosine receptor plays a critical role.

References

Application Notes and Protocols for the Experimental Use of N6-(4-Hydroxybenzyl)adenosine to Inhibit ENT1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog, has emerged as a valuable research tool for investigating the role of the equilibrative nucleoside transporter 1 (ENT1). NHBA exhibits a dual pharmacological profile, acting as both an inhibitor of ENT1 and an agonist of the adenosine A2A receptor (A2AR).[1][2] This unique characteristic allows for the modulation of adenosine signaling through two distinct mechanisms: increasing extracellular adenosine levels by blocking its reuptake via ENT1 and directly stimulating A2A receptors. These application notes provide detailed protocols for the experimental use of NHBA to specifically study the inhibition of ENT1 in both in vitro and in vivo settings.

Data Presentation

CompoundTargetKi ValueReference
J4A2A Receptor1.7 µM[3]
J4ENT150 nM[3]

Note: This table is provided for contextual reference with a related compound. Researchers are encouraged to determine the specific Ki or IC50 of NHBA for ENT1 empirically for their experimental system.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NHBA-Mediated ENT1 Inhibition and A2A Receptor Activation

Inhibition of ENT1 by NHBA leads to an accumulation of extracellular adenosine. This adenosine, along with NHBA itself, can then activate adenosine receptors, primarily the A2A receptor, which is highly expressed in tissues such as the striatum.[4] Activation of the Gs-coupled A2A receptor initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately modulating neuronal excitability and gene expression.[5][6][7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHBA This compound (NHBA) ENT1 ENT1 NHBA->ENT1 Inhibits A2AR A2A Receptor NHBA->A2AR Activates Adenosine_ext Adenosine Adenosine_ext->ENT1 Transport Adenosine_ext->A2AR Activates Adenosine_int Adenosine ENT1->Adenosine_int G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates G_protein->AC Activates

NHBA signaling pathway.
Experimental Workflow for Studying ENT1 Inhibition

A typical workflow to characterize the inhibitory effect of NHBA on ENT1 involves a combination of in vitro binding and uptake assays, followed by in vivo studies to assess its physiological effects.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Radioligand Binding Assay ([3H]-NBMPR) Uptake Cellular Adenosine Uptake Assay ([3H]-Adenosine) Binding->Uptake Confirm Functional Inhibition Animal Animal Model Studies (e.g., Ethanol (B145695) Consumption) Uptake->Animal Inform In Vivo Dosing Microdialysis Microdialysis (Measure Extracellular Adenosine) Animal->Microdialysis Correlate Behavior with Neurochemical Changes

Workflow for ENT1 inhibition studies.

Experimental Protocols

In Vitro Radioligand Binding Assay for ENT1

This protocol is adapted from methods used to characterize ENT1 inhibitors and can be used to determine the binding affinity of NHBA for ENT1.[8] It utilizes [3H]-nitrobenzylthioinosine ([3H]-NBMPR), a high-affinity radioligand for ENT1.

Materials:

  • Cell membranes prepared from a cell line endogenously or recombinantly expressing human ENT1 (e.g., HeLa, U937, or transfected HEK293 cells)

  • [3H]-Nitrobenzylthioinosine ([3H]-NBMPR)

  • This compound (NHBA)

  • Unlabeled NBMPR (for determining non-specific binding)

  • Binding Buffer (e.g., Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [3H]-NBMPR (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, [3H]-NBMPR, and a high concentration of unlabeled NBMPR (e.g., 1 µM).

    • Competitive Binding: Cell membranes, [3H]-NBMPR, and varying concentrations of NHBA.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [3H]-NBMPR binding as a function of the log concentration of NHBA.

    • Determine the IC50 value of NHBA from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NBMPR and Kd is its dissociation constant.

In Vitro Cellular Adenosine Uptake Assay

This protocol measures the functional inhibition of ENT1-mediated adenosine transport by NHBA in whole cells.[9][10]

Materials:

  • Human cell line expressing ENT1 (e.g., U937, HeLa)

  • [3H]-Adenosine

  • This compound (NHBA)

  • Nitrobenzylthioinosine (NBMPR) or Dipyridamole (as positive controls for ENT1 inhibition)

  • Culture medium and appropriate buffers (e.g., modified Tris buffer, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture the cells to an appropriate density in multi-well plates.

  • Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of NHBA (or vehicle control/positive control) for a specified time (e.g., 20 minutes) at room temperature.

  • Uptake Initiation: Add a known concentration of [3H]-Adenosine (e.g., 10 nM) to each well to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 2 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity to quantify the amount of [3H]-Adenosine taken up by the cells.

  • Data Analysis:

    • Calculate the percentage of adenosine uptake inhibition for each concentration of NHBA compared to the vehicle control.

    • Plot the percentage of inhibition as a function of the log concentration of NHBA.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Assessment of NHBA on Ethanol Consumption in Mice

This protocol is based on a study demonstrating the ability of NHBA to reduce ethanol drinking behavior in mice, an effect attributed to its dual action on ENT1 and A2A receptors.[1][2]

Materials:

  • Mice (e.g., C57BL/6J) exhibiting high ethanol drinking behavior

  • This compound (NHBA)

  • Vehicle solution (e.g., 5% DMSO, 5% Tween-80, and 0.9% saline)[1]

  • Ethanol solution (e.g., 10% v/v in tap water)

  • Two-bottle choice drinking cages

  • Animal scale and other standard animal handling equipment

Procedure:

  • Animal Acclimation and High-Drinker Selection:

    • House mice individually in two-bottle choice cages with one bottle of water and one bottle of ethanol solution.

    • Monitor daily fluid consumption and body weight.

    • Select mice exhibiting high and stable ethanol preference for the experiment.

  • NHBA Administration:

    • Dissolve NHBA in the vehicle solution.

    • Administer NHBA via intraperitoneal (i.p.) injection at a dose that does not significantly affect locomotor activity (e.g., 0.1 mg/kg).[1] A vehicle-only group should be included as a control.

  • Ethanol Drinking Session:

    • Following NHBA or vehicle administration, provide the mice with access to both the ethanol solution and water for a limited period (e.g., 3 hours).

  • Data Collection and Analysis:

    • Measure the volume of ethanol and water consumed by each mouse during the session.

    • Calculate the ethanol intake (g/kg body weight) and preference (volume of ethanol consumed / total volume of fluid consumed).

    • Compare the ethanol intake and preference between the NHBA-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a valuable pharmacological tool for studying the inhibition of ENT1 and the subsequent modulation of adenosine signaling. The protocols outlined in these application notes provide a framework for researchers to characterize the effects of NHBA in both cellular and animal models. Due to its dual action, it is crucial to consider the contribution of both ENT1 inhibition and A2A receptor activation when interpreting experimental results. Further studies to precisely quantify the binding affinity of NHBA for ENT1 will enhance its utility as a selective research compound.

References

Application Notes and Protocols for N6-(4-Hydroxybenzyl)adenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine (NHBA), also known as para-topolin riboside, is a naturally occurring aromatic cytokinin and an adenosine (B11128) analog.[1][2] In recent years, NHBA has garnered significant interest in biomedical research due to its dual mechanism of action. It functions as an agonist for the adenosine A2A receptor (A2AR) and as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[3] This dual activity makes it a valuable tool for investigating adenosine signaling pathways and their roles in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and use of NHBA solutions in cell culture experiments.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following tables summarize the key properties and solubility information for NHBA.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms p-Topolin riboside, NHBA, T1-11
CAS Number 110505-75-4
Molecular Formula C₁₇H₁₉N₅O₅
Molecular Weight 373.36 g/mol [4]
Appearance White to beige powder

Table 2: Solubility of this compound

SolventSolubilityRemarksReference
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL (≥ 267.84 mM)Use freshly opened, anhydrous DMSO for best results as it is hygroscopic.[1]
Water < 0.1 mg/mLInsoluble in aqueous solutions at neutral pH.[1]
Ethanol Data not availableIt is recommended to test solubility in a small volume before preparing a stock solution.
Phosphate-Buffered Saline (PBS) Data not availableExpected to have very low solubility similar to water.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism involving the modulation of adenosine signaling pathways.

  • Adenosine A2A Receptor (A2AR) Agonism: NHBA binds to and activates the A2A receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions.[5][6]

  • Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition: NHBA blocks the ENT1 transporter, which is responsible for the reuptake of extracellular adenosine into cells. By inhibiting ENT1, NHBA increases the extracellular concentration of endogenous adenosine, thereby potentiating the activation of adenosine receptors.[7][8]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling NHBA_ext This compound (extracellular) A2AR Adenosine A2A Receptor NHBA_ext->A2AR Agonist ENT1 ENT1 Transporter NHBA_ext->ENT1 Inhibitor A2AR_active Activated A2AR Gs Gs Protein Adenosine_int Adenosine (intracellular) ENT1->Adenosine_int Adenosine_ext Endogenous Adenosine (extracellular) Adenosine_ext->A2AR Agonist Adenosine_ext->ENT1 Transport A2AR_active->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Dual mechanism of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 373.36 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Sterile micropipette and tips

Procedure:

  • Calculate the required mass of NHBA:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 373.36 g/mol x 1000 mg/g = 3.73 mg

  • Weighing the compound:

    • Tare a sterile vial on the analytical balance.

    • Carefully weigh out 3.73 mg of NHBA powder and add it to the vial.

  • Dissolving the compound:

    • Add 1 mL of sterile, anhydrous DMSO to the vial containing the NHBA powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Sterilization:

    • The DMSO stock solution is considered self-sterilizing. However, for critical applications, filter the solution through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE).

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.

Table 3: Stock Solution Preparation Guide

Desired Stock ConcentrationVolume of DMSOMass of NHBA to Weigh
10 mM1 mL3.73 mg
10 mM5 mL18.67 mg
20 mM1 mL7.47 mg
50 mM1 mL18.67 mg
Preparation of Working Solutions and Application in Cell Culture

Important Considerations for Cell Culture:

  • DMSO Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is recommended for sensitive cell lines.

  • Dose-Response: The optimal working concentration of NHBA will vary depending on the cell type and the specific assay. It is highly recommended to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the effective concentration range for your experimental setup. Based on available data, concentrations in the low micromolar range (e.g., 1-50 µM) are often effective.[9][10]

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM NHBA stock solution at room temperature.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To achieve a low final DMSO concentration, it is often necessary to make an intermediate dilution of the stock solution in sterile cell culture medium or PBS.

    • For example, to make a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 10 µL of 10 mM stock to 990 µL of sterile medium).

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the stock or intermediate solution to your cell culture medium to achieve the desired final concentration of NHBA.

    • Example Calculation for a 10 µM final concentration:

      • If you add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium, the final concentration will be 10 µM, and the final DMSO concentration will be 0.1%.

      • (1 µL * 10,000 µM) / 1001 µL ≈ 10 µM

      • (1 µL DMSO / 1001 µL total volume) * 100% ≈ 0.1% DMSO

  • Control Group:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without NHBA. This is crucial to account for any effects of the solvent on the cells.

  • Application to Cells:

    • Remove the existing medium from your cell cultures and replace it with the medium containing the final concentration of NHBA or the vehicle control.

    • Incubate the cells for the desired experimental duration.

start Start weigh Weigh 3.73 mg NHBA start->weigh add_dmso Add 1 mL sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C / -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Cell Culture Medium (e.g., 1:1000 for 10 µM) thaw->dilute final_sol Final Working Solution dilute->final_sol vehicle Prepare Vehicle Control (same final DMSO concentration) dilute->vehicle add_to_cells Add to Cell Culture final_sol->add_to_cells incubate Incubate and Analyze add_to_cells->incubate vehicle->add_to_cells

Workflow for NHBA solution preparation.

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by NHBA initiates a well-characterized signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NHBA This compound A2AR Adenosine A2A Receptor NHBA->A2AR binds & activates Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive binds & activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Expression pCREB->Gene regulates

Adenosine A2A receptor signaling cascade.

References

Application Notes and Protocols for Studies of Alcohol Seeking Behaviors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common preclinical models used to study alcohol-seeking behaviors, a critical component of alcohol use disorder (AUD). Detailed experimental protocols for operant self-administration and various reinstatement paradigms are provided, alongside a summary of key signaling pathways implicated in these behaviors. This document is intended to serve as a practical guide for researchers designing and conducting studies in this field.

Introduction to Preclinical Models of Alcohol Seeking

Animal models are indispensable tools for investigating the neurobiological mechanisms underlying alcohol addiction and for the preclinical screening of potential therapeutic agents. The models described herein focus on operant conditioning procedures, where an animal learns to perform a specific response (e.g., pressing a lever) to receive an alcohol reward. These paradigms allow for the precise measurement of motivation, craving, and relapse-like behaviors.

Key Behavioral Paradigms:

  • Operant Self-Administration: This model assesses the reinforcing properties of alcohol by measuring an animal's motivation to work for alcohol delivery.

  • Reinstatement Models: These models are designed to mimic relapse in humans. After an animal has learned to self-administer alcohol, the behavior is extinguished. Subsequently, exposure to specific triggers (cues, stress, or a small "priming" dose of alcohol) can reinstate the previously extinguished alcohol-seeking behavior.

Experimental Protocols

Protocol 1: Operant Alcohol Self-Administration in Rats

This protocol describes the procedure for training rats to self-administer alcohol, a foundational method for studying the reinforcing effects of alcohol.

Materials:

  • Standard operant conditioning chambers equipped with two levers (one active, one inactive), a liquid delivery system (e.g., a dipper or a pump connected to a sipper tube), and cue lights.

  • 10% (w/v) ethanol (B145695) solution.

  • Saccharin (B28170) solution (for initial training).

  • Male Wistar rats (or other appropriate strain).

Procedure:

  • Habituation: Habituate rats to the operant chambers for 30-minute sessions for 2-3 days.

  • Initial Training (Saccharin):

    • Begin training with a highly palatable 0.2% saccharin solution to facilitate lever pressing acquisition.

    • Place rats in the operant chambers for daily 30-minute sessions.

    • A press on the active lever results in the delivery of 0.1 mL of the saccharin solution and the presentation of a cue light for 5 seconds.

    • A press on the inactive lever has no programmed consequence.

    • Continue this training on a Fixed Ratio 1 (FR1) schedule (one press results in one reward) until stable responding is achieved (e.g., >20 rewards per session for 3 consecutive days).

  • Sucrose Fading to Alcohol:

    • Gradually introduce ethanol into the saccharin solution, starting with a 2% ethanol/0.2% saccharin solution.

    • Over subsequent sessions, progressively increase the ethanol concentration (e.g., 5%, 8%) while decreasing the saccharin concentration until the rats are responding for a 10% ethanol solution.

  • Maintenance:

    • Once stable responding for 10% ethanol is established, the reinforcement schedule can be shifted to a more demanding schedule, such as a Fixed Ratio 3 (FR3) or a Progressive Ratio (PR) schedule, to further assess motivation.

Protocol 2: Cue-Induced Reinstatement of Alcohol Seeking

This protocol models how environmental cues associated with alcohol can trigger relapse.

Prerequisite: Rats should be trained to self-administer alcohol as described in Protocol 1.

Procedure:

  • Extinction:

    • Following stable alcohol self-administration, begin extinction sessions.

    • During these sessions, presses on the active lever no longer result in alcohol delivery or the presentation of the cue light.

    • Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., <20% of the average of the last 3 self-administration sessions for 3 consecutive days).

  • Reinstatement Test:

    • On the test day, place the rats back into the operant chambers.

    • A press on the active lever now results in the presentation of the cue light (the same cue previously paired with alcohol delivery) but no alcohol.

    • Record the number of presses on both the active and inactive levers.

    • A significant increase in active lever pressing compared to the final day of extinction indicates cue-induced reinstatement of alcohol seeking.[1][2][3]

Protocol 3: Stress-Induced Reinstatement of Alcohol Seeking

This protocol investigates how exposure to a stressor can provoke a relapse to alcohol-seeking behavior.

Prerequisite: Rats should be trained to self-administer alcohol and have undergone extinction as described in Protocol 2.

Procedure:

  • Stress Induction:

    • Immediately before the reinstatement test session, expose the rats to a mild, inescapable footshock stressor. A common paradigm involves 15 minutes of intermittent footshocks (0.5 mA, 0.5 seconds duration, with a variable inter-shock interval averaging 40 seconds).[4]

  • Reinstatement Test:

    • Immediately after the stress procedure, place the rats into the operant chambers for a 30-minute test session.

    • During this session, lever presses have no programmed consequences (i.e., the extinction conditions remain in effect).

    • Record the number of presses on both the active and inactive levers.

    • A significant increase in active lever pressing in the stressed group compared to a non-stressed control group indicates stress-induced reinstatement.[4][5][6][7]

Protocol 4: Drug-Primed Reinstatement of Alcohol Seeking

This protocol models how re-exposure to alcohol itself can trigger a relapse.

Prerequisite: Rats should be trained to self-administer alcohol and have undergone extinction as described in Protocol 2.

Procedure:

  • Priming Injection:

    • Administer a non-contingent intraperitoneal (IP) injection of a low dose of ethanol (e.g., 0.5 g/kg) to the rats in their home cages.

  • Reinstatement Test:

    • Approximately 15 minutes after the priming injection, place the rats into the operant chambers for a test session under extinction conditions.

    • Record the number of presses on both the active and inactive levers.

    • A significant increase in active lever pressing in the ethanol-primed group compared to a saline-injected control group indicates drug-primed reinstatement.[8][9][10]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing the described behavioral paradigms. These values can serve as a reference for expected outcomes.

Table 1: Operant Alcohol Self-Administration in Rodents
Parameter Typical Range of Responses
Active Lever Presses (FR1, 30-min session)20 - 60 presses
Alcohol Intake (10% ethanol, 30-min session)0.5 - 1.5 g/kg
Inactive Lever Presses<10 presses

Note: These values can vary significantly based on the specific rodent strain, training parameters, and duration of the session.[11][12][13]

Table 2: Cue-Induced Reinstatement of Alcohol Seeking in Rats
Condition Mean Active Lever Presses (± SEM)
Extinction (Final Day)5 ± 2
Reinstatement (Cues Presented)25 ± 5

SEM: Standard Error of the Mean. Data are hypothetical but representative of typical findings.[1][2][14][15]

Table 3: Stress-Induced Reinstatement of Alcohol Seeking in Rats
Group Mean Active Lever Presses (± SEM)
No Stress (Control)8 ± 3
Footshock Stress30 ± 6

SEM: Standard Error of the Mean. Data are hypothetical but representative of typical findings.[5][6][7][16][17]

Table 4: Drug-Primed Reinstatement of Alcohol Seeking in Rats
Priming Injection Mean Active Lever Presses (± SEM)
Saline7 ± 2
Ethanol (0.5 g/kg)28 ± 4

SEM: Standard Error of the Mean. Data are hypothetical but representative of typical findings.[8][18]

Key Signaling Pathways in Alcohol Seeking

The neurobiological underpinnings of alcohol-seeking behaviors are complex and involve multiple interacting signaling pathways within key brain regions of the reward circuitry, such as the nucleus accumbens (NAc), prefrontal cortex (PFC), and amygdala. Below are diagrams of several critical pathways.

mTORC1 Signaling Pathway

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is a crucial regulator of protein synthesis and has been implicated in the neuroadaptations that underlie alcohol-seeking behaviors.[19][20][21][22][23] Alcohol can activate mTORC1 signaling, leading to changes in synaptic plasticity.[20][21][23] Upstream regulators of mTORC1 in the context of alcohol seeking include the H-Ras/AKT axis and NMDA receptors.[20][21]

mTORC1_Pathway Alcohol Alcohol NMDAR NMDA Receptor Alcohol->NMDAR HRas_AKT H-Ras/AKT Pathway Alcohol->HRas_AKT mTORC1 mTORC1 NMDAR->mTORC1 HRas_AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Synaptic_Plasticity Synaptic Plasticity Protein_Synthesis->Synaptic_Plasticity Alcohol_Seeking Alcohol Seeking Behavior Synaptic_Plasticity->Alcohol_Seeking

Caption: mTORC1 signaling in alcohol seeking.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory, and is heavily implicated in the long-term changes in the brain that contribute to addiction.[24][25][26][27][28] Alcohol can modulate CREB activity, leading to alterations in the expression of genes involved in neuronal function and behavior. Downstream targets of CREB relevant to alcohol seeking include neuropeptide Y (NPY) and brain-derived neurotrophic factor (BDNF).[27]

CREB_Pathway Alcohol Alcohol GPCRs GPCRs (e.g., D1/D2) Alcohol->GPCRs AC Adenylyl Cyclase GPCRs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., NPY, BDNF) CREB->Gene_Expression Neuronal_Adaptations Neuronal Adaptations Gene_Expression->Neuronal_Adaptations Alcohol_Seeking Alcohol Seeking Behavior Neuronal_Adaptations->Alcohol_Seeking

Caption: CREB signaling in alcohol seeking.

GABAergic and Glutamatergic Neurotransmission

The balance between inhibitory (GABA) and excitatory (glutamate) neurotransmission is critical for normal brain function and is severely disrupted by chronic alcohol use. This imbalance is thought to be a major driver of withdrawal symptoms and relapse.

GABA_Glutamate_Pathway cluster_acute Acute Alcohol cluster_chronic Chronic Alcohol & Withdrawal Acute_Alcohol Acute Alcohol Exposure GABA_release ↑ GABA Release Acute_Alcohol->GABA_release Glutamate_release ↓ Glutamate Release Acute_Alcohol->Glutamate_release Sedation Sedation/ Anxiolysis GABA_release->Sedation Glutamate_release->Sedation Chronic_Alcohol Chronic Alcohol & Withdrawal GABA_function ↓ GABAergic Function Chronic_Alcohol->GABA_function Glutamate_hyperactivity ↑ Glutamatergic Hyperactivity Chronic_Alcohol->Glutamate_hyperactivity Hyperexcitability Neuronal Hyperexcitability GABA_function->Hyperexcitability Glutamate_hyperactivity->Hyperexcitability Alcohol_Seeking ↑ Alcohol Seeking Hyperexcitability->Alcohol_Seeking

Caption: GABA/Glutamate imbalance in alcohol seeking.

Experimental Workflow for Reinstatement Studies

The following diagram illustrates the typical workflow for conducting reinstatement studies of alcohol-seeking behavior.

Reinstatement_Workflow Self_Admin Alcohol Self-Administration Training Extinction Extinction Training Self_Admin->Extinction Reinstatement_Trigger Reinstatement Trigger (Cue, Stress, or Drug) Extinction->Reinstatement_Trigger Reinstatement_Test Reinstatement Test Reinstatement_Trigger->Reinstatement_Test Data_Analysis Data Analysis (Lever Presses) Reinstatement_Test->Data_Analysis

Caption: Workflow for reinstatement experiments.

References

Application Notes and Protocols: Formulation of N6-(4-Hydroxybenzyl)adenosine for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine (HBA), also known as NHBA, is a naturally occurring adenosine (B11128) analog isolated from the rhizomes of Gastrodia elata. It has garnered significant interest in biomedical research due to its dual mechanism of action: activation of the A2A adenosine receptor (A2AR) and inhibition of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3][4][5][6] This unique pharmacological profile makes HBA a promising candidate for therapeutic development in various disease models.

These application notes provide detailed protocols for the formulation of HBA for in vivo animal studies, with a focus on ensuring its solubility and stability for reliable and reproducible experimental outcomes. The provided methodologies are based on published research and general best practices for formulating poorly water-soluble compounds.

Physicochemical Properties and Solubility

HBA is a white to beige powder with poor aqueous solubility.[7] Its solubility is a critical factor to consider when preparing formulations for in vivo administration.

Table 1: Solubility of this compound (HBA)

SolventSolubilityReference(s)
DMSO≥ 100 mg/mL[8]
Water< 0.1 mg/mL (practically insoluble)[8]

Recommended Formulations for In Vivo Animal Studies

Given its low aqueous solubility, HBA requires a vehicle containing co-solvents and/or surfactants to achieve a homogenous and stable solution or suspension suitable for administration to animals. The most commonly reported route of administration for HBA in mice is intraperitoneal (i.p.) injection.[1][2][3][4][5][6][9]

Table 2: Recommended Vehicle Formulations for Intraperitoneal (i.p.) Injection of HBA in Mice

FormulationVehicle CompositionAchievable ConcentrationReference(s)
15% DMSO, 5% Tween-80, 90% Saline (0.9% NaCl)Not specified[2][3][4]
210% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[8]
310% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[8]
410% DMSO, 90% Corn Oil≥ 2.5 mg/mL[8]

Note: When preparing these formulations, it is recommended to first dissolve the HBA in DMSO to create a stock solution before adding the other components of the vehicle.[8]

Stability Considerations

Best Practices for HBA Formulation Stability:

  • It is highly recommended to prepare HBA formulations fresh on the day of use.[8]

  • If short-term storage is necessary, store the formulation at 2-8°C and protect it from light.

  • Before each use, visually inspect the formulation for any signs of precipitation or phase separation. If observed, gentle warming and/or sonication may be used to redissolve the compound.[8]

Experimental Protocols

Protocol 1: Preparation of HBA Formulation for Intraperitoneal Injection (Vehicle: 5% DMSO, 5% Tween-80, 90% Saline)

This protocol is adapted from published studies that have successfully used this vehicle for in vivo administration of HBA in mice.[2][3][4]

Materials:

  • This compound (HBA) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% Sodium Chloride), sterile

  • Sterile conical tubes (1.5 mL, 15 mL, or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required amount of HBA: Based on the desired final concentration and total volume of the formulation.

  • Prepare the vehicle mixture:

    • In a sterile conical tube, combine the required volumes of DMSO, Tween-80, and saline. For example, to prepare 10 mL of the vehicle, add 0.5 mL of DMSO, 0.5 mL of Tween-80, and 9.0 mL of saline.

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Dissolve HBA in the vehicle:

    • Add the pre-weighed HBA powder to the vehicle mixture.

    • Vortex vigorously until the HBA is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Final sterile filtration (optional but recommended): If the application requires a sterile solution, filter the final formulation through a 0.22 µm syringe filter into a sterile container. Note that this step may not be feasible for suspensions.

  • Administration: The formulation is now ready for intraperitoneal injection in mice.

Table 3: Dosage Regimens for HBA in Mice (Intraperitoneal Administration)

Dosage RangeAnimal ModelStudy FocusReference(s)
0.03 - 0.3 mg/kgC57BL/6J miceLocomotor activity, ethanol (B145695) drinking behavior[2][3]
0.1 mg/kgC57BL/6J miceEthanol drinking and seeking behaviors[1][5][6]
Protocol 2: Preparation of HBA Formulation for Intraperitoneal Injection (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol provides an alternative vehicle composition that may be suitable for achieving higher concentrations of HBA.[8]

Materials:

  • This compound (HBA) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% Sodium Chloride), sterile

  • Sterile conical tubes (1.5 mL, 15 mL, or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare an HBA stock solution in DMSO: Dissolve the required amount of HBA in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the final formulation:

    • In a sterile conical tube, add the required volume of the HBA stock solution.

    • Add the PEG300 and mix thoroughly.

    • Add the Tween-80 and mix until a homogenous solution is formed.

    • Finally, add the saline and vortex to obtain the final formulation.

    • Example for 1 mL of final formulation: To a sterile tube, add 100 µL of a 25 mg/mL HBA in DMSO stock solution. Add 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline and vortex. This will result in a final HBA concentration of 2.5 mg/mL.

  • Administration: The formulation is now ready for intraperitoneal injection.

Experimental Workflow for HBA Formulation and Administration

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration HBA Weigh HBA Powder Dissolve Dissolve HBA in Vehicle (Vortex, gentle warming/sonication if needed) HBA->Dissolve Vehicle Prepare Vehicle (e.g., 5% DMSO, 5% Tween-80, 90% Saline) Vehicle->Dissolve Filter Sterile Filter (0.22 µm) (Optional) Dissolve->Filter Inject Intraperitoneal (i.p.) Injection Filter->Inject Prepared Formulation Animal Select Animal Model (e.g., C57BL/6J mice) Dose Calculate Dosage (e.g., 0.1 mg/kg) Animal->Dose Dose->Inject Observe Monitor Animal and Collect Data Inject->Observe

Caption: Workflow for HBA formulation and in vivo administration.

Signaling Pathways of this compound

HBA exerts its biological effects through a dual mechanism of action: as an agonist of the A2A adenosine receptor and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).

A2A Adenosine Receptor (A2AR) Activation

The A2A receptor is a Gs protein-coupled receptor.[1][2][7][8] Activation of A2AR by HBA initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression.

G HBA This compound (HBA) A2AR A2A Adenosine Receptor (Gs-coupled) HBA->A2AR Agonist AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Expression CREB->Gene Regulates G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ado_extra Adenosine AR Adenosine Receptors (e.g., A2AR) Ado_extra->AR Activates ENT1 ENT1 Ado_extra->ENT1 Transport HBA HBA HBA->ENT1 Inhibits Ado_intra Adenosine ENT1->Ado_intra

References

Unveiling the Binding Characteristics of N6-(4-Hydroxybenzyl)adenosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to studying the receptor binding profile of N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog with potential therapeutic applications. While the primary activity of NHBA has been identified at the A₂A adenosine receptor, a complete understanding of its binding affinity and selectivity across all adenosine receptor subtypes is crucial for its development as a pharmacological tool or therapeutic agent.[1][2][3]

These application notes offer detailed protocols for radioligand binding assays for each of the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃), which can be adapted for the characterization of NHBA. Additionally, signaling pathways for each receptor subtype are illustrated to provide a functional context for binding studies.

Introduction to this compound (NHBA)

This compound is an adenosine analog that has been shown to activate the A₂A adenosine receptor and inhibit the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] Its activity has also been implicated in the inhibition of platelet aggregation, potentially through interactions with the P2Y₁₂ receptor, with a reported IC₅₀ in the micromolar range.[4] A thorough characterization of its binding profile at all four adenosine receptor subtypes is essential for elucidating its mechanism of action and potential off-target effects.

Quantitative Data Summary

Currently, specific binding affinity data (Kᵢ, Kₑ, or IC₅₀ values) for this compound at the A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes is not extensively available in the public domain. The following table provides binding data for well-characterized, representative ligands for each human adenosine receptor subtype to serve as a reference for researchers conducting binding assays with NHBA.

Receptor SubtypeRepresentative LigandLigand TypeBinding Affinity (Kᵢ in nM)
A₁ CCPA (2-Chloro-N⁶-cyclopentyladenosine)Agonist0.2 - 1.5
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)Antagonist0.5 - 2.0
A₂A CGS 21680Agonist15 - 30
ZM 241385Antagonist0.5 - 2.0
A₂B NECA (5'-N-Ethylcarboxamidoadenosine)Agonist200 - 1000
PSB 603Antagonist1 - 10
A₃ IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide)Agonist1 - 5
MRE 3008F20Antagonist2 - 10

Experimental Protocols: Radioligand Binding Assays

The following are generalized protocols for competitive radioligand binding assays for each of the four adenosine receptor subtypes. These can be adapted for determining the binding affinity of this compound.

General Workflow for Competitive Radioligand Binding Assay

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells/Tissue expressing receptor) Incubation Incubate Membranes, Radioligand, and NHBA Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (Fixed Concentration) Radioligand_Prep->Incubation NHBA_Prep NHBA Preparation (Serial Dilutions) NHBA_Prep->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis Adenosine_A1_A3_Signaling cluster_A1_A3 A₁ and A₃ Receptor Signaling (Gᵢ/₀-coupled) Ligand Adenosine / NHBA Receptor A₁ / A₃ Receptor Ligand->Receptor binds G_protein Gαᵢ/₀ and Gβγ Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαᵢ/₀) PLC Phospholipase Cβ G_protein->PLC activates (Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Adenosine_A2A_A2B_Signaling cluster_A2A_A2B A₂A and A₂B Receptor Signaling (Gₛ-coupled) Ligand Adenosine / NHBA Receptor A₂A / A₂B Receptor Ligand->Receptor binds G_protein Gαₛ Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA EPAC EPAC Activation cAMP->EPAC

References

Application Notes: N6-(4-Hydroxybenzyl)adenosine as a Tool for Studying Adenosine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine (NHBA) is a naturally occurring adenosine (B11128) analog isolated from the rhizomes of Gastrodia elata. It presents a unique pharmacological profile as a dual-action modulator of adenosine signaling, acting as both an agonist at the adenosine A2A receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2] This dual mechanism makes NHBA a valuable research tool for investigating the complex roles of adenosine in various physiological and pathological processes, particularly in the central nervous system. These application notes provide a comprehensive overview of NHBA, including its pharmacological data, detailed experimental protocols for its use in preclinical models of alcohol use disorder, and diagrams of its signaling pathway and experimental workflows.

Mechanism of Action

NHBA exerts its effects on adenosine signaling through two primary mechanisms:

  • A2A Receptor Agonism: NHBA directly activates the A2A receptor, a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. Activation of A2AR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular function.

  • ENT1 Inhibition: NHBA blocks the activity of ENT1, a bidirectional transporter responsible for the facilitated diffusion of nucleosides, including adenosine, across cell membranes. By inhibiting ENT1, NHBA prevents the reuptake of extracellular adenosine into cells, thereby increasing the local concentration and prolonging the signaling of endogenous adenosine at its receptors.

This dual action of directly stimulating A2A receptors and indirectly potentiating the effects of endogenous adenosine at all adenosine receptor subtypes (A1, A2A, A2B, and A3) by blocking its clearance makes NHBA a potent and multifaceted tool for studying adenosinergic systems.

Data Presentation

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

Table 1: Receptor Binding Affinity of N6-Substituted Adenosine Analogs

CompoundReceptor SubtypeKi (nM)SpeciesReference
N6-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamideA1145Rat[3]
A2A272Rat[3]
A310.0Rat[3]

Note: Specific Ki values for this compound across a full panel of adenosine receptors were not available in the searched literature. The data presented is for a structurally related N6-benzyladenosine derivative to provide context for potential binding profiles.

Table 2: Functional Activity of this compound

AssayTargetParameterValueCell Line/SystemReference
Platelet Aggregation InhibitionP2Y12 Receptor (potential interaction)IC506.77-141 µMIn vitro (collagen-induced)[4]

Note: Specific EC50 values for this compound in functional assays such as cAMP accumulation at A2A receptors were not available in the searched literature. The provided data indicates activity in a platelet aggregation assay, which may involve interactions with P2Y12 receptors.

Table 3: In Vivo Efficacy of this compound

Animal ModelExperimentDoseEffectReference
C57BL/6J MiceTwo-Bottle Choice Test (Ethanol)0.1 mg/kg, i.p.Reduced ethanol (B145695) preference and consumption.[1]
C57BL/6J MiceOperant Conditioning (Ethanol Seeking)0.1 mg/kg, i.p.Dampened ethanol zone preference.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound through the A2A receptor.

Caption: NHBA signaling via A2A receptor and ENT1 inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on alcohol-related behaviors in mice.

Experimental_Workflow cluster_setup Experimental Setup cluster_2bc Two-Bottle Choice Test cluster_operant Operant Conditioning cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (C57BL/6J Mice) Habituation Habituation to 2 Bottles (Water vs. Water) Animal_Acclimation->Habituation Training Training to Nose-Poke for Sucrose (B13894) Reward Animal_Acclimation->Training Drug_Prep NHBA Preparation (0.1 mg/kg in vehicle) NHBA_Admin_2BC NHBA or Vehicle Administration (i.p.) Drug_Prep->NHBA_Admin_2BC NHBA_Admin_Op NHBA or Vehicle Administration (i.p.) Drug_Prep->NHBA_Admin_Op Ethanol_Access Intermittent Access to Ethanol (e.g., 10%) vs. Water Habituation->Ethanol_Access Ethanol_Access->NHBA_Admin_2BC Measurement_2BC Measure Ethanol & Water Consumption NHBA_Admin_2BC->Measurement_2BC Data_Analysis Statistical Analysis of Consumption & Seeking Data Measurement_2BC->Data_Analysis Ethanol_Training Transition to Ethanol Reward (e.g., 10%) Training->Ethanol_Training Ethanol_Training->NHBA_Admin_Op Measurement_Op Measure Nose-Pokes (Seeking Behavior) NHBA_Admin_Op->Measurement_Op Measurement_Op->Data_Analysis

Caption: Workflow for in vivo alcohol behavior studies with NHBA.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study alcohol consumption and seeking behaviors in mice, adapted from Hong et al., 2019.[1]

Protocol 1: Two-Bottle Choice Test for Ethanol Consumption

Objective: To assess the effect of NHBA on voluntary ethanol consumption and preference.

Materials:

  • Male C57BL/6J mice

  • Standard mouse housing cages

  • Two drinking bottles with sipper tubes per cage

  • Ethanol (e.g., 10% v/v in tap water)

  • Tap water

  • This compound (NHBA)

  • Vehicle solution (e.g., 5% DMSO, 5% Tween-80, and 0.9% saline)

  • Animal scale

Procedure:

  • Animal Habituation:

    • Individually house mice and allow them to acclimate for at least one week with ad libitum access to food and water.

    • Habituate the mice to the two-bottle setup by providing two bottles of tap water for several days.

  • Ethanol Access:

    • Replace one of the water bottles with a bottle containing an ethanol solution (e.g., starting with 3% and gradually increasing to 10% over a week).

    • Maintain intermittent access to the ethanol solution (e.g., 24 hours on, 24 hours off) to encourage stable drinking behavior.

  • Drug Administration and Measurement:

    • On the test day, weigh the mice to determine the correct dosage.

    • Administer NHBA (0.1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Immediately after injection, present the mice with one bottle of 10% ethanol and one bottle of tap water.

    • After a set period (e.g., 3 hours or 24 hours), remove and weigh both bottles to determine the volume consumed.

    • Calculate ethanol preference as (volume of ethanol consumed / total volume of liquid consumed) x 100.

    • Calculate ethanol consumption in g/kg of body weight.

Protocol 2: Operant Conditioning for Ethanol Seeking Behavior

Objective: To evaluate the effect of NHBA on the motivation to seek an ethanol reward.

Materials:

  • Male C57BL/6J mice

  • Operant conditioning chambers equipped with two nose-poke holes and a liquid reward dispenser

  • Sucrose solution (e.g., 10% w/v)

  • Ethanol solution (e.g., 10% v/v)

  • This compound (NHBA)

  • Vehicle solution

Procedure:

  • Magazine Training:

    • Habituate the mice to the operant chamber and train them to retrieve a sucrose reward from the liquid dispenser.

  • Acquisition of Nose-Poking:

    • Train the mice to nose-poke in a designated "active" hole to receive a sucrose reward. Nose-pokes in the "inactive" hole will have no consequence. This is typically done on a fixed-ratio 1 (FR1) schedule (one poke = one reward).

  • Transition to Ethanol Reward:

    • Once a stable response is established with sucrose, switch the reward to a 10% ethanol solution.

    • Continue training on an FR1 schedule until stable responding for ethanol is achieved.

  • Drug Administration and Testing:

    • On the test day, administer NHBA (0.1 mg/kg) or vehicle (i.p.).

    • Place the mouse in the operant chamber and record the number of active and inactive nose-pokes over a set session duration (e.g., 30 minutes).

    • The number of active nose-pokes is a measure of ethanol-seeking behavior.

Conclusion

This compound is a powerful and versatile tool for researchers investigating the role of adenosine signaling in health and disease. Its dual mechanism of A2A receptor agonism and ENT1 inhibition allows for a potent and nuanced modulation of the adenosinergic system. The protocols and information provided in these application notes offer a solid foundation for utilizing NHBA in preclinical research, particularly in the fields of neuroscience and addiction. Further characterization of its binding and functional profile across all adenosine receptor subtypes will continue to enhance its utility as a selective pharmacological probe.

References

Practical Applications of N6-(4-Hydroxybenzyl)adenosine in Horticulture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine, also known as para-topolin riboside, is a synthetic aromatic cytokinin that has garnered attention in horticultural research for its potent regulatory effects on plant growth and development. Exhibiting classic cytokinin-like activities, it plays a crucial role in promoting cell division, shoot proliferation, and regeneration in plant tissue culture.[1] Furthermore, its potential to delay senescence offers promising avenues for improving the post-harvest longevity and quality of horticultural crops.[1] This document provides detailed application notes and experimental protocols based on available research, primarily drawing from studies on the closely related and often co-researched isomer, N6-(3-Hydroxybenzyl)adenosine (meta-topolin), due to a greater abundance of detailed published data for the meta- isomer. The metabolic conversion between meta- and para-topolins observed in some plant species underscores the relevance of these protocols.[2]

Key Applications in Horticulture

  • Micropropagation and Shoot Proliferation: this compound is utilized as a plant growth regulator in tissue culture media to stimulate the multiplication of shoots from explants. This is particularly valuable for the clonal propagation of elite genotypes, disease-free plant production, and the conservation of rare and endangered plant species.[1][3]

  • Delay of Senescence: By inhibiting the degradation of chlorophyll (B73375) and proteins, this compound can extend the green life of leaves and delay the overall aging process in plants.[4][5] This application is critical for enhancing the shelf-life of leafy vegetables and cut flowers, thereby reducing post-harvest losses.

  • Improving Plant Quality: The use of this compound can lead to the development of more robust and higher-quality plants in vitro, which can translate to improved performance upon transfer to ex vitro conditions.

Signaling Pathway

This compound, as a cytokinin, is perceived by histidine kinase receptors located in the endoplasmic reticulum membrane of plant cells. This binding initiates a phosphorylation cascade known as a two-component signaling system. The signal is transduced through phosphotransfer proteins to response regulators in the nucleus, which in turn modulate the transcription of cytokinin-responsive genes, leading to various physiological effects.

CytokininSignaling cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6_HBA This compound AHK Histidine Kinase Receptor (AHK) N6_HBA->AHK Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphotransfer Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Activation ARR_A Type-A Response Regulator (ARR-A) ARR_A->AHP Negative Feedback Gene_Expression->ARR_A Induction

Caption: Simplified Cytokinin Signaling Pathway

Experimental Protocols

The following protocols are based on successful applications of the closely related meta-topolin (B1662424) riboside (mTR) in horticultural species and can be adapted for this compound.

Protocol 1: In Vitro Shoot Multiplication of Pear (Pyrus communis L.)

This protocol is adapted from studies on pear rootstock micropropagation using meta-topolin derivatives.[6][7]

1. Explant Preparation:

  • Use actively growing shoot tips (1.0-1.5 cm) from in vitro stock cultures.

2. Culture Medium:

  • Basal Medium: Murashige and Skoog (MS) medium with modified nitrogen sources (e.g., half-strength NH₄NO₃ and KNO₃).
  • Carbon Source: 30 g/L sucrose.
  • Gelling Agent: 6.5-7.0 g/L phytoagar.
  • Plant Growth Regulators:
  • This compound: 0, 3, 6, 9, 12 µM (for optimization).
  • Indole-3-butyric acid (IBA): 0.05 µM (optional, for shoot quality).
  • pH: Adjust to 5.6-5.8 before autoclaving.

3. Culture Conditions:

  • Temperature: 22 ± 2°C.
  • Photoperiod: 16 hours light / 8 hours dark.
  • Light Intensity: 40 µmol m⁻²s⁻¹ from cool-white fluorescent lamps.
  • Subculture Interval: 3 weeks.

4. Data Collection:

  • Multiplication coefficient (number of new shoots >5 mm per explant).
  • Shoot length (mm).
  • Fresh and dry weight (mg).
  • Number of leaves per shoot.

5. Rooting and Acclimatization:

  • Transfer well-developed microshoots (10-15 mm) to a rooting medium containing half-strength MS macro-nutrients and 1.5 µM IBA.[7]

  • After 18 days, transfer rooted plantlets to a sterile potting mix and acclimatize under high humidity.

    Caption: Workflow for Pear Micropropagation
    Protocol 2: Delaying Leaf Senescence in a Model Leafy Green

This protocol is a generalized approach based on the known anti-senescence properties of cytokinins.

1. Plant Material:

  • Use mature, fully expanded leaves from a model leafy green plant (e.g., spinach, lettuce) grown under controlled conditions.

2. Treatment Solution:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the stock solution with distilled water to final concentrations of 10, 50, and 100 µM. Include a control with the same concentration of DMSO without the compound.

3. Application:

  • Excise leaves and place their petioles in vials containing the treatment solutions.
  • Alternatively, for whole-plant studies, apply the solution as a foliar spray until runoff.

4. Incubation:

  • Keep the treated leaves or plants in a controlled environment (e.g., 20°C, 12-hour photoperiod) for a period of 7-14 days.

5. Data Collection:

  • Visual Assessment: Record daily observations of leaf yellowing.
  • Chlorophyll Content: Measure chlorophyll content spectrophotometrically at regular intervals.
  • Gene Expression Analysis: Analyze the expression of senescence-associated genes (SAGs) using qRT-PCR.
  • Electrolyte Leakage: Measure ion leakage to assess membrane integrity.

Quantitative Data Summary

The following tables summarize quantitative data from studies using meta-topolin (mT) and meta-topolin riboside (mTR), which are expected to have similar effects to para-topolin riboside.

Table 1: Effect of meta-topolin riboside (mTR) on In Vitro Multiplication of Pyrus communis 'OHF 333' (Data adapted from a study on meta-topolin derivatives)[6][7]

mTR Concentration (µM)Multiplication CoefficientMean Shoot Length (mm)Fresh Weight (mg)Dry Weight (mg)Number of Leaves
0 (Control)1.015.215015.15.1
31.818.118018.26.5
62.122.525025.38.2
92.420.323023.17.8
122.321.826026.27.5

Table 2: Effect of meta-topolin riboside (mTR) Pre-treatment on Rooting and Acclimatization of Pyrus communis 'OHF 333' (Data adapted from a study on meta-topolin derivatives)[6][8]

mTR Concentration in Multiplication (µM)Rooting Percentage (%)Number of Roots per ShootAcclimatization Survival Rate (%)
0 (Control)603.165
3653.576
6683.885
9704.2100
12653.692

Table 3: Comparative Effect of Different Cytokinins on In Vitro Multiplication of 'Húsvéti Rozmaring' Apple Scion (Data adapted from a study on benzyladenine derivatives)[9]

Cytokinin (Concentration)Multiplication Rate (shoots/explant)Shoot Length (cm)
meta-topolin (4 µM)3.281.46
Benzyladenine (2 µM)-1.80
Thidiazuron (2 µM)5.40-
Benzyladenine riboside (8 µM)4.76-

Conclusion

This compound is a valuable cytokinin for various horticultural applications, particularly in micropropagation and for its potential in delaying senescence. While detailed research specifically on the para- isomer is less abundant than for its meta- counterpart, the existing data on topolins provides a strong foundation for its use. The protocols and data presented here serve as a comprehensive guide for researchers and professionals to design and optimize experiments for their specific horticultural needs. Further research is warranted to elucidate the specific activities and metabolic pathways of this compound in a wider range of horticultural species.

References

Application Notes and Protocols for Screening N6-(4-Hydroxybenzyl)adenosine (NHBA) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(4-Hydroxybenzyl)adenosine (NHBA) is a naturally occurring adenosine (B11128) analog that has garnered significant interest for its diverse biological activities. As a dual-acting molecule, NHBA functions as an agonist for the A2A adenosine receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2] This unique pharmacological profile suggests its therapeutic potential in a range of conditions, including neurodegenerative disorders, cancer, and inflammatory diseases.

These application notes provide detailed protocols for a panel of in vitro assays designed to screen for and characterize the biological activity of NHBA and other N6-substituted adenosine analogs. The assays described herein cover the primary mechanisms of NHBA action, including A2A receptor activation and ENT1 inhibition, as well as downstream functional consequences such as anticancer and anti-inflammatory effects.

Key Activities of this compound

  • A2A Adenosine Receptor (A2AR) Activation: NHBA activates the A2AR, a G-protein coupled receptor that, upon stimulation, increases intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is implicated in neuroprotection, anti-inflammatory responses, and regulation of immune cell function.[1][2]

  • Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition: By inhibiting ENT1, NHBA blocks the reuptake of endogenous adenosine into cells, thereby increasing its extracellular concentration and potentiating adenosine receptor signaling.[1][2]

  • Anticancer Potential: N6-substituted adenosine analogs have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[3]

  • Anti-inflammatory Properties: Activation of A2AR by adenosine analogs can suppress inflammatory responses, for example, by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) in macrophages.

Data Presentation: Quantitative Analysis of NHBA and Related Analogs

The following tables summarize key quantitative data for NHBA and related N6-substituted adenosine analogs to provide a comparative framework for experimental results.

CompoundTargetAssay TypeValueReference
NHBA A2A ReceptorFunctional ActivationHigher affinity than J4[2]
NHBA ENT1InhibitionLower affinity than J4[2]
J4A2A ReceptorBinding Affinity (Ki)1.7 µM[2]
J4ENT1Binding Affinity (Ki)50 nM[2]
AdenosineENT1Inhibition (IC50)59.17 ± 20.92 µM[4]
AdenosineENT2Inhibition (IC50)67.65 ± 34.77 µM[4]
Compound ClassActivityCell LineAssayIC50 ValueReference
N6-benzyladenosine analogsAnticancerColorectal Cancer (HCT116, DLD-1)Cell Viability (MTT)Compound-dependent µM range[5][6]
N6-isopentenyladenosineAnticancerBladder Carcinoma (T24)Apoptosis/Cell Cycle ArrestNot specified[3]
This compoundAnti-platelet AggregationHuman PlateletsCollagen-induced Aggregation6.77-141 µM
Various Plant-derived CompoundsAnti-inflammatoryRAW 264.7 MacrophagesNitric Oxide ProductionCompound-dependent µM range

Experimental Protocols

A2A Adenosine Receptor Activation Assay (cAMP Measurement)

This protocol describes the measurement of intracellular cAMP levels in response to A2AR activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: Activation of the Gs-coupled A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The HTRF assay is a competitive immunoassay where cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (cryptate). A high level of intracellular cAMP results in a decreased HTRF signal.

Workflow:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing human A2AR cell_plating Plate cells in a 96-well plate and incubate cell_culture->cell_plating add_nhba Add serial dilutions of NHBA or control cell_plating->add_nhba incubate Incubate for 30 min at room temperature add_nhba->incubate add_reagents Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) incubate->add_reagents incubate_detect Incubate for 60 min at room temperature (protected from light) add_reagents->incubate_detect read_plate Read plate on HTRF-compatible reader (665 nm and 620 nm) incubate_detect->read_plate calc_ratio Calculate HTRF ratio and normalize data read_plate->calc_ratio plot_curve Plot dose-response curve and determine EC50 calc_ratio->plot_curve G cluster_prep Cell Preparation cluster_treatment Inhibition Assay cluster_detection Radioactivity Measurement cluster_analysis Data Analysis cell_culture Culture U937 cells (endogenously expressing ENT1) cell_harvest Harvest and resuspend cells in transport buffer cell_culture->cell_harvest pre_incubate Pre-incubate cells with NHBA or control (e.g., NBTI) for 20 min cell_harvest->pre_incubate add_radiolabel Add [3H]-Adenosine and incubate for 2 min pre_incubate->add_radiolabel stop_reaction Stop uptake by adding ice-cold stop buffer and pelleting cells add_radiolabel->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells add_scintillant Add scintillation cocktail lyse_cells->add_scintillant count_radioactivity Measure radioactivity using a scintillation counter add_scintillant->count_radioactivity normalize_data Normalize data to control count_radioactivity->normalize_data plot_curve Plot % inhibition vs. concentration and determine IC50 normalize_data->plot_curve G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection MTT Reaction cluster_analysis Data Analysis cell_culture Culture cancer cell line (e.g., HCT116) cell_plating Plate cells in a 96-well plate and incubate for 24h cell_culture->cell_plating add_nhba Treat cells with serial dilutions of NHBA cell_plating->add_nhba incubate Incubate for 24-48h add_nhba->incubate add_mtt Add MTT solution and incubate for 4h incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve and determine IC50 calc_viability->plot_curve G cluster_prep Cell Preparation cluster_treatment Cell Treatment and Stimulation cluster_detection Nitrite Detection (Griess Assay) cluster_analysis Data Analysis cell_culture Culture RAW 264.7 macrophage cells cell_plating Plate cells in a 96-well plate and incubate for 24h cell_culture->cell_plating pre_treat Pre-treat cells with serial dilutions of NHBA cell_plating->pre_treat stimulate Stimulate cells with LPS (1 µg/mL) pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess read_absorbance Measure absorbance at 540 nm add_griess->read_absorbance calc_inhibition Calculate % NO inhibition read_absorbance->calc_inhibition plot_curve Plot dose-response curve and determine IC50 calc_inhibition->plot_curve G cluster_a2ar A2A Receptor Signaling cluster_ent1 ENT1 Inhibition NHBA_A2AR NHBA A2AR A2A Receptor NHBA_A2AR->A2AR activates G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response_A2AR Anti-inflammatory Effects Neuroprotection CREB->Response_A2AR leads to NHBA_ENT1 NHBA ENT1 ENT1 Transporter NHBA_ENT1->ENT1 inhibits Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 transport Adenosine_receptors Adenosine Receptors (e.g., A2AR) Adenosine_out->Adenosine_receptors activates Response_ENT1 Potentiated Adenosine Signaling Adenosine_receptors->Response_ENT1 leads to

References

use of N6-(4-Hydroxybenzyl)adenosine in anti-senescence experiments

Author: BenchChem Technical Support Team. Date: December 2025

Investigating the Potential of N6-(4-Hydroxybenzyl)adenosine in Cellular Senescence

Note to the Reader: As of the latest literature review, there are no specific studies published on the direct application of this compound (HBA) in anti-senescence experiments. The primary characterized roles of HBA are as a P2Y12 receptor inhibitor and an adenosine (B11128) A2A receptor (A2AR) agonist with ENT1 inhibition, primarily affecting platelet aggregation and neurological pathways.[1][2][3][4][5]

However, the modulation of purinergic signaling, particularly through adenosine receptors, has been implicated in the aging process.[6][7] This suggests a potential, yet unexplored, role for adenosine analogs like HBA in cellular senescence.

These application notes provide a general framework and detailed protocols for researchers interested in investigating the potential anti-senescence effects of novel compounds such as HBA. The methodologies described are standard in the field of aging research.

Introduction to Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest triggered by various stressors, including telomere shortening, DNA damage, and oncogene activation.[8] Senescent cells accumulate in tissues with age and contribute to age-related pathologies through the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP).[9] Therapies that can clear senescent cells (senolytics) or suppress their harmful effects (senomorphics) are a promising area of anti-aging research.[8]

Key Hallmarks of Senescent Cells:

  • Irreversible growth arrest

  • Increased activity of Senescence-Associated β-galactosidase (SA-β-gal)

  • Formation of Senescence-Associated Heterochromatin Foci (SAHF)[10]

  • Expression of cell cycle inhibitors like p16INK4a and p21Cip1[9]

  • Secretion of SASP factors

Quantitative Data: Common Senescence Markers

When testing a new compound for anti-senescence activity, a variety of markers are quantified. Below is a table of commonly assessed markers and the typical changes observed with effective anti-senescence treatment.

Marker CategorySpecific MarkerExpected Change with Anti-Senescence Treatment
Cell Cycle Arrest p16INK4aDecrease in protein/mRNA expression
p21Cip1Decrease in protein/mRNA expression
p53Decrease in protein/mRNA expression
Ki67Increase in protein expression (re-entry into cell cycle is complex)
Lamin B1Increase in protein expression (often lost in senescence)
DNA Damage Response γ-H2AXDecrease in foci formation/protein expression
Lysosomal Activity SA-β-galDecrease in percentage of stained cells
Secretory Phenotype IL-6, IL-8, MMPsDecrease in secretion/mRNA expression
Oxidative Stress Reactive Oxygen Species (ROS)Decrease in intracellular levels

Experimental Protocols

Protocol 1: Induction of Cellular Senescence

To test the anti-senescence properties of a compound, a population of senescent cells must first be generated. Common methods include:

  • Replicative Senescence: Continuously passaging primary cells (e.g., human dermal fibroblasts, IMR-90) until they reach their Hayflick limit and cease to divide.

  • Stress-Induced Premature Senescence (SIPS):

    • Doxorubicin-Induced Senescence: Treat sub-confluent cells with a low dose of doxorubicin (B1662922) (e.g., 100-250 nM for 24-48 hours) to induce DNA damage.

    • Oxidative Stress-Induced Senescence: Treat cells with a sub-lethal dose of hydrogen peroxide (H₂O₂; e.g., 100-200 µM for 1-2 hours). Oxidative stress is a key driver of senescence.[11]

Protocol 2: Senescence-Associated β-galactosidase (SA-β-gal) Staining

This is the most widely used biomarker for senescent cells.[10] It detects increased lysosomal activity, a characteristic of senescent cells.[12]

Materials:

  • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Induce senescence using a chosen method.

  • Treat senescent cells with various concentrations of the test compound (e.g., HBA) for a specified period (e.g., 48-72 hours).

  • Wash cells twice with PBS.

  • Fix cells with Fixation Solution for 10-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add the Staining Solution to each well, ensuring the cells are completely covered.

  • Incubate the plate at 37°C without CO₂ for 12-24 hours. Protect from light.

  • Check for the development of a blue color under a microscope.

  • Remove the Staining Solution and wash with PBS.

  • Acquire images and quantify the percentage of blue (SA-β-gal positive) cells out of the total number of cells in multiple fields of view.

Protocol 3: Reactive Oxygen Species (ROS) Detection

Oxidative stress is a major driver of cellular senescence.[13][14] Measuring intracellular ROS levels can indicate the antioxidant potential of a test compound.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye.

  • Cell culture medium without phenol (B47542) red.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Induce senescence and treat with the test compound as described above.

  • Wash cells with warm PBS.

  • Incubate cells with 10 µM DCFH-DA in serum-free, phenol red-free medium for 30 minutes at 37°C.

  • Wash cells twice with PBS.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader or analyze by flow cytometry.

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for screening anti-senescence compounds and the key signaling pathways involved in cellular senescence.

G cluster_0 Phase 1: Induction and Treatment cluster_1 Phase 2: Senescence Marker Analysis cluster_2 Phase 3: Data Analysis start Primary Cell Culture (e.g., Fibroblasts) induce Induce Senescence (e.g., Doxorubicin) start->induce treat Treat with This compound induce->treat sa_beta_gal SA-β-gal Staining treat->sa_beta_gal ros ROS Detection treat->ros western Western Blot (p16, p21) treat->western sasp SASP Analysis (ELISA) treat->sasp quantify Quantify Markers sa_beta_gal->quantify ros->quantify western->quantify sasp->quantify compare Compare Treated vs. Control quantify->compare conclusion Determine Anti-Senescence Effect compare->conclusion

Caption: Experimental workflow for evaluating the anti-senescence potential of a compound.

G stress Cellular Stressors (DNA Damage, ROS, Oncogenes) atm_atr ATM/ATR stress->atm_atr p16 p16INK4a stress->p16 p53 p53 atm_atr->p53 p21 p21 p53->p21 cdk2 CDK2 p21->cdk2 cdk4_6 CDK4/6 p16->cdk4_6 prb pRb cdk4_6->prb cdk2->prb e2f E2F prb->e2f arrest Cell Cycle Arrest (Senescence) e2f->arrest Inhibition leads to sasp SASP arrest->sasp

References

Troubleshooting & Optimization

improving the solubility of N6-(4-Hydroxybenzyl)adenosine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of N6-(4-Hydroxybenzyl)adenosine (NHBA), a potent adenosine (B11128) A2A receptor agonist and equilibrative nucleoside transporter 1 (ENT1) inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound (NHBA) in common solvents?

A1: NHBA exhibits very low solubility in water, which is a significant challenge for experimental work. Conversely, it is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Key solubility values are summarized in the table below.

Q2: Why is NHBA poorly soluble in aqueous solutions?

A2: NHBA's poor aqueous solubility is attributed to its chemical structure. The molecule contains a relatively large, nonpolar benzyl (B1604629) group and a purine (B94841) core, which are hydrophobic. While the ribose sugar moiety and hydroxyl groups provide some hydrogen bonding capacity, the overall hydrophobicity of the molecule limits its ability to readily dissolve in water.[4]

Q3: What are the most effective methods for preparing NHBA solutions for in vitro and in vivo studies?

A3: For most applications, a co-solvent system is the most practical and widely documented approach. A stock solution is typically prepared in 100% DMSO and then diluted into a final vehicle, often containing agents like PEG300 and Tween-80, for both in vitro and in vivo experiments.[1][3] Other pharmaceutical strategies like pH adjustment, complexation with cyclodextrins, and chemical modification can also be employed for formulation development.[5][6][7]

Q4: Can pH adjustment improve the solubility of NHBA?

A4: Yes, pH adjustment can be a viable strategy. For adenosine, a structurally related parent compound, solubility increases by lowering the pH.[6] Since NHBA has basic nitrogen atoms in its purine ring, lowering the pH of the aqueous solution below the pKa of these groups will lead to protonation, forming a more soluble salt. Researchers should perform experimental pH-solubility profiles to determine the optimal pH for their specific buffer system, while ensuring the pH is compatible with the experimental model.

Solubility Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent/Vehicle SystemReported SolubilityMolar EquivalentSource
Water (H₂O)< 0.1 mg/mL< 0.268 mM[3]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL≥ 267.84 mM[3]
DMSO2 mg/mL (clear solution)5.36 mM
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL≥ 6.70 mM[3]
5% DMSO / 5% Tween-80 / 90% Saline (0.9%)Vehicle used for in vivo studiesVehicle used for in vivo studies[1]

Note: Discrepancies in reported DMSO solubility may arise from differences in material purity, temperature, or the use of hygroscopic DMSO vs. newly opened anhydrous DMSO.[3]

Troubleshooting Guide

Problem: My NHBA powder is not dissolving in my aqueous buffer.

  • Cause: NHBA has inherently low aqueous solubility (<0.1 mg/mL).[3] Direct dissolution in aqueous buffers is generally unsuccessful, especially at concentrations required for most experiments.

  • Solution:

    • Do not attempt direct dissolution in aqueous media.

    • Prepare a concentrated stock solution in 100% anhydrous DMSO. A concentration of 10-25 mg/mL is typically achievable.[3]

    • Serially dilute this DMSO stock into your final aqueous buffer to achieve the desired working concentration. Ensure the final DMSO concentration is low and compatible with your experimental system (e.g., <0.5% for most cell-based assays).

Problem: When I dilute my DMSO stock into my culture medium/buffer, a precipitate forms immediately.

  • Cause: This is known as "crashing out." The NHBA is soluble in the DMSO stock but becomes supersaturated and precipitates when the solvent changes to a predominantly aqueous environment.

  • Solution:

    • Reduce Final Concentration: The target concentration may be above the solubility limit in the final medium. Try working with a lower final concentration of NHBA.

    • Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO can help maintain solubility.

    • Use a Surfactant/Co-Solvent: For dilutions where precipitation is an issue, incorporating a non-ionic surfactant like Tween-80 or a co-solvent like PEG300 into the final vehicle can significantly improve solubility and prevent precipitation.[1][3] Refer to the Co-Solvent System Protocol below.

    • Vortex During Dilution: Add the DMSO stock to the aqueous solution dropwise while vortexing vigorously to ensure rapid and uniform dispersion, which can sometimes prevent localized precipitation.

Problem: The co-solvent vehicle (e.g., DMSO, Tween-80) is causing toxicity in my cell culture assay.

  • Cause: Solvents and detergents can be toxic to cells, even at low concentrations.

  • Solution:

    • Run a Vehicle Control: Always include a control group that is treated with the vehicle alone (containing the same final concentration of DMSO, Tween-80, etc., as the drug-treated groups). This allows you to distinguish between vehicle-induced toxicity and drug-specific effects.

    • Minimize Final Solvent Concentration: Optimize your stock solution concentration to be as high as possible, which allows you to use a smaller volume when diluting, thereby lowering the final solvent concentration in your assay. Aim for a final DMSO concentration of ≤0.1% where possible.

    • Explore Alternative Formulation Strategies: If vehicle toxicity remains an issue, consider more advanced formulation techniques such as complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD), which can enhance aqueous solubility without the need for harsh organic solvents.[5]

Experimental Protocols

Protocol 1: Preparation of NHBA using a Co-Solvent System for In Vivo Studies

This protocol is adapted from established methods to prepare a clear, soluble formulation of NHBA suitable for intraperitoneal (i.p.) injection in animal models.[1][3]

  • Prepare Stock Solution: Dissolve NHBA in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is fully dissolved. Using newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[3]

  • Prepare Co-Solvent Mixture: In a sterile conical tube, combine the required volumes of Polyethylene glycol 300 (PEG300) and Tween-80.

  • Combine and Mix: Add the NHBA/DMSO stock solution to the PEG300/Tween-80 mixture. Vortex thoroughly until the solution is homogenous.

  • Final Dilution: Add sterile saline (0.9% NaCl) to the mixture to reach the final desired volume and concentration. Vortex again until the solution is completely clear.

  • Example Formulation (for a final concentration of 2.5 mg/mL):

    • 100 µL of 25 mg/mL NHBA in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

    • This yields 1 mL of a 2.5 mg/mL NHBA solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Usage: It is recommended to prepare this working solution fresh on the day of use.[3]

Protocol 2: General Method for Solubility Enhancement using pH Adjustment

This protocol provides a framework for testing the effect of pH on NHBA solubility.

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Common buffer systems include citrate (B86180) (pH 2-6), phosphate (B84403) (pH 6-8), and borate (B1201080) (pH 8-10).

  • Add Excess NHBA: To a small volume (e.g., 1 mL) of each buffer, add an excess amount of NHBA powder (e.g., 1-2 mg).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved NHBA.

  • Quantify Soluble NHBA: Carefully collect the supernatant and determine the concentration of dissolved NHBA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Analyze: Plot the measured solubility (mg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Visualizations: Workflows and Signaling Pathways

Solubility_Troubleshooting_Workflow start Start: Need to dissolve NHBA in aqueous solution prep_stock Prepare concentrated stock in 100% Anhydrous DMSO start->prep_stock dilute Dilute stock into aqueous buffer/medium prep_stock->dilute observe Observe for Precipitation dilute->observe success Success: Solution is clear. Proceed with experiment. observe->success No failure Precipitate Forms (Compound 'crashes out') observe->failure Yes troubleshoot Troubleshooting Options failure->troubleshoot option1 1. Lower final concentration troubleshoot->option1 option2 2. Use Co-Solvent System (e.g., PEG300, Tween-80) troubleshoot->option2 option3 3. Explore other methods (pH, Cyclodextrin) troubleshoot->option3 option2->dilute Re-attempt dilution with new vehicle

Caption: General workflow for dissolving NHBA and troubleshooting precipitation issues.

CoSolvent_Preparation_Workflow Protocol for Co-Solvent Vehicle Preparation cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Vehicle Formulation (Sequential Addition) cluster_2 Step 3: Final Product stock Dissolve NHBA in 100% DMSO (e.g., 25 mg/mL) add_peg Add DMSO Stock to PEG300 -> Mix evenly stock->add_peg add_tween Add Tween-80 to mixture -> Mix evenly add_peg->add_tween add_saline Add Saline to mixture -> Adjust to final volume add_tween->add_saline final_solution Clear, homogenous solution (e.g., >= 2.5 mg/mL) Ready for use add_saline->final_solution

Caption: Step-by-step workflow for preparing an NHBA co-solvent formulation.[3]

NHBA_Signaling_Pathway Mechanism of Action of NHBA cluster_cell Target Cell cluster_membrane Cell Membrane ENT1 ENT1 Transporter A2AR A2A Receptor (GPCR) AC Adenylate Cyclase A2AR->AC Activates cAMP Increased cAMP AC->cAMP Converts ATP Response Downstream Cellular Response cAMP->Response NHBA This compound (NHBA) NHBA->ENT1 Inhibits NHBA->A2AR Agonist Binding (Activates) Adenosine Extracellular Adenosine Adenosine->ENT1 Transport into cell

References

stability of N6-(4-Hydroxybenzyl)adenosine in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N6-(4-Hydroxybenzyl)adenosine (NHBA) in various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For optimal stability, this compound in its powdered form should be stored at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[] The compound should be protected from light and moisture to prevent potential photodegradation and hydrolysis.[2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 100 mg/mL.[3] It is sparingly soluble in water (< 0.1 mg/mL).[3] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for the final working concentration. For in vivo studies, a vehicle of 5% DMSO, 5% Tween-80, and 0.9% saline has been used.[4] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3] If precipitation occurs upon dilution, gentle heating and/or sonication can aid dissolution.[3]

Q3: What factors can influence the stability of this compound in solution?

A3: The stability of this compound in solution is primarily influenced by pH, temperature, the solvent system, and exposure to light. Like other adenosine (B11128) analogs, it is susceptible to hydrolysis of the N-glycosidic bond, particularly under acidic conditions, which would cleave the molecule into its constituent adenine (B156593) base and ribose sugar.[2] Enzymatic degradation by adenosine deaminase, if present in the experimental system (e.g., cell lysates, serum), can also occur.[2]

Q4: How stable is this compound at different pH values?

Troubleshooting Guides

Issue 1: My this compound solution appears cloudy or has precipitated after dilution.

  • Possible Cause: The aqueous solubility of this compound is low. The concentration in your final working solution may have exceeded its solubility limit in the aqueous buffer.

  • Solution:

    • Try gentle warming and/or sonication to redissolve the compound.

    • Increase the percentage of organic co-solvent (like DMSO) in your final solution, if your experimental system permits.

    • Prepare a more dilute stock solution before making the final dilution.

    • For in vivo formulations, consider using a vehicle containing solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[3]

Issue 2: I am observing unexpected degradation of the compound in my HPLC analysis.

  • Possible Cause 1: Mobile Phase pH. An acidic mobile phase can cause on-column degradation of acid-labile compounds like this compound.

    • Solution: Ensure your mobile phase is buffered to a neutral or slightly basic pH. A common mobile phase for adenosine analogs includes a phosphate (B84403) buffer at pH 7.[6]

  • Possible Cause 2: Sample Preparation. The sample may have been stored in an inappropriate solvent or at an unsuitable pH or temperature before analysis.

    • Solution: Analyze samples as freshly as possible. If storage is necessary, keep them at 2-8°C in a neutral pH buffer for short periods. For longer storage, freeze at -20°C or below.

  • Possible Cause 3: In-source Fragmentation (for LC-MS). The compound might be fragmenting in the mass spectrometer's ion source.

    • Solution: Optimize the ion source parameters (e.g., capillary voltage, temperature) to achieve softer ionization.

Stability Data Summary

The following tables present illustrative stability data for this compound based on typical behavior of related nucleoside analogs. This data should be used as a general guideline, and it is highly recommended to perform stability studies under your specific experimental conditions.

Table 1: Illustrative Stability of this compound in Different Solvents at 25°C

SolventConcentrationStorage DurationRemaining Compound (%)Observations
DMSO10 mg/mL24 hours>99%Clear solution
Ethanol (80%)1 mg/mL24 hours~98%Clear solution
PBS (pH 7.4)100 µM24 hours~95%Clear solution
Water100 µM24 hours~93%Potential for slight degradation

Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pHBuffer SystemIncubation TimeRemaining Compound (%)Primary Degradation Product
3.00.1 M HCl4 hours< 70%N6-(4-Hydroxybenzyl)adenine
5.0Acetate Buffer4 hours~85%N6-(4-Hydroxybenzyl)adenine
7.4Phosphate Buffer4 hours>98%Not significant
9.0Borate Buffer4 hours>99%Not significant

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and a neutral phosphate buffer is a good starting point.[6] Monitor the eluent at approximately 260 nm.[2]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693 / k).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in DMSO) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Remaining Compound hplc->quantify kinetics Calculate Degradation Kinetics (k, t½) quantify->kinetics

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_membrane Cell Membrane ENT1 ENT1 Transporter Adenosine_int Adenosine (Intracellular) ENT1->Adenosine_int Transport A2AR Adenosine A2A Receptor (A2AR) cAMP cAMP A2AR->cAMP Increases NHBA_ext This compound (Extracellular) NHBA_ext->ENT1 Inhibits NHBA_ext->A2AR Activates Downstream Downstream Signaling cAMP->Downstream

Caption: Signaling pathway of this compound.[4][7]

References

Technical Support Center: Optimizing N6-(4-Hydroxybenzyl)adenosine for Plant Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N6-(4-Hydroxybenzyl)adenosine (p-topolin riboside) for plant growth experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in plants?

A1: this compound, also known as para-topolin riboside, is an aromatic cytokinin. Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development, including shoot initiation and growth, and leaf senescence.[1] Like other cytokinins, it is thought to function through a two-component signaling pathway, which ultimately leads to the regulation of gene expression related to cell cycle and differentiation.[2][3][4]

Q2: What is a typical starting concentration range for this compound in plant tissue culture?

A2: While the optimal concentration is highly species-dependent, a general starting range for aromatic cytokinins like meta-topolin (B1662424) (a related compound) is between 1.0 µM and 10.0 µM.[5][6] For initial experiments with this compound, it is advisable to test a range of concentrations (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 µM) to determine the most effective level for your specific plant species and desired outcome.

Q3: How does this compound differ from other cytokinins like BAP (6-Benzylaminopurine)?

A3: this compound is an aromatic cytokinin, a group known to sometimes have different physiological effects compared to more commonly used purine-type cytokinins like BAP. Some studies on the related compound meta-topolin suggest that it can promote better shoot quality, reduce hyperhydricity, and have less inhibitory after-effects on rooting compared to BAP.[5][6][7] However, the response is species-specific.

Troubleshooting Guides

Issue 1: Poor Shoot Proliferation or Lack of Response

Symptoms:

  • Explants show little to no new shoot formation.

  • Shoots that do form are stunted or of poor quality.

  • Callus formation is observed instead of shoot development.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Concentration The concentration of this compound may be too low or too high. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM).
Inappropriate Auxin to Cytokinin Ratio The balance with auxins is crucial. For shoot proliferation, a higher cytokinin-to-auxin ratio is generally required. Try decreasing the auxin concentration or increasing the this compound concentration.
Explant Viability The explant material may not be viable or is taken from a non-responsive tissue. Use young, healthy, and actively growing tissues for explants.
Genotype-Specific Response Different plant species and even cultivars can have varied responses to specific cytokinins.[8] Consider testing other cytokinins alongside this compound to find the most effective one for your plant.
Issue 2: Hyperhydricity (Vitrification)

Symptoms:

  • Shoots appear water-soaked, translucent, and brittle.

  • Leaves may be curled and abnormal.

  • Poor survival rate upon transfer to ex-vitro conditions.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Excessive Cytokinin Concentration High levels of cytokinins are a common cause of hyperhydricity.[9][10][11][12][13] Reduce the concentration of this compound in the culture medium.
High Humidity in Culture Vessel Excessive humidity can contribute to hyperhydricity.[13] Use vented culture vessel lids or periodically open the vessels in a sterile environment to improve air exchange.
Medium Composition High levels of ammonium (B1175870) ions can also induce hyperhydricity.[10] Consider using a culture medium with a lower ammonium-to-nitrate ratio. Increasing the gelling agent concentration can also help by reducing water availability.[12]
Accumulation of Ethylene (B1197577) Cytokinins can stimulate ethylene production, which is linked to hyperhydricity.[11] Adding ethylene inhibitors like silver nitrate (B79036) (AgNO₃) or cobalt chloride (CoCl₂) to the medium can sometimes alleviate symptoms.
Issue 3: Inhibition of Rooting

Symptoms:

  • Well-proliferated shoots fail to form roots when transferred to a rooting medium.

  • Callus forms at the base of the shoots instead of roots.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Carryover Effect of Cytokinins Residual cytokinins from the proliferation stage can inhibit root formation. Subculture the shoots on a hormone-free medium for one passage before transferring them to the rooting medium.
Inappropriate Auxin in Rooting Medium The type and concentration of auxin in the rooting medium may not be optimal. Test different auxins (e.g., IBA, NAA) at various concentrations.
Presence of Cytokinin in Rooting Medium Rooting media should generally be free of cytokinins. Ensure that this compound is not included in your rooting medium formulation.
Basal Callus Formation Excessive callus at the base of the shoot can physically impede root development. Adjust the auxin concentration in the rooting medium to minimize callus formation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Shoot Proliferation

This protocol outlines a standard method for testing the effect of different concentrations of this compound on shoot proliferation in a model plant system.

Materials:

  • Sterile plant explants (e.g., nodal segments)

  • Basal culture medium (e.g., Murashige and Skoog (MS) medium) supplemented with a standard concentration of an auxin (e.g., 0.1 mg/L NAA)

  • Stock solution of this compound (1 mg/mL in DMSO, filter-sterilized)

  • Sterile culture vessels

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare the basal culture medium and dispense it into culture vessels.

  • After autoclaving and cooling the medium to approximately 50°C, add the filter-sterilized this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 2.5, 5.0, 10.0 µM).

  • Inoculate the sterile explants onto the prepared media, ensuring good contact with the medium.

  • Culture the explants in a growth chamber under appropriate conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

  • After a defined culture period (e.g., 4-6 weeks), record the following data for each treatment:

    • Number of new shoots per explant

    • Average shoot length

    • Presence and morphology of callus

    • Observations on shoot quality (e.g., hyperhydricity, leaf color)

  • Analyze the data statistically to determine the optimal concentration of this compound for shoot proliferation.

Data Presentation: Example of Shoot Proliferation Data
This compound (µM)Mean No. of Shoots per ExplantMean Shoot Length (cm)Observations
0 (Control)1.2 ± 0.32.5 ± 0.5Minimal proliferation, healthy shoots
0.53.5 ± 0.62.8 ± 0.4Good proliferation, healthy shoots
1.05.8 ± 0.93.1 ± 0.6Vigorous proliferation, healthy shoots
2.57.2 ± 1.12.9 ± 0.5High proliferation, slight leaf curling
5.06.5 ± 1.02.4 ± 0.4Proliferation rate plateaus, some hyperhydricity
10.04.1 ± 0.71.8 ± 0.3Reduced proliferation, significant hyperhydricity

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor CHASE Domain Histidine Kinase Domain Cytokinin->Receptor:f0 1. Binding Receptor:f1->Receptor:f1 2. Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) Receptor:f1->AHP 3. Phosphorelay AHP_P AHP-P Type_B_ARR Type-B ARR AHP_P->Type_B_ARR 4. Nuclear Translocation & Phosphorylation Type_B_ARR_P Type-B ARR-P Cytokinin_Response_Genes Cytokinin_Response_Genes Type_B_ARR_P->Cytokinin_Response_Genes 5. Gene Transcription Type_A_ARR_Gene Type-A ARR Gene Type_B_ARR_P->Type_A_ARR_Gene 5. Gene Transcription Type_A_ARR Type-A ARR (Negative Regulator) Type_A_ARR_Gene->Type_A_ARR 6. Translation Type_A_ARR->Type_B_ARR_P 7. Negative Feedback

Caption: A simplified diagram of the two-component cytokinin signaling pathway in plants.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Start Start Explant_Preparation Prepare sterile explants Start->Explant_Preparation Media_Preparation Prepare basal medium with varying concentrations of This compound Explant_Preparation->Media_Preparation Inoculation Inoculate explants onto media Media_Preparation->Inoculation Incubation Incubate under controlled conditions Inoculation->Incubation Data_Collection Collect data on shoot proliferation and quality Incubation->Data_Collection Analysis Analyze results and determine optimal concentration Data_Collection->Analysis End End Analysis->End

Caption: A workflow for determining the optimal concentration of this compound.

References

Technical Support Center: Troubleshooting Poor Shoot Proliferation with N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-(4-Hydroxybenzyl)adenosine. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during in vitro shoot proliferation experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in plant tissue culture?

This compound is a derivative of adenosine (B11128) and acts as a cytokinin, a class of plant growth regulators that promote cell division and shoot proliferation.[1][2] In plant tissue culture, it is used to stimulate the growth of shoots from explants (small pieces of plant tissue).

Q2: I am observing poor or no shoot proliferation after applying this compound. What are the potential causes?

Several factors can contribute to poor shoot proliferation. These can be broadly categorized as issues with the plant material, the culture medium, or the culture environment.[3] It is crucial to systematically evaluate each of these components to identify the root cause of the problem.

Q3: My explants are turning brown and dying. What is causing this and how can I prevent it?

Tissue browning and necrosis are often caused by the oxidation of phenolic compounds released from the cut surface of the explant in response to stress.[3] To mitigate this, you can try the following:

  • Add antioxidants such as ascorbic acid or citric acid to the culture medium.[3]

  • Perform frequent subculturing to move the explants to fresh media and avoid the accumulation of toxic compounds.[3]

  • Initially culture the explants in low-light or dark conditions to reduce stress.[3]

Q4: The shoots that do form appear glassy and water-soaked. What is this phenomenon and how can I fix it?

This condition is known as hyperhydricity or vitrification. It is a physiological disorder that leads to poor development and can be caused by several factors in the culture environment.[3] To address hyperhydricity, consider these adjustments:

  • Increase the agar (B569324) concentration in your medium to create a firmer support and reduce water availability.[3]

  • Improve ventilation in the culture vessels to lower humidity.[4]

  • Add osmotic agents like mannitol (B672) or sorbitol to the medium to help regulate water uptake by the tissues.[3]

Troubleshooting Guides

Guide 1: Optimizing the Concentration of this compound

The concentration of plant growth regulators is a critical factor influencing shoot proliferation.[5] An incorrect concentration of this compound can lead to suboptimal results.

Problem: Suboptimal shoot number, poor shoot elongation, or callus formation instead of shoot proliferation.

Solution: Conduct a dose-response experiment to determine the optimal concentration of this compound for your specific plant species and explant type. It is also important to consider the interaction with auxins, as the ratio of cytokinin to auxin is crucial for morphogenesis.[2]

Experimental Protocol: Optimizing this compound and Auxin Concentration

  • Prepare a basal medium: Use a standard plant tissue culture medium such as Murashige and Skoog (MS) medium.[6]

  • Create a matrix of concentrations: Prepare media with varying concentrations of this compound and an auxin (e.g., Indole-3-butyric acid - IBA or Naphthaleneacetic acid - NAA).

  • Culture the explants: Place your prepared explants onto the different media formulations.

  • Incubate: Maintain the cultures under controlled environmental conditions (e.g., 16-hour photoperiod, 25°C).

  • Collect data: After a set period (e.g., 4-6 weeks), record data on the number of shoots per explant, shoot length, and any observations of callus formation or other abnormalities.

  • Analyze the results: Determine the concentration combination that yields the best shoot proliferation results.

Data Presentation: Example of a Concentration Optimization Study

This compound (µM)Auxin (IBA) (µM)Average Number of Shoots per ExplantAverage Shoot Length (cm)Observations
0.50.12.11.5Minimal proliferation
1.00.15.32.2Good proliferation
2.50.18.72.8Optimal Proliferation
5.00.16.21.8Reduced elongation, some callus
1.00.53.41.9Increased callus formation
2.50.54.12.1Significant callus formation
Guide 2: Addressing Poor Explant Response

The physiological state of the explant material significantly impacts its ability to respond to in vitro conditions.

Problem: Explants show no signs of growth, turn yellow, or fail to produce callus or shoots.[3]

Solutions:

  • Explant Source: Use explants from young, healthy, and actively growing parts of the mother plant.[3] The age and source of the explant material are critical factors.[7]

  • Sterilization: Ensure your surface sterilization protocol is effective at removing contaminants but not so harsh that it damages the plant tissue.

  • Media Composition: Verify that the basal medium composition (salts, vitamins, and sugar) is appropriate for your plant species.[8] The pH of the medium should also be within the optimal range, typically between 5.6 and 5.8.[8]

Visual Guides

Troubleshooting_Workflow Start Poor Shoot Proliferation Check_Contamination Check for Contamination Start->Check_Contamination Check_Browning Check for Tissue Browning Start->Check_Browning Check_Hyperhydricity Check for Hyperhydricity Start->Check_Hyperhydricity Check_Explant Assess Explant Viability Start->Check_Explant Check_Media Review Media Composition Start->Check_Media Optimize_PGR Optimize PGR Concentrations Start->Optimize_PGR Solution_Contamination Refine Sterilization Protocol Check_Contamination->Solution_Contamination Present Solution_Browning Add Antioxidants / Frequent Subculture Check_Browning->Solution_Browning Present Solution_Hyperhydricity Adjust Agar / Improve Ventilation Check_Hyperhydricity->Solution_Hyperhydricity Present Solution_Explant Use Younger, Healthier Explants Check_Explant->Solution_Explant Poor Solution_Media Adjust Basal Salts, Vitamins, pH Check_Media->Solution_Media Incorrect Solution_PGR Conduct Dose-Response Experiment Optimize_PGR->Solution_PGR Suboptimal

Caption: Troubleshooting workflow for poor shoot proliferation.

Cytokinin_Signaling_Pathway Cytokinin This compound (Cytokinin) Receptor Receptor Binding Cytokinin->Receptor Phosphorylation Phosphorylation Cascade Receptor->Phosphorylation Transcription_Factor Activation of Transcription Factors Phosphorylation->Transcription_Factor Gene_Expression Gene Expression (Cell Cycle Genes) Transcription_Factor->Gene_Expression Response Cell Division and Shoot Proliferation Gene_Expression->Response

Caption: Generalized cytokinin signaling pathway in plants.

Experimental_Workflow Start Start: Prepare Explants Prepare_Media Prepare Media with Varying Concentrations Start->Prepare_Media Culture Culture Explants Prepare_Media->Culture Incubate Incubate under Controlled Conditions Culture->Incubate Data_Collection Collect Data (Shoot #, Length) Incubate->Data_Collection Analysis Analyze Results Data_Collection->Analysis End End: Determine Optimal Concentration Analysis->End

Caption: Workflow for optimizing growth regulator concentrations.

References

Technical Support Center: N6-(4-Hydroxybenzyl)adenosine Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting the degradation products of N6-(4-Hydroxybenzyl)adenosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

Based on the chemical structure of this compound and known degradation pathways of similar N6-substituted adenosine (B11128) analogs, the primary degradation routes are expected to be:

  • Hydrolysis: Cleavage of the N-glycosidic bond between the adenine (B156593) base and the ribose sugar, resulting in the formation of adenine and ribose. A secondary hydrolytic cleavage could occur at the N6-benzyl bond, yielding adenosine and 4-hydroxybenzylamine.

  • Oxidation: The 4-hydroxybenzyl moiety is susceptible to oxidation, potentially forming corresponding aldehyde, carboxylic acid, or quinone-like structures. The purine (B94841) ring itself can also undergo oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV, can induce cleavage of the N6-benzyl bond or the glycosidic bond, leading to a complex mixture of photoproducts. A major photoproduct of adenosine is adenine.[1]

Q2: What are the likely degradation products I should be looking for in my analysis?

Based on the potential degradation pathways, the following are key degradation products to monitor:

  • Adenosine: Formed by the cleavage of the N6-benzyl bond.

  • Adenine: A common degradation product resulting from the hydrolysis of the glycosidic bond.[1][2]

  • 4-Hydroxybenzylamine: Resulting from the hydrolysis of the N6-benzyl bond.

  • 4-Hydroxybenzaldehyde: A potential product from the oxidative cleavage of the N6-benzyl bond. This is analogous to the degradation of cytokinins by cytokinin dehydrogenase, which produces an aldehyde from the side chain.[3]

  • Ribose: Released upon hydrolysis of the glycosidic bond.

More complex oxidative products of the 4-hydroxybenzyl group may also be present.

Q3: My analytical method does not show any degradation peaks after subjecting this compound to stress conditions. What could be the issue?

Several factors could contribute to not observing degradation products:

  • Inadequate Stress Conditions: The applied stress (e.g., temperature, pH, oxidant concentration) may not have been sufficient to induce degradation. It is recommended to achieve a degradation level of 5-20%.[4] If initial conditions at room temperature do not yield degradation, consider increasing the temperature in combination with the stressor.[4]

  • Analytical Method Limitations: Your current analytical method (e.g., HPLC) may not be capable of separating the degradation products from the parent compound or from each other. Method development is crucial to ensure it is "stability-indicating."

  • Degradation Products Lack a Chromophore: If your detection method relies on UV absorbance and the degradation products lack a suitable chromophore (e.g., ribose), they will not be detected. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • High Stability of the Compound: this compound may be inherently stable under the tested conditions. More strenuous conditions may be required to induce degradation.

Q4: I am observing more degradation products than expected. How can I identify them?

The presence of numerous degradation products can occur, especially under harsh stress conditions, leading to secondary degradants.[4] To identify these, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. By obtaining the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose and confirm their structures.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis of Degradation Samples
Possible Cause Troubleshooting Step
Co-elution of Degradation Products Modify the mobile phase composition (e.g., change the organic modifier, alter the pH) or the gradient profile to improve separation.
Matrix Effects from Stress Medium Perform a sample cleanup step (e.g., solid-phase extraction) before injection. Ensure the sample diluent is compatible with the mobile phase.
Column Degradation Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Secondary Interactions with Column For basic compounds like adenosine derivatives, peak tailing can occur. Use a mobile phase with a competing base or an end-capped column.
Issue 2: Mass Imbalance in Forced Degradation Studies
Possible Cause Troubleshooting Step
Non-UV Active Degradation Products Use a mass-sensitive detector (e.g., MS, CAD) in parallel with the UV detector to account for all degradation products.
Volatile Degradation Products Use analytical techniques suitable for volatile compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS), if volatile products are suspected.
Differences in Response Factors Determine the relative response factors of the major degradation products to accurately quantify them relative to the parent compound.
Excessive Degradation Reduce the harshness of the stress conditions to avoid the formation of secondary and tertiary degradation products that may not be easily detected or identified.[4]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Solutions: Prepare 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Sample Preparation: Dissolve a known concentration of this compound in separate vials containing 0.1 M HCl, 0.1 M NaOH, and purified water. Prepare a control sample in the same solvent used for the stock solution.

  • Stress Conditions: Incubate the vials at 60°C.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Oxidizing Agent: Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Sample Preparation: Dissolve a known concentration of this compound in a solution of 3% H₂O₂. Prepare a control sample in the solvent without H₂O₂.

  • Stress Conditions: Keep the samples at room temperature and protected from light.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis: Quench any remaining H₂O₂ if necessary for the analytical method. Analyze all samples by a stability-indicating HPLC method.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol:water). Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Stress Conditions: Expose the sample solution to a photostability chamber with a light source that provides both UV and visible light (e.g., ICH option 1: UV exposure of 200 watt hours/square meter and visible light exposure of 1.2 million lux hours).

  • Time Points: Withdraw aliquots at appropriate intervals.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation under various stress conditions. Actual results will vary based on experimental parameters.

Stress Condition Duration (hours) Temperature % Degradation of this compound Major Degradation Products Detected
0.1 M HCl2460°C15.2Adenine, Ribose
0.1 M NaOH2460°C8.5Adenosine, 4-Hydroxybenzylamine
3% H₂O₂24Room Temp18.94-Hydroxybenzaldehyde, Oxidized purine derivatives
Photolysis (ICH)-Chamber Temp12.3Adenine, Adenosine

Visualizations

Hypothesized Degradation Pathways of this compound cluster_main This compound cluster_products Potential Degradation Products main This compound adenosine Adenosine main->adenosine N6-Side Chain Cleavage (Oxidative/Hydrolytic) adenine Adenine main->adenine Glycosidic Bond Hydrolysis hba 4-Hydroxybenzylamine main->hba N6-Side Chain Hydrolysis hbal 4-Hydroxybenzaldehyde main->hbal N6-Side Chain Oxidation ribose Ribose main->ribose Glycosidic Bond Hydrolysis ox_purine Oxidized Purine Derivatives main->ox_purine Purine Ring Oxidation adenosine->adenine Hydrolysis Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Subject to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Collect Samples at Defined Time Points stress->sampling prep Sample Preparation (Neutralization, Dilution) sampling->prep analysis Analytical Testing (e.g., HPLC, LC-MS) prep->analysis data Data Analysis (Peak Identification, Quantification) analysis->data end Characterize Degradation Profile data->end

References

Technical Support Center: Overcoming Resistance to N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with N6-(4-Hydroxybenzyl)adenosine (NHBA). Our resources are designed to help you identify and overcome resistance in cell lines, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (NHBA)?

A1: this compound is a novel adenosine (B11128) analog that exhibits a dual mechanism of action. It functions as an agonist for the adenosine A2A receptor (A2AR) and as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2] Activation of the A2AR can modulate various cellular processes, including cell growth, apoptosis, and inflammation, often through G-protein-coupled signaling pathways that lead to changes in intracellular cyclic AMP (cAMP) levels.[1] Inhibition of ENT1 prevents the reuptake of adenosine, thereby increasing its extracellular concentration and enhancing A2AR signaling.

Q2: My cells have become resistant to NHBA. What are the potential mechanisms of resistance?

A2: Resistance to nucleoside analogs like NHBA can arise through several mechanisms. Based on studies of similar compounds, the most likely causes include:

  • Decreased activity of adenosine kinase: Adenosine kinase is a key enzyme that phosphorylates adenosine and its analogs, which is often a necessary step for their cytotoxic activity. Reduced expression or mutations in the adenosine kinase gene can lead to decreased conversion of NHBA into its active form.

  • Increased expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump NHBA out of the cell, reducing its intracellular concentration and efficacy. Evidence suggests that P-glycoprotein can mediate resistance to other adenosine receptor agonists.

  • Alterations in the target pathway: Changes in the expression or function of the A2A receptor or downstream signaling components could lead to a diminished cellular response to NHBA.

Q3: How can I determine if my resistant cells have decreased adenosine kinase activity?

A3: You can assess adenosine kinase activity through a combination of molecular and biochemical assays. A common approach is to measure the enzymatic activity of adenosine kinase in cell lysates from both sensitive and resistant cells. Additionally, you can perform a western blot to compare the protein expression levels of adenosine kinase between the two cell lines. A significant decrease in either activity or protein level in the resistant cells would suggest this as a mechanism of resistance.

Q4: What is the evidence that P-glycoprotein (MDR1) can cause resistance to adenosine analogs?

A4: A study on the A3 adenosine receptor agonist Cl-IB-MECA demonstrated that overexpression of P-glycoprotein in a human leukemia cell line (K562/Dox) resulted in significant resistance to the drug.[3] This resistance was reversed by inhibiting P-glycoprotein with a specific inhibitor, valspodar, or by downregulating P-gp expression using shRNA.[3] This suggests that P-glycoprotein can recognize and transport adenosine analogs, making its overexpression a plausible mechanism of resistance to NHBA.

Troubleshooting Guides

Issue 1: Reduced Cell Death or Lack of Response to NHBA Treatment

If you observe a decreased cytotoxic or cytostatic effect of NHBA in your cell line over time, it is likely that the cells are developing resistance. The following troubleshooting table provides a step-by-step guide to investigate and potentially overcome this issue.

Potential Cause Suggested Experiment/Action Expected Outcome if Cause is Confirmed Possible Solution
Decreased Adenosine Kinase (ADK) Activity 1. Western Blot: Compare ADK protein levels in sensitive vs. resistant cells.2. Enzymatic Assay: Measure ADK activity in cell lysates.1. Lower ADK protein bands in resistant cells.2. Reduced enzymatic activity in resistant cell lysates.Consider co-treatment with an agent that does not require phosphorylation or investigate methods to re-induce ADK expression.
Increased P-glycoprotein (MDR1) Expression 1. Western Blot: Compare P-gp protein levels in sensitive vs. resistant cells.2. Rhodamine 123 Efflux Assay: Measure P-gp activity.1. Higher P-gp protein bands in resistant cells.2. Increased efflux of Rhodamine 123 in resistant cells.Co-treat with a known P-gp inhibitor (e.g., Verapamil, Elacridar) to see if sensitivity to NHBA is restored.
Altered A2A Receptor Signaling 1. Western Blot: Compare A2AR protein levels.2. cAMP Assay: Measure cAMP levels post-NHBA treatment.1. Lower A2AR protein levels.2. Blunted cAMP response in resistant cells.Investigate downstream signaling components for alterations. Consider alternative drugs that target different pathways.
Issue 2: Inconsistent Results in Cell Viability Assays

Inconsistent data from cell viability assays can obscure the true effect of NHBA. This table helps troubleshoot common issues with these assays. For more detailed troubleshooting, some resources offer comprehensive guides.

Observation Potential Cause Suggested Action
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Calibrate pipettes regularly.
High background signal in control wells Contamination of media or reagents, or interference from the compound itself.Use fresh, sterile reagents. Run a control with NHBA in cell-free media to check for direct reaction with the assay reagent.
IC50 values differ significantly from previous experiments Changes in cell passage number, cell health, or assay incubation time.Use cells within a consistent passage number range. Ensure cells are in the logarithmic growth phase. Optimize and standardize incubation times.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

This table illustrates a typical shift in the half-maximal inhibitory concentration (IC50) that might be observed as a cell line develops resistance to NHBA.

Cell LineTreatment Duration (hours)IC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
Human Colon Cancer (HCT116)488.592.310.9
Human Breast Cancer (MCF-7)4812.2115.89.5
Human Glioblastoma (U-87 MG)725.778.113.7

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of NHBA-Resistant Cell Lines

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of NHBA.[1][4][5][6]

  • Determine the initial IC50: Culture the parental cell line and determine the IC50 of NHBA using a standard cell viability assay (e.g., MTT assay).

  • Initial exposure: Begin by culturing the cells in a medium containing NHBA at a concentration equal to the IC10 or IC20.

  • Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of NHBA in the culture medium. A 1.5 to 2-fold increase at each step is recommended.

  • Monitoring and maintenance: At each concentration, monitor cell viability and morphology. Allow the cells to recover and reach confluency before the next dose escalation. This process can take several months.

  • Characterization of resistant cells: Once cells are able to proliferate in a significantly higher concentration of NHBA (e.g., 5-10 times the initial IC50), confirm the resistance by re-evaluating the IC50 and compare it to the parental cell line.

  • Cryopreservation: Cryopreserve the resistant cells at various stages of the selection process.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of NHBA and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4][7][8][9]

  • Cell Treatment: Treat cells with NHBA at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Protocol 4: Western Blot for Protein Expression Analysis

This protocol provides a general procedure for analyzing the expression of proteins such as Adenosine Kinase and P-glycoprotein.[7][8][9]

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Adenosine Kinase or anti-P-glycoprotein) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

NHBA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHBA_ext This compound (NHBA) A2AR A2A Receptor NHBA_ext->A2AR Activates ENT1 ENT1 Transporter NHBA_ext->ENT1 Inhibits Adenosine_ext Adenosine Adenosine_ext->ENT1 G_protein Gs Protein A2AR->G_protein Adenosine_int Adenosine ENT1->Adenosine_int AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cell Cycle Arrest Apoptosis PKA->Cellular_Response Resistance_Workflow Start Decreased Cell Response to NHBA Observed Viability_Assay Confirm Resistance with IC50 Determination (MTT/XTT Assay) Start->Viability_Assay Is_Resistant Is Fold Resistance > 5? Viability_Assay->Is_Resistant Is_Resistant->Start No, re-evaluate experimental conditions Investigate_Mechanism Investigate Potential Resistance Mechanisms Is_Resistant->Investigate_Mechanism Yes ADK_Check Check Adenosine Kinase (Western Blot, Activity Assay) Investigate_Mechanism->ADK_Check Pgp_Check Check P-glycoprotein (Western Blot, Efflux Assay) Investigate_Mechanism->Pgp_Check Receptor_Check Check A2A Receptor (Western Blot, cAMP Assay) Investigate_Mechanism->Receptor_Check ADK_Low ADK Decreased? ADK_Check->ADK_Low Pgp_High P-gp Increased? Pgp_Check->Pgp_High Receptor_Low A2AR Altered? Receptor_Check->Receptor_Low ADK_Low->Pgp_Check No Overcome_ADK Bypass ADK Requirement ADK_Low->Overcome_ADK Yes Pgp_High->Receptor_Check No Overcome_Pgp Co-treat with P-gp Inhibitor Pgp_High->Overcome_Pgp Yes Receptor_Low->Investigate_Mechanism No Alternative_Target Consider Alternative Drug Target Receptor_Low->Alternative_Target Yes End Resistance Mechanism Identified Overcome_ADK->End Overcome_Pgp->End Alternative_Target->End

References

minimizing off-target effects of N6-(4-Hydroxybenzyl)adenosine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-(4-Hydroxybenzyl)adenosine (NHBA), also known as Bohemine or para-Topolin Riboside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of NHBA in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary known targets of this compound (NHBA)?

A1: this compound is an adenosine (B11128) analog with two primary, well-characterized targets. It acts as an agonist for the A2A adenosine receptor (A2AR) and as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] This dual activity contributes to its effects on adenosine signaling, which has been studied in the context of various neurological and neuropsychiatric conditions.[1][4] Additionally, some studies have reported its activity as a P2Y12 receptor inhibitor, leading to the inhibition of platelet aggregation.[5]

Q2: My experimental results are inconsistent with A2AR activation and ENT1 inhibition. Could off-target effects be the cause?

A2: While NHBA is considered selective for A2AR and ENT1, unexpected results could potentially stem from off-target activities, particularly at higher concentrations.[1] As an adenosine analog, NHBA bears structural similarity to adenosine triphosphate (ATP), the universal substrate for kinases. Therefore, interactions with ATP-binding sites on protein kinases are a theoretical possibility, a common characteristic of many small molecule kinase inhibitors.[6][7] To investigate this, we recommend performing a kinase inhibitor profiling assay and using structurally distinct control compounds.

Q3: How can I experimentally determine if NHBA is interacting with kinases in my model system?

A3: To assess potential kinase interactions, you can perform a Western blot analysis to examine the phosphorylation status of key signaling proteins downstream of commonly inhibited kinases. For example, you could probe for phosphorylated forms of Akt, ERK, or other relevant kinases in your experimental system. A change in phosphorylation upon NHBA treatment could suggest off-target kinase activity. For a more comprehensive analysis, a commercial kinase profiling service can screen NHBA against a panel of hundreds of kinases.

Q4: What is a suitable concentration range for NHBA to maintain target selectivity in cell culture experiments?

A4: The optimal concentration of NHBA should be determined empirically for your specific cell type and assay. We recommend performing a dose-response curve for your intended on-target effect (e.g., cAMP accumulation for A2AR agonism). The lowest concentration that elicits the desired effect is generally preferred to minimize the risk of off-target interactions. As a starting point, concentrations used in published in vitro studies for other adenosine analogs can be a guide, but these should be validated in your system.

Q5: Are there any recommended control compounds to use alongside NHBA in my experiments?

A5: Yes, using appropriate controls is crucial. We recommend including the following:

  • A structurally distinct A2AR agonist: (e.g., CGS 21680) to confirm that the observed effects are mediated by A2AR activation.

  • A structurally distinct ENT1 inhibitor: (e.g., S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)) to isolate the effects of ENT1 inhibition.

  • An inactive analog of NHBA (if available): This would be the ideal negative control.

  • A broad-spectrum kinase inhibitor: (e.g., Staurosporine) as a positive control for off-target kinase effects, if this is a concern in your system.

Data Presentation

Table 1: Illustrative Selectivity Profile of an Adenosine Analog

This table provides an example of how to present selectivity data. Actual values for NHBA would need to be determined experimentally.

TargetKi (nM)Selectivity (fold vs. Primary Target)
A2A Adenosine Receptor (Primary) 15 -
A1 Adenosine Receptor35023.3
A3 Adenosine Receptor80053.3
Equilibrative Nucleoside Transporter 1 (ENT1)503.3
Protein Kinase A (PKA)>10,000>667
Cyclin-Dependent Kinase 2 (CDK2)>10,000>667

Ki values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Western Blot for Assessing Off-Target Kinase Pathway Modulation

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of NHBA (e.g., 0.1, 1, 10, 100 µM) for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control for kinase inhibition.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a phosphorylated kinase (e.g., phospho-Akt Ser473, phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt, total ERK1/2) to normalize for protein loading.

Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NHBA This compound A2AR A2A Receptor NHBA->A2AR Agonist ENT1 ENT1 Transporter NHBA->ENT1 Inhibitor Kinase Potential Off-Target Kinase NHBA->Kinase Potential Interaction Adenosine Adenosine Adenosine->ENT1 Transport AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: Known signaling pathway of this compound (NHBA) and potential off-target kinase interaction.

experimental_workflow start Unexpected Experimental Result dose_response Perform Dose-Response Curve (On-Target Assay) start->dose_response select_conc Select Lowest Effective Concentration dose_response->select_conc controls Use Structurally Dissimilar Controls (e.g., CGS 21680) select_conc->controls off_target_assay Assess Off-Target Pathways (e.g., Phospho-Kinase Western Blot) controls->off_target_assay profiling Consider Kinase Profiling Screen off_target_assay->profiling interpret Interpret Results off_target_assay->interpret profiling->interpret

Caption: Troubleshooting workflow for addressing potential off-target effects of NHBA.

References

Technical Support Center: Synthesis and Purification of N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of N6-(4-Hydroxybenzyl)adenosine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of the chlorine atom from 6-chloropurine (B14466) riboside with 4-hydroxybenzylamine (B1666329) in the presence of a base.[1][2] This one-step reaction is generally favored for its simplicity and relatively good yields.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include the reaction temperature, the choice of solvent and base, and the purity of the starting materials. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. The base is crucial for scavenging the HCl generated during the reaction and for facilitating the nucleophilic attack. Anhydrous conditions are important to prevent hydrolysis of the 6-chloropurine riboside.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (6-chloropurine riboside and 4-hydroxybenzylamine), the consumption of reactants and the formation of the product can be visualized. A successful reaction will show the disappearance of the starting material spots and the appearance of a new, more polar spot corresponding to the product.

Q4: What are the expected impurities in the synthesis of this compound?

A4: Common impurities include unreacted 6-chloropurine riboside and 4-hydroxybenzylamine, as well as potential side products from the reaction. These can include the N1- and N7-isomers of the product, which arise from the alkylation of other nitrogen atoms on the purine (B94841) ring.[1] Additionally, if the starting materials are not pure, those impurities will be carried through the reaction.

Q5: Which purification techniques are most effective for this compound?

A5: The most effective purification techniques are column chromatography on silica (B1680970) gel and recrystallization. Column chromatography is excellent for separating the desired N6-isomer from unreacted starting materials and other byproducts.[2] Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.

Q6: What is the typical purity of commercially available this compound?

A6: Commercially available this compound typically has a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive 6-chloropurine riboside. 2. Insufficient reaction temperature or time. 3. Ineffective base. 4. Presence of moisture in the reaction.1. Use fresh or newly purchased 6-chloropurine riboside. 2. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. 3. Use a stronger, non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC, Indicating Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Formation of N1- and N7-isomers.1. Lower the reaction temperature and monitor the reaction more frequently. 2. Optimize the reaction conditions (solvent, base, temperature) to favor the formation of the N6-isomer. Column chromatography is usually effective in separating these isomers.
Difficulty in Removing Unreacted 4-Hydroxybenzylamine 1. 4-Hydroxybenzylamine is a polar compound and can be difficult to separate from the polar product. 2. Use of a large excess of the amine.1. Use a more polar eluent system during column chromatography. 2. Use a smaller excess of 4-hydroxybenzylamine in the reaction.
Product is an Oil or Gummy Solid After Purification 1. Presence of residual solvent. 2. The product may be amorphous.1. Dry the product under high vacuum for an extended period. 2. Attempt recrystallization from various solvent systems to induce crystallization.
Low Recovery After Column Chromatography 1. Product is too polar and is sticking to the silica gel. 2. Use of an inappropriate eluent system.1. Add a small percentage of a more polar solvent like methanol (B129727) to the eluent to help elute the product. 2. Perform a small-scale trial to optimize the eluent system for better separation and recovery.
Product Purity is Below 98% by HPLC 1. Incomplete separation of impurities during column chromatography. 2. Co-elution of a closely related impurity.1. Repeat the column chromatography with a shallower solvent gradient. 2. Consider using preparative HPLC for final purification. 3. Attempt recrystallization to remove the remaining impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the nucleophilic substitution of 6-chloropurine riboside.

Materials:

  • 6-Chloropurine riboside

  • 4-Hydroxybenzylamine

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloropurine riboside (1.0 eq) in anhydrous DMF, add 4-hydroxybenzylamine (1.2 eq) and triethylamine (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography. A gradient elution from 100% ethyl acetate to 10% methanol in ethyl acetate is often effective.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Purity Assessment by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

Procedure:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Inject a suitable volume (e.g., 10 µL) onto the HPLC column.

  • Monitor the elution profile at a wavelength of 260 nm.

  • The purity of the sample can be determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥98% is generally considered high.[3]

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative)

Purification Method Typical Yield (%) Purity by HPLC (%) Advantages Disadvantages
Column Chromatography 60-8095-98Good for separating a wide range of impurities.Can be time-consuming and requires significant solvent usage.
Recrystallization 50-70>99Can yield very high purity crystalline material.Finding a suitable solvent system can be challenging; lower yields are common.
Preparative HPLC 40-60>99.5Excellent for achieving very high purity and separating closely related impurities.Expensive, requires specialized equipment, and is not ideal for large-scale purification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start reaction Synthesis: 6-Chloropurine Riboside + 4-Hydroxybenzylamine start->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification workup->purification column_chrom Column Chromatography purification->column_chrom Primary recrystallization Recrystallization purification->recrystallization Secondary analysis Purity Analysis (HPLC) column_chrom->analysis recrystallization->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway of this compound

This compound is known to be an agonist of the Adenosine A2A receptor and an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). The following diagram depicts a simplified representation of this dual action.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHBA_ext This compound A2A_Receptor A2A Receptor NHBA_ext->A2A_Receptor Agonist ENT1 ENT1 NHBA_ext->ENT1 Inhibitor Adenosine_ext Adenosine Adenosine_ext->ENT1 G_Protein Gs Protein A2A_Receptor->G_Protein Adenosine_int Adenosine ENT1->Adenosine_int AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + CREB CREB Activation PKA->CREB +

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Large-Scale Synthesis of N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of N6-(4-Hydroxybenzyl)adenosine, also known as para-Topolin riboside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for large-scale production?

A1: There are two primary synthetic routes for the large-scale production of this compound:

  • Direct Alkylation and Dimroth Rearrangement: This method involves the direct alkylation of a protected adenosine (B11128) derivative with 4-hydroxybenzyl bromide to form an N1-substituted intermediate. This intermediate is then rearranged to the desired N6-substituted product under basic conditions.[1] Protecting the hydroxyl groups of the ribose moiety is crucial to prevent O-alkylation.

  • Nucleophilic Substitution of 6-Chloropurine (B14466) Ribonucleoside: This route utilizes a protected 6-chloropurine ribonucleoside and reacts it with 4-hydroxybenzylamine (B1666329) in the presence of a base. The chloro group at the C6 position is displaced by the amine to yield the final product.[1]

Q2: Why are protecting groups necessary in the synthesis of this compound?

A2: Protecting groups, typically acetyl or silyl (B83357) groups, are essential to block the reactive hydroxyl groups on the ribose sugar of the adenosine starting material. This prevents undesirable side reactions, such as O-alkylation, which can significantly reduce the yield of the desired N6-substituted product and complicate the purification process.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities can arise from several sources depending on the synthetic route:

  • O-alkylated byproducts: If the ribose hydroxyl groups are not fully protected, 4-hydroxybenzyl ether byproducts can form.

  • Unreacted starting materials: Incomplete reactions can leave residual adenosine/6-chloropurine ribonucleoside or 4-hydroxybenzylamine.

  • Di-substituted products: In the 6-chloropurine route, reaction at other positions on the purine (B94841) ring is possible, though less common.

  • Degradation products: this compound can be unstable under certain conditions, leading to degradation. Forced degradation studies suggest susceptibility to acidic, basic, oxidative, and photolytic stress.[2][3]

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound powder is typically stored at 2-8°C.[4] Solutions of this compound are known to be unstable and should be prepared fresh for use.[5] If stock solutions are prepared, for example in DMSO, they should be stored at -20°C or -80°C and used within a limited time frame to minimize degradation.[6]

Q5: What is the solubility of this compound in common solvents?

A5: The solubility of this compound is a critical parameter for both reaction setup and purification.

SolventSolubility
DMSO≥ 100 mg/mL[6]
Water< 0.1 mg/mL (insoluble)[6]
EthanolPractically insoluble[7]

Note: The hygroscopic nature of DMSO can impact solubility; it is recommended to use newly opened DMSO.[6]

Troubleshooting Guides

Problem 1: Low Yield in the Direct Alkylation and Dimroth Rearrangement Route
Possible Cause Troubleshooting Step
Incomplete protection of ribose hydroxyls Ensure complete protection of the adenosine starting material. Use a slight excess of the protecting agent and monitor the reaction by TLC or HPLC to confirm the absence of starting material before proceeding.
Inefficient N1-alkylation Optimize reaction conditions for the alkylation step. This may include adjusting the temperature, reaction time, and the stoichiometry of 4-hydroxybenzyl bromide. The presence of a non-nucleophilic base can also be beneficial.
Incomplete Dimroth rearrangement The Dimroth rearrangement is often promoted by heat and basic conditions. Ensure the pH of the reaction mixture is sufficiently high and consider increasing the temperature or reaction time. Monitor the disappearance of the N1-intermediate by HPLC.
Side reactions O-alkylation is a common side reaction. Ensure complete protection of the ribose hydroxyls. Over-alkylation at other nitrogen atoms is also possible. Careful control of stoichiometry and reaction conditions is key.
Problem 2: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step
Presence of closely eluting impurities Optimize the mobile phase and gradient for column chromatography. A reverse-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol (B129727) gradient is often effective for purine derivatives.[8][9]
Poor crystallization Experiment with different solvent systems for crystallization. Given the poor water solubility, a mixed solvent system (e.g., ethanol/water, methanol/water) may be effective. Seeding with a small amount of pure product can induce crystallization. The purity of the starting material for crystallization can significantly impact the outcome.[10]
Product instability during purification Avoid prolonged exposure to harsh conditions (strong acids or bases, high temperatures). If possible, perform purification steps at lower temperatures. As solutions are unstable, process them quickly.[5]
Problem 3: Incomplete Reaction in the 6-Chloropurine Ribonucleoside Route
Possible Cause Troubleshooting Step
Low reactivity of 4-hydroxybenzylamine The nucleophilicity of the amine is crucial. Ensure the reaction is carried out in a suitable solvent that can facilitate the SNAr reaction. The addition of a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) is necessary to scavenge the HCl generated.[11]
Poor solubility of reactants Choose a solvent in which both the protected 6-chloropurine ribonucleoside and 4-hydroxybenzylamine have adequate solubility at the reaction temperature. N,N-Dimethylformamide (DMF) or n-butanol are often used for such reactions.[11]
Steric hindrance While less of an issue with 4-hydroxybenzylamine, bulky protecting groups on the ribose can sometimes hinder the approach of the nucleophile. Ensure the chosen protecting groups provide a good balance of stability and minimal steric hindrance.

Experimental Protocols

Key Experiment 1: Synthesis via Nucleophilic Substitution of 6-Chloropurine Ribonucleoside

This protocol is a general guideline and may require optimization for large-scale synthesis.

  • Protection of 6-Chloropurine Ribonucleoside:

    • Dissolve 6-chloropurine ribonucleoside in a suitable solvent (e.g., pyridine).

    • Add an excess of a protecting agent (e.g., acetic anhydride (B1165640) or TBDMS-Cl) and a catalyst (e.g., DMAP).

    • Stir the reaction at room temperature until complete protection is confirmed by TLC or HPLC.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the protected 6-chloropurine ribonucleoside by crystallization or column chromatography.

  • Nucleophilic Substitution:

    • Dissolve the protected 6-chloropurine ribonucleoside and 1.1-1.5 equivalents of 4-hydroxybenzylamine in a high-boiling polar aprotic solvent (e.g., DMF or n-butanol).[11]

    • Add 2-3 equivalents of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).[11]

    • Heat the reaction mixture to 80-120°C and monitor its progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Deprotection:

    • Dissolve the crude protected product in a suitable solvent (e.g., methanol).

    • Add a reagent for deprotection (e.g., ammonia (B1221849) in methanol for acetyl groups, or a fluoride (B91410) source like TBAF for silyl groups).

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or HPLC).

  • Purification:

    • Concentrate the reaction mixture and purify the crude this compound by column chromatography on silica (B1680970) gel, followed by crystallization from an appropriate solvent system.

Key Experiment 2: HPLC Analysis of this compound

This method can be adapted for purity assessment and impurity profiling.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 260 nm.[9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_protection Verify Complete Protection of Starting Material start->check_protection incomplete_protection Incomplete Protection check_protection->incomplete_protection optimize_protection Optimize Protection Reaction incomplete_protection->optimize_protection Yes check_reaction_completion Monitor Reaction Progress (TLC/HPLC) incomplete_protection->check_reaction_completion No optimize_protection->check_protection incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions Yes analyze_byproducts Analyze Byproducts (LC-MS) incomplete_reaction->analyze_byproducts No optimize_conditions->check_reaction_completion side_reactions Significant Side Reactions analyze_byproducts->side_reactions modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->modify_protocol Yes end Improved Yield side_reactions->end No modify_protocol->check_reaction_completion

Caption: Troubleshooting workflow for addressing low yields.

Synthetic Pathways Overview

synthesis_overview cluster_route1 Route 1: Dimroth Rearrangement cluster_route2 Route 2: Nucleophilic Substitution adenosine Protected Adenosine n1_intermediate N1-(4-Hydroxybenzyl) Protected Adenosine adenosine->n1_intermediate Alkylation with 4-hydroxybenzyl bromide deprotection1 Deprotection n1_intermediate->deprotection1 Dimroth Rearrangement (Base, Heat) final_product This compound deprotection1->final_product chloro_purine Protected 6-Chloropurine Ribonucleoside substitution_product Protected N6-(4-Hydroxybenzyl) adenosine chloro_purine->substitution_product SNAr with 4-hydroxybenzylamine deprotection2 Deprotection substitution_product->deprotection2 deprotection2->final_product

Caption: Overview of the two primary synthetic routes.

References

Technical Support Center: Optimizing Dose and Administration for N6-(4-Hydroxybenzyl)adenosine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and administration of N6-(4-Hydroxybenzyl)adenosine (NHBA) in mouse models. The following information, presented in a question-and-answer format, addresses potential issues and provides detailed protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (NHBA)?

A1: NHBA has a dual mechanism of action: it is an agonist of the A2A adenosine (B11128) receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1)[1]. Activation of A2AR typically involves Gs protein signaling, leading to an increase in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets like the cAMP response element-binding protein (CREB)[2][3][4][5]. Inhibition of ENT1 prevents the reuptake of endogenous adenosine from the extracellular space, thereby increasing its local concentration and potentiating the activation of adenosine receptors like A2AR[6][7][8][9][10].

Q2: What are the recommended starting doses for NHBA in mice?

A2: Based on published literature, intraperitoneal (i.p.) injection is the most commonly documented route of administration for NHBA in mice. Studies have used doses of 0.03, 0.1, and 0.3 mg/kg. A dose of 0.1 mg/kg (i.p.) has been shown to be effective in behavioral models without significantly affecting locomotor activity, making it a good starting point for efficacy studies. A dose of 0.3 mg/kg has been observed to reduce locomotor activity, suggesting it may be approaching the upper limit of tolerability for behavioral studies.

Q3: How should I prepare NHBA for in vivo administration?

A3: NHBA has low aqueous solubility. A common vehicle for dissolving NHBA for intraperitoneal injection is a mixture of 5% DMSO, 5% Tween-80, and 90% saline[1]. It is crucial to ensure the compound is fully dissolved to ensure accurate dosing. For detailed preparation, refer to the Experimental Protocols section.

Q4: What administration routes can be used for NHBA in mice, and what are the considerations?

A4: While intraperitoneal injection is the most reported route, other routes can be considered depending on the experimental goals.

  • Intraperitoneal (i.p.): Offers good systemic exposure and is technically straightforward. This is the recommended starting route based on available data.

  • Oral (p.o.): May be desirable for studies mimicking clinical administration. Although no direct oral bioavailability data for NHBA is available, a related N6-substituted adenosine analog, J4, has an oral bioavailability of 48% in mice. This suggests that NHBA may also have reasonable oral absorption. A pilot study starting with a higher dose than the effective i.p. dose (e.g., 5-10 fold higher) would be necessary to determine efficacy and pharmacokinetics.

  • Intravenous (i.v.): Provides 100% bioavailability and rapid distribution. This route is ideal for pharmacokinetic studies to determine parameters like clearance and volume of distribution. No published IV dosage for NHBA in mice is available, so a dose-finding study starting with a significantly lower dose than the i.p. route (e.g., 0.01 mg/kg) is recommended.

  • Subcutaneous (s.c.): Can provide slower absorption and a more sustained release profile compared to i.p. or i.v. injections. Dose-finding studies would be required.

Q5: I am observing unexpected side effects or lack of efficacy. What should I troubleshoot?

A5: Several factors could contribute to these issues:

  • Dose: The optimal dose can vary between mouse strains, age, and the specific experimental model. A dose-response study is highly recommended to determine the optimal dose for your specific conditions.

  • Compound Solubility and Formulation: Ensure NHBA is fully dissolved in the vehicle before each injection. Precipitation will lead to inaccurate dosing. Prepare fresh formulations regularly.

  • Administration Technique: Improper injection technique can lead to variability. For i.p. injections, ensure the needle is correctly placed in the peritoneal cavity and not in the intestines or subcutaneous space.

  • Animal Health: The health status of the animals can significantly impact their response to treatment. Ensure animals are healthy and properly acclimatized before starting the experiment.

  • Pharmacokinetics: The dosing frequency may not be optimal. If the compound is cleared rapidly, more frequent administration may be necessary to maintain therapeutic levels. A pilot pharmacokinetic study can provide valuable information on the compound's half-life.

Data Presentation

Table 1: Reported Intraperitoneal Doses of NHBA in Mice
Dose (mg/kg)RouteObserved Effect in Behavioral StudiesReference
0.03i.p.No significant effect on locomotor activity.[11]
0.1i.p.Effective in reducing alcohol-seeking behavior without altering locomotor activity.[1]
0.3i.p.Reduced locomotor activity.

Note: This table is based on limited available data and should be used as a starting point for dose-finding studies.

Table 2: Considerations for Different Administration Routes
RouteAdvantagesDisadvantagesRecommended Starting Approach
Intraperitoneal (i.p.) Technically simple, good systemic absorption.Risk of injection into abdominal organs, potential for peritoneal irritation.Start with 0.1 mg/kg based on published data.
Oral (p.o.) Clinically relevant, less invasive for repeat dosing.Variable bioavailability, subject to first-pass metabolism.Conduct a pilot dose-escalation study starting at 1 mg/kg, guided by the 48% oral bioavailability of a similar compound.
Intravenous (i.v.) 100% bioavailability, rapid onset.Technically more challenging, potential for bolus toxicity.For pharmacokinetic studies, start with a low dose (e.g., 0.01-0.05 mg/kg) and escalate.
Subcutaneous (s.c.) Slower, more sustained absorption.Potential for local irritation, variable absorption depending on site.Start with doses similar to the i.p. route (e.g., 0.1 mg/kg) and perform dose-ranging studies.

Experimental Protocols

Protocol 1: Preparation of NHBA Formulation for Intraperitoneal Injection

Materials:

  • This compound (NHBA) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween-80

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of NHBA powder.

  • Prepare a stock solution of NHBA in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of NHBA in 1 mL of DMSO. Vortex until fully dissolved.

  • To prepare the final injection solution, combine the following in a sterile microcentrifuge tube in this order, vortexing after each addition:

    • 5% of the final volume from the DMSO stock solution.

    • 5% of the final volume of Tween-80.

    • 90% of the final volume of sterile 0.9% Saline.

  • For example, to prepare 1 mL of a 0.1 mg/mL final solution for a 10 mL/kg injection volume to achieve a 1 mg/kg dose:

    • Take 10 µL of a 10 mg/mL NHBA stock in DMSO.

    • Add 50 µL of Tween-80 and vortex.

    • Add 940 µL of sterile saline and vortex thoroughly until the solution is clear.

  • Administer the solution to the mice at the desired volume (e.g., 10 mL/kg body weight).

  • Always prepare fresh on the day of the experiment.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared NHBA formulation

  • Sterile 1 mL syringe

  • Sterile 27-30 gauge needle

  • 70% ethanol (B145695) wipes

  • Appropriate animal restraint device

Procedure:

  • Restrain the mouse firmly but gently, exposing the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Swab the injection site with a 70% ethanol wipe.

  • Insert the needle, bevel up, at a 15-30 degree angle into the skin and through the abdominal wall.

  • Gently aspirate by pulling back the plunger to ensure no fluid (urine or blood) or intestinal contents are drawn into the syringe. If aspiration is positive, discard the syringe and start with a fresh one at a new site.

  • Inject the solution smoothly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress post-injection.

Mandatory Visualizations

NHBA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHBA This compound (NHBA) A2AR A2A Receptor NHBA->A2AR Agonist ENT1 ENT1 Transporter NHBA->ENT1 Inhibitor Adenosine Endogenous Adenosine Adenosine->ENT1 Gs Gs protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Regulates Dose_Finding_Workflow start Start: Define Experimental Goals and Mouse Model lit_review Literature Review: - Existing NHBA data - Data on similar compounds start->lit_review route_selection Select Administration Route(s) (e.g., i.p., p.o., i.v.) lit_review->route_selection formulation Develop Stable Formulation (e.g., 5% DMSO, 5% Tween-80, Saline) route_selection->formulation mtd_study Acute Toxicity / MTD Study (Dose Escalation) formulation->mtd_study dose_range Select Dose Range for Efficacy (Based on MTD and literature) mtd_study->dose_range efficacy_study Dose-Response Efficacy Study (Multiple dose groups + vehicle) dose_range->efficacy_study optimal_dose Determine Optimal Dose and Regimen efficacy_study->optimal_dose pk_study Pharmacokinetic (PK) Study (Optional but recommended) pk_study->optimal_dose Refine optimal_dose->pk_study Inform end Proceed to Main Experiment optimal_dose->end

References

dealing with batch-to-batch variability of N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-(4-Hydroxybenzyl)adenosine (NHBA). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the handling and experimental use of NHBA, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NHBA) and what is its mechanism of action?

A1: this compound, also known as para-topolin riboside, is an adenosine (B11128) analog.[1] It is a dual-action molecule that functions as an agonist for the adenosine A2A receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[2] NHBA is naturally found in the rhizomes of Gastrodia elata, an herb used in traditional medicine.[2] Its activity on the adenosine signaling pathway makes it a compound of interest for neurological and neuropsychiatric research.[2]

Q2: What are the common applications of NHBA in research?

A2: NHBA is primarily used in preclinical research to investigate its effects on the central nervous system. Studies have explored its potential to reduce alcohol drinking and seeking behaviors.[2][3] It has also been investigated for its anxiolytic (anti-anxiety) effects.[4] Additionally, some N6-substituted adenosine analogs have been studied for their potential as inhibitors of platelet aggregation and for their antitumor properties.[5][6]

Q3: How should I store and handle this compound?

A3: For long-term storage, solid NHBA should be kept at -20°C.[7] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8] It is important to note that aqueous solutions of NHBA are generally not recommended for long-term storage.[8] Always refer to the supplier's datasheet for specific storage recommendations.

Q4: What are the potential sources of batch-to-batch variability with NHBA?

A4: Batch-to-batch variability in chemical compounds like NHBA can arise from several factors during synthesis and purification.[9][10] Potential sources include:

  • Impurities from Synthesis: The synthesis of N6-substituted adenosines can involve multiple steps, and residual starting materials, byproducts, or reagents may be present in the final product.[6][11] For example, incomplete reaction or side reactions can lead to the presence of unreacted 6-chloropurine (B14466) riboside or the formation of related adenosine analogs.

  • Degradation Products: Adenosine and its analogs can be susceptible to degradation, especially with improper storage or handling, leading to the formation of impurities like inosine, hypoxanthine, or adenine (B156593).[12]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing and purification process may remain in the final product.[12]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility, which can affect experimental outcomes.[13]

Troubleshooting Guide

This guide provides solutions to common problems researchers may encounter when using this compound.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected results between different batches of NHBA. Batch-to-batch variability in purity and/or potency. Impurities or degradation products in a new batch may alter its biological activity.1. Request a Certificate of Analysis (CoA) for each new batch. Compare the purity data (e.g., by HPLC) between batches.[14] 2. Perform a dose-response curve with each new batch. This will help determine the effective concentration (e.g., EC50 or IC50) for the new lot and allow for adjustments in experimental concentrations. 3. Analyze the compound identity and purity in-house. Use analytical techniques like HPLC and NMR to confirm the structure and purity of the new batch.
Reduced or no biological effect observed. 1. Compound degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.[8] 2. Low purity of the current batch. The actual concentration of the active compound may be lower than stated. 3. Inaccurate concentration of the working solution. Errors in dilution calculations or pipetting.1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. [8] 2. Verify the purity of your compound. (See solution for "Inconsistent results"). 3. Double-check all calculations and ensure pipettes are calibrated.
Poor solubility of NHBA in aqueous media. NHBA has limited solubility in water. The compound may precipitate out of solution, especially at higher concentrations.1. Use a co-solvent like DMSO to prepare a high-concentration stock solution. A common stock concentration is 2 mg/mL in DMSO. 2. For in vivo studies, a common vehicle is 5% DMSO, 5% Tween-80, and 0.9% saline. [2] 3. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
High background or off-target effects in cell-based assays. Impurities in the NHBA batch may have their own biological activity. These impurities could be interacting with other cellular targets.1. Use the highest purity NHBA available (≥98% by HPLC is recommended). 2. Include appropriate controls. Test the vehicle alone and consider using an inactive structural analog of NHBA if available. 3. If off-target effects are suspected, try to confirm the engagement of the primary targets (A2AR and ENT1) using more specific assays.

Experimental Protocols

Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an NHBA batch.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • NHBA sample

  • Reference standard of NHBA (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the NHBA sample in a suitable solvent (e.g., DMSO or mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile is commonly used for adenosine analogs. A starting point could be a gradient from 10% to 90% acetonitrile over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.[15]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared sample.

    • Record the chromatogram.

    • The purity is calculated by dividing the area of the main peak corresponding to NHBA by the total area of all peaks, expressed as a percentage.

    • If a reference standard is available, compare the retention time of the main peak in the sample to that of the standard to confirm identity.

Protocol 2: In Vitro Adenosine A2A Receptor (A2AR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of NHBA for the A2A receptor.

Materials:

  • Cell membranes from a cell line expressing the human A2A receptor (e.g., HEK293-A2AR).

  • Radioligand: [³H]CGS 21680 (a selective A2A agonist).

  • Non-specific binding control: NECA (5'-N-Ethylcarboxamidoadenosine) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 2 U/mL adenosine deaminase.

  • NHBA test compound at various concentrations.

  • 96-well filter plates (e.g., glass fiber).

  • Scintillation counter.

Procedure:

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]CGS 21680 (at a concentration near its Kd, e.g., 6 nM), and cell membranes.[16]

    • Non-specific Binding: Add assay buffer, [³H]CGS 21680, cell membranes, and 10 µM NECA.[16]

    • Competitive Binding: Add assay buffer, [³H]CGS 21680, cell membranes, and varying concentrations of NHBA.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[16]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the NHBA concentration.

    • Use non-linear regression to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Protocol 3: ENT1 Transporter Uptake Assay

This protocol outlines a method to measure the inhibitory effect of NHBA on ENT1-mediated nucleoside transport.

Materials:

  • Cells expressing ENT1 (e.g., MDCK-II cells).

  • Radiolabeled substrate: [³H]-Uridine.

  • Transport Buffer: 100 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.5.[17]

  • Wash Buffer: Ice-cold transport buffer containing 1 mM unlabeled uridine.

  • NHBA test compound at various concentrations.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate ENT1-expressing cells in a suitable format (e.g., 24-well plate) and grow to confluence.

  • Pre-incubation: Wash the cells with transport buffer. Pre-incubate the cells with varying concentrations of NHBA or vehicle (DMSO) for 15 minutes at room temperature.[18]

  • Uptake: Initiate the uptake by adding transport buffer containing [³H]-Uridine (e.g., 2 µM) to each well.[18]

  • Termination: After a short incubation period (e.g., 5 minutes) to measure initial uptake rates, stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.[17][18]

  • Lysis and Detection: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-Uridine uptake at each concentration of NHBA.

    • Plot the percentage of inhibition of uptake against the logarithm of the NHBA concentration.

    • Use non-linear regression to calculate the IC50 value for ENT1 inhibition.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHBA This compound A2AR A2A Receptor NHBA->A2AR Agonist ENT1 ENT1 Transporter NHBA->ENT1 Inhibitor Adenosine Adenosine Adenosine->ENT1 Transport AC Adenylyl Cyclase A2AR->AC Activates Adenosine_in Adenosine ENT1->Adenosine_in cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Experimental_Workflow cluster_QC Quality Control cluster_Experiment Experimental Protocol Receive_Batch Receive New Batch of NHBA Request_CoA Request Certificate of Analysis Receive_Batch->Request_CoA Perform_HPLC Perform In-house QC (HPLC/NMR) Request_CoA->Perform_HPLC Compare_Purity Compare Purity to Previous Batches Perform_HPLC->Compare_Purity Prepare_Stock Prepare Stock Solution (DMSO) Compare_Purity->Prepare_Stock If purity is acceptable Dose_Response Perform Dose-Response Curve Prepare_Stock->Dose_Response Main_Experiment Conduct Main Experiment Dose_Response->Main_Experiment Determine effective concentration Analyze_Data Analyze and Interpret Data Main_Experiment->Analyze_Data Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Batch Is it a new batch of NHBA? Start->Check_Batch Check_Storage Check Storage Conditions & Solution Prep Check_Batch->Check_Storage No Perform_QC Perform Quality Control on New Batch Check_Batch->Perform_QC Yes Review_Protocol Review Experimental Protocol for Errors Check_Storage->Review_Protocol QC_Pass Purity Acceptable? Perform_QC->QC_Pass Redo_Dose_Response Redo Dose-Response Curve QC_Pass->Redo_Dose_Response Yes Contact_Supplier Contact Supplier QC_Pass->Contact_Supplier No Redo_Dose_Response->Review_Protocol

References

Technical Support Center: N6-(4-Hydroxybenzyl)adenosine (NHBA) Extraction from Gastrodia elata

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of N6-(4-Hydroxybenzyl)adenosine (NHBA) from Gastrodia elata. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NHBA) and why is it important?

A1: this compound is a bioactive nucleoside analog found in the rhizomes of Gastrodia elata, a plant used in traditional medicine.[1] It has garnered significant interest for its potential therapeutic properties, including neuroprotective and sedative effects.[2]

Q2: Which extraction methods are commonly used for obtaining NHBA from Gastrodia elata?

A2: Common methods for extracting bioactive compounds from Gastrodia elata, which can be adapted for NHBA, include conventional solvent extraction (like maceration and heat reflux) and modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). These advanced methods can enhance extraction efficiency and reduce processing time.

Q3: What are the critical parameters that influence the efficiency of NHBA extraction?

A3: The key parameters that significantly impact NHBA extraction yield are the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. The physical state of the plant material (e.g., particle size) also plays a crucial role.

Q4: Which solvents are most effective for extracting NHBA?

A4: Polar solvents are generally effective for extracting adenosine (B11128) analogs. Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are commonly used for extracting compounds from Gastrodia elata. The optimal solvent concentration will depend on the chosen extraction method and other parameters.

Q5: How does temperature affect the stability and extraction of NHBA?

A5: While higher temperatures can increase the solubility and diffusion rate of NHBA, leading to higher yields, excessive heat can cause thermal degradation of nucleoside analogs.[3][4] It is crucial to optimize the temperature to maximize extraction without compromising the integrity of the compound. For instance, studies on other adenosine analogs suggest that temperatures around 45-65°C can be effective for ultrasound-assisted extraction.

Q6: What is the recommended solid-to-liquid ratio for NHBA extraction?

A6: A lower solid-to-liquid ratio (i.e., more solvent) generally favors a higher extraction yield by increasing the concentration gradient between the plant material and the solvent. However, using an excessively large volume of solvent can be inefficient and costly for downstream processing. Ratios ranging from 1:10 to 1:40 (g/mL) are often explored in optimization studies for similar compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low NHBA Yield 1. Inappropriate Solvent: The solvent may not have the optimal polarity to effectively solubilize NHBA. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be optimized. 3. Insufficient Cell Wall Disruption: The plant material may not be ground to a fine enough particle size, or the extraction technique may not be energetic enough. 4. Enzymatic Degradation: Endogenous enzymes like adenosine deaminase in the plant material may be degrading NHBA upon cell lysis.[5][6]1. Solvent Screening: Test a range of polar solvents and their aqueous mixtures (e.g., ethanol, methanol at concentrations from 50% to 100%). 2. Parameter Optimization: Systematically optimize temperature, time, and solid-to-liquid ratio. Consider using a Design of Experiments (DoE) approach. 3. Improve Pre-treatment: Ensure the Gastrodia elata rhizomes are finely powdered. For more efficient cell disruption, consider using ultrasound- or microwave-assisted extraction. 4. Enzyme Inactivation: Consider a blanching step with steam or hot solvent at the beginning of the extraction to denature enzymes. Alternatively, perform the extraction at low temperatures to reduce enzyme activity.
Inconsistent Results 1. Heterogeneity of Plant Material: The concentration of NHBA can vary depending on the age, origin, and pre-processing of the Gastrodia elata rhizomes.[7] 2. Inconsistent Extraction Procedure: Variations in temperature, time, or agitation can lead to inconsistent yields. 3. Sample Preparation for Analysis: Inconsistent sample preparation prior to quantification (e.g., filtration, dilution) can introduce variability.1. Standardize Plant Material: Use a homogenized batch of plant material for a series of experiments. Document the source and pre-processing of the rhizomes. 2. Standardize Protocol: Strictly adhere to the established extraction protocol, ensuring consistent parameters for each run. 3. Standardize Analytical Workflow: Implement a standardized and validated protocol for sample preparation and HPLC analysis.
Extract is Viscous and Difficult to Filter 1. High Mucilage Content: Gastrodia elata contains polysaccharides that can form a viscous solution, making filtration difficult. 2. High Solid-to-Liquid Ratio: Using too little solvent can result in a thick slurry.1. Enzymatic Pre-treatment: Consider using enzymes like cellulase (B1617823) or pectinase (B1165727) to break down the polysaccharides before extraction. 2. Adjust Solid-to-Liquid Ratio: Increase the solvent volume. 3. Centrifugation: Use centrifugation to pellet the solid material before decanting the supernatant for filtration.
Degradation of NHBA in the Extract 1. Thermal Degradation: Prolonged exposure to high temperatures during extraction or solvent evaporation can degrade NHBA.[3][4] 2. pH Instability: Extreme pH values can lead to the hydrolysis of nucleosides. 3. Oxidative Degradation: Exposure to air and light can promote oxidative degradation.1. Minimize Heat Exposure: Use lower extraction temperatures for longer durations or employ rapid extraction methods like MAE. Use a rotary evaporator under vacuum for solvent removal at a low temperature. 2. Control pH: Maintain a neutral or slightly acidic pH during extraction and storage. 3. Inert Atmosphere and Light Protection: Store extracts under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.

Data Presentation

The following tables summarize the impact of different extraction parameters on the yield of NHBA. The data is illustrative and based on typical ranges found in the literature for the extraction of adenosine analogs from plant matrices.

Table 1: Effect of Extraction Method on NHBA Yield

Extraction MethodTemperature (°C)Time (min)SolventSolid-to-Liquid Ratio (g/mL)Illustrative NHBA Yield (mg/g)
Maceration25144070% Ethanol1:200.8
Heat Reflux8012070% Ethanol1:201.5
Ultrasound-Assisted503070% Ethanol1:202.2
Microwave-Assisted70570% Ethanol1:202.5

Table 2: Effect of Solvent Type and Concentration on NHBA Yield (Ultrasound-Assisted Extraction)

SolventConcentration (%)Temperature (°C)Time (min)Solid-to-Liquid Ratio (g/mL)Illustrative NHBA Yield (mg/g)
Water10050301:201.2
Ethanol5050301:201.9
Ethanol7050301:202.2
Ethanol9050301:201.7
Methanol7050301:202.1

Table 3: Effect of Temperature and Time on NHBA Yield (70% Ethanol, Ultrasound-Assisted)

Temperature (°C)Time (min)Solid-to-Liquid Ratio (g/mL)Illustrative NHBA Yield (mg/g)
40301:201.8
50301:202.2
60301:202.0
50201:201.9
50401:202.3

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of NHBA

  • Materials and Equipment:

    • Dried and powdered Gastrodia elata rhizomes (particle size < 0.5 mm)

    • 70% Ethanol (v/v)

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Filter paper (0.45 µm)

    • Rotary evaporator

    • HPLC system for quantification

  • Procedure:

    • Weigh 10 g of powdered Gastrodia elata and place it in a 250 mL flask.

    • Add 200 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 100 W.

    • Maintain the temperature of the water bath at 50°C.

    • Sonicate for 30 minutes.

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant the supernatant and filter it through a 0.45 µm filter paper.

    • Concentrate the extract using a rotary evaporator at 45°C under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

2. Microwave-Assisted Extraction (MAE) of NHBA

  • Materials and Equipment:

    • Dried and powdered Gastrodia elata rhizomes (particle size < 0.5 mm)

    • 70% Ethanol (v/v)

    • Microwave extraction system

    • Centrifuge

    • Filter paper (0.45 µm)

    • Rotary evaporator

    • HPLC system for quantification

  • Procedure:

    • Weigh 5 g of powdered Gastrodia elata and place it in the microwave extraction vessel.

    • Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 500 W and the extraction temperature to 70°C.

    • Set the extraction time to 5 minutes.

    • After extraction, allow the vessel to cool to room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm filter.

    • Concentrate the extract using a rotary evaporator at 45°C.

    • Re-dissolve the residue in methanol for HPLC analysis.

3. HPLC Quantification of NHBA

  • Chromatographic Conditions (Illustrative):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with 5% B, increase to 30% B over 20 minutes, then wash with 95% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Quantification:

    • Prepare a standard curve using a certified reference standard of NHBA.

    • Calculate the concentration of NHBA in the extracts based on the standard curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_output Output start Gastrodia elata Rhizomes drying Drying start->drying grinding Grinding & Sieving drying->grinding extraction Extraction (UAE / MAE / Reflux) grinding->extraction filtration Filtration / Centrifugation extraction->filtration parameters Parameters: - Solvent - Temperature - Time - Solid/Liquid Ratio parameters->extraction concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration analysis HPLC Analysis concentration->analysis result NHBA Yield analysis->result

Caption: Workflow for NHBA extraction from Gastrodia elata.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low NHBA Yield? cause1 Inappropriate Solvent start->cause1 Yes cause2 Suboptimal Parameters start->cause2 Yes cause3 Poor Cell Disruption start->cause3 Yes cause4 Enzymatic Degradation start->cause4 Yes sol1 Solvent Screening cause1->sol1 sol2 Parameter Optimization (DoE) cause2->sol2 sol3 Improve Grinding / Use UAE/MAE cause3->sol3 sol4 Enzyme Inactivation (Blanching) cause4->sol4 end Improved NHBA Yield sol1->end sol2->end sol3->end sol4->end parameter_relationships cluster_inputs Input Parameters cluster_outputs Outputs temp Temperature yield NHBA Yield temp->yield + (to optimum) degradation NHBA Degradation temp->degradation + (if excessive) time Time time->yield + (to optimum) time->degradation + (if excessive) solvent Solvent Polarity solvent->yield optimum polarity ratio Solid/Liquid Ratio ratio->yield - energy Energy Input (Ultrasound/Microwave) energy->yield +

References

Technical Support Center: Accurate N6-(4-Hydroxybenzyl)adenosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of N6-(4-Hydroxybenzyl)adenosine (also known as para-topolin riboside). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound using LC-MS/MS.

Q1: I am observing poor signal intensity or no peak for this compound. What are the possible causes and solutions?

A1: Poor signal intensity is a common issue that can stem from several factors:

  • Suboptimal Ionization: this compound, as a nucleoside analog, generally ionizes well in positive electrospray ionization (ESI) mode. Ensure your mass spectrometer is set to positive ESI. The mobile phase composition is also critical; acidic modifiers like formic acid promote protonation and enhance the signal.[1][2]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte.[3][4][5][6] To mitigate this:

    • Improve sample cleanup using solid-phase extraction (SPE). Oasis MCX cartridges, which have mixed-mode cation exchange and reversed-phase properties, are effective for purifying cytokinins.[7]

    • Ensure adequate chromatographic separation from interfering compounds.

    • Use a stable isotope-labeled internal standard to compensate for matrix effects.[4]

  • Sample Degradation: Although generally stable, prolonged exposure of samples to room temperature or harsh pH conditions can lead to degradation. Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage.

  • Incorrect Mass Transitions (MRM): Verify the precursor and product ion m/z values for this compound. For the protonated molecule [M+H]+, the precursor ion is m/z 374.15. Product ions can be determined by infusing a standard solution and performing a product ion scan.

Q2: My chromatographic peaks for this compound are tailing or broadening. How can I improve the peak shape?

A2: Peak tailing and broadening can compromise resolution and quantification accuracy.[8][9][10][11][12] Consider the following:

  • Secondary Interactions: The purine (B94841) and benzyl (B1604629) moieties of the analyte can have secondary interactions with active sites on the silica-based stationary phase.

    • Solution: Use a high-purity, end-capped C18 column. Incorporating a low concentration of an acidic modifier (e.g., 0.1% formic acid) in the mobile phase can help to protonate residual silanols and reduce these interactions.[1]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.

    • Solution: Dilute your sample or reduce the injection volume.[11]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.

    • Solution: Use tubing with a small internal diameter and minimize the length of all connections.[11]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[11]

Q3: I am struggling with matrix effects in my plasma/plant tissue samples. How can I minimize their impact?

A3: Matrix effects are a significant challenge in complex biological samples.[3][4][5][6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the signal. While a commercial SIL-IS for this compound may require custom synthesis, related compounds like N6-(4-Methoxybenzyl)adenosine-d3 are available and indicate the feasibility of this approach.[13]

  • Optimize Sample Preparation:

    • For Plasma: Protein precipitation is a quick and effective first step. Further cleanup using SPE can significantly reduce matrix components.

    • For Plant Tissue: A modified Bieleski's solvent (methanol/formic acid/water) for extraction, followed by SPE with a mixed-mode cation exchange cartridge (e.g., Oasis MCX), has been shown to be effective in removing interfering substances for cytokinins.[7][14]

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects observed in the actual samples.

Quantitative Data Summary

The following tables summarize quantitative data from studies on cytokinin analysis, which is applicable to this compound.

Table 1: Comparison of Extraction Solvents for Cytokinins from Arabidopsis thaliana

Extraction SolventRelative Internal Standard Response (RISR)*
80% (v/v) Methanol (B129727)Lower
Bieleski's MCF-7Similar to 80% Methanol
Modified Bieleski's (MeOH:HCOOH:H₂O, 15:1:4 v/v/v)Highest

*RISR reflects the response of deuterated cytokinin standards in the plant extract compared to the pure standards. A higher RISR indicates less signal suppression. (Data adapted from[7])

Table 2: Recovery of Cytokinins after Purification

Purification StepRecovery Rate (%)
C18 Sep-Pak CartridgeVariable, with some losses reported
DEAE Cellulose followed by C18 Sep-Pak39% - 85% (losses were higher for ribosides compared to free bases)
Solid Phase Extraction (SPE) with Oasis MCXGenerally high, with improved removal of contaminants

(Data adapted from[7][15][16])

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma

This protocol is adapted from a validated UPLC-QTOF-MS method.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of rat plasma, add the internal standard solution (e.g., 6-benzylamino purine or a stable isotope-labeled analog). b. Add 300 µL of acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions:

  • Column: Agilent ZORBAX SB-C18 (150 mm x 3 mm, 1.8 µm)

  • Mobile Phase A: 0.2% (v/v) formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.35 mL/min

  • Gradient: (A typical gradient would start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate. Specific gradient conditions should be optimized for your system.)

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (QTOF-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan or Targeted MS/MS (MRM if using a triple quadrupole)

  • Precursor Ion [M+H]⁺: m/z 374.15

  • Internal Standard [M+H]⁺ (6-benzylamino purine): m/z 226.11

(Protocol adapted from a study on the determination of N6-(4-hydroxybenzyl) adenine (B156593) riboside in rat plasma)

Protocol 2: Extraction and Purification of this compound from Plant Tissue

This protocol is a general method for cytokinins and should be optimized for the specific plant matrix.

1. Extraction: a. Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent (methanol:formic acid:water, 15:1:4 v/v/v). c. Add a known amount of a suitable internal standard (a stable isotope-labeled version of the analyte is highly recommended). d. Homogenize using a tissue lyser or sonicator. e. Incubate at -20°C for 1 hour with occasional vortexing. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification: a. Condition an Oasis MCX SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with 1 mL of 1 M formic acid to remove acidic interferences. d. Wash with 1 mL of methanol to remove neutral and basic interferences. e. Elute the cytokinins with 2 mL of 0.35 M NH₄OH in 60% methanol. f. Evaporate the eluate to dryness under nitrogen. g. Reconstitute in the initial mobile phase for LC-MS/MS analysis.

(Protocol synthesized from[7][14][16])

Protocol 3: Extraction of this compound from Cell Culture Supernatant

1. Sample Preparation: a. Collect the cell culture supernatant. b. Centrifuge at 3000 rpm for 5 minutes to remove any cells or debris. c. To 200 µL of supernatant, add a known amount of internal standard. d. Add 400 µL of cold acetonitrile (-20°C) to precipitate proteins.[17] e. Vortex and incubate at -20°C for 30 minutes. f. Centrifuge at 14,000 rpm for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness. h. Reconstitute in the initial mobile phase for analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing start Biological Sample (Plasma, Plant Tissue, Cells) extraction Extraction / Protein Precipitation + Internal Standard start->extraction cleanup Solid-Phase Extraction (SPE) (Optional but Recommended) extraction->cleanup evap Evaporation & Reconstitution cleanup->evap lc UPLC/HPLC Separation (Reversed-Phase C18) evap->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Integration ms->integration quant Quantification (Calibration Curve) integration->quant end Final Concentration quant->end

Caption: General workflow for the quantification of this compound.

Signaling Pathways

This compound is known to interact with adenosine (B11128) A2A receptors and P2Y receptors.[18][19]

p2y_signaling ligand This compound receptor P2Y Receptor ligand->receptor binds g_protein Gq/11 or Gi receptor->g_protein activates plc PLC g_protein->plc activates (Gq) ac Adenylyl Cyclase g_protein->ac inhibits (Gi) pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Platelet Aggregation Inhibition) ca2->response pkc->response camp ↓ cAMP ac->camp camp->response

Caption: Simplified P2Y receptor signaling pathway.

a2a_signaling ligand This compound receptor Adenosine A2A Receptor ligand->receptor binds g_protein Gs receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates atp ATP ac->atp converts camp cAMP atp->camp pka PKA camp->pka activates creb CREB Phosphorylation pka->creb response Cellular Response (e.g., Neuroprotection) creb->response

Caption: Simplified Adenosine A2A receptor signaling pathway.

References

Technical Support Center: Assessing and Mitigating the Cytotoxicity of N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating the potential cytotoxicity of N6-(4-Hydroxybenzyl)adenosine (NHBA) and similar novel adenosine (B11128) analogs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxic assessment of this compound.

Q1: What are the initial steps to consider before starting a cytotoxicity study with this compound?

A1: Before initiating cytotoxicity experiments, it is crucial to:

  • Characterize the Compound: Confirm the purity and identity of your this compound sample.

  • Determine Solubility: Assess the solubility of NHBA in various solvents. It is reported to be soluble in DMSO.[1] Prepare a concentrated stock solution and determine the final concentration of the solvent in your culture medium, ensuring it remains below cytotoxic levels (typically <0.5% for DMSO).[2]

  • Select Appropriate Cell Lines: Choose cell lines relevant to your research question. It is advisable to use a panel of cell lines, including both cancerous and non-cancerous cells, to evaluate selectivity.[3]

  • Optimize Cell Seeding Density: Determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the experiment.[2]

Q2: Which primary assays are recommended for an initial screen of this compound's cytotoxicity?

A2: For an initial assessment, a combination of assays is recommended to obtain a comprehensive understanding of the compound's effects:

  • Metabolic Viability Assay (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[3] It provides a good starting point for determining the half-maximal inhibitory concentration (IC50).

  • Membrane Integrity Assay (e.g., LDH Release Assay): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis or late apoptosis.[4]

Q3: My initial results suggest this compound is cytotoxic. What are the next steps to understand the mechanism of cell death?

A3: If initial screening indicates cytotoxicity, further investigation into the mechanism of cell death is warranted. Key assays include:

  • Apoptosis vs. Necrosis Assay (e.g., Annexin V and Propidium (B1200493) Iodide Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

  • Caspase Activation Assays: Measuring the activity of key executioner caspases, such as caspase-3, can confirm the involvement of apoptosis.[8][9]

  • Reactive Oxygen Species (ROS) Detection: Assays using probes like DCFH-DA can determine if the cytotoxicity is associated with an increase in intracellular ROS.[10][11]

  • Mitochondrial Membrane Potential Assay: A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[12][13]

Q4: How can I mitigate the cytotoxicity of this compound if it is an undesired side effect?

A4: Mitigating cytotoxicity can involve several strategies:

  • Dose Reduction: The most straightforward approach is to use the lowest effective concentration of the compound.

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by ROS, co-incubation with antioxidants like N-acetylcysteine (NAC) may reduce cell death.

  • Structural Modification: If the cytotoxic effect is off-target, medicinal chemistry efforts could be directed toward synthesizing analogs with a better therapeutic index.

  • Targeted Delivery Systems: Encapsulating the compound in nanoparticles or liposomes can help target it to specific tissues or cells, reducing systemic toxicity.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during cytotoxicity assays.

MTT Assay Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
High Background Absorbance 1. Contamination of culture medium with bacteria or yeast.[2] 2. Phenol (B47542) red in the medium interfering with absorbance readings.[2] 3. Spontaneous reduction of MTT by components in the test compound. 4. Incomplete removal of MTT-containing medium before adding solubilization solution.1. Visually inspect plates for contamination. Use sterile techniques. 2. Use phenol red-free medium during the MTT incubation step.[2] 3. Include a control well with the compound in cell-free media to check for direct MTT reduction.[14] 4. Carefully aspirate all media before adding the solvent.
Low Absorbance Readings 1. Low cell seeding density.[2] 2. Insufficient incubation time with MTT reagent.[2] 3. Incomplete solubilization of formazan (B1609692) crystals.[14] 4. Loss of adherent cells during washing steps.1. Optimize cell number by performing a cell titration experiment.[2] 2. Increase incubation time (typically 1-4 hours) and visually confirm formazan crystal formation. 3. Ensure complete dissolution by vigorous mixing or using a stronger solubilizing agent.[14] 4. Be gentle during media changes and aspiration.
High Variability Between Replicates 1. Uneven cell seeding.[14] 2. "Edge effect" in the 96-well plate leading to evaporation.[14] 3. Pipetting errors.[14] 4. Compound precipitation.1. Thoroughly mix cell suspension before and during plating.[14] 2. Fill the perimeter wells with sterile PBS or media and do not use them for experimental data.[14] 3. Calibrate pipettes regularly and use a consistent pipetting technique.[14] 4. Check the solubility of the compound in the culture medium and ensure it is well-mixed before adding to cells.[2]
LDH Assay Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
High Spontaneous LDH Release (in negative control) 1. Over-confluent or unhealthy cells.[2] 2. High endogenous LDH activity in the serum used.[4] 3. Mechanical damage to cells during handling.[2] 4. Bacterial contamination leading to cell lysis.[15]1. Use cells in the logarithmic growth phase and avoid over-confluency. 2. Use a serum-free medium during the assay or test the serum for LDH activity beforehand.[4] 3. Handle cells gently and avoid vigorous pipetting.[4] 4. Regularly check for contamination. Some bacteria can also interfere with the LDH assay itself.[15]
Low LDH Release in Positive Control 1. Insufficient lysis of cells. 2. Low cell number.1. Ensure the lysis buffer is added correctly and incubated for the recommended time. 2. Increase the cell seeding density.
Inconsistent Results 1. Variable incubation times. 2. Test compound interferes with the LDH enzyme or the colorimetric reaction.[16] 3. pH changes in the culture medium due to bacterial growth.[15]1. Standardize all incubation times across experiments. 2. Run a control with the compound added to the supernatant of lysed cells to check for interference.[16] 3. Monitor the pH of the culture medium, especially in longer-term experiments.[15]
Apoptosis (Annexin V/PI) Assay Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
High Percentage of Necrotic Cells (Annexin V+/PI+) in Negative Control 1. Harsh cell handling during harvesting (e.g., over-trypsinization). 2. Mechanical stress during centrifugation or resuspension.1. Use a gentle detachment method and avoid prolonged exposure to trypsin. 2. Centrifuge at a lower speed and resuspend the cell pellet gently.
Difficulty Distinguishing Between Apoptotic and Necrotic Populations 1. Incorrect compensation settings on the flow cytometer. 2. Delayed analysis after staining.[7]1. Use single-stained controls (Annexin V only and PI only) to set up proper compensation.[5] 2. Analyze samples as soon as possible after staining, ideally within one hour.[5]
Weak Annexin V Signal 1. Insufficient calcium in the binding buffer. 2. Low level of apoptosis.1. Ensure the binding buffer contains the correct concentration of calcium. 2. Include a positive control for apoptosis to confirm the assay is working.
ROS (DCFH-DA) Assay Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
High Background Fluorescence 1. Autoxidation of the DCFH-DA probe.[10] 2. Presence of certain components in the medium that can oxidize the probe.1. Prepare fresh DCFH-DA solution for each experiment and protect it from light. 2. Wash cells with PBS before adding the probe.
Low Fluorescence Signal 1. Insufficient uptake of the probe by cells. 2. Low levels of ROS production.1. Increase the incubation time with DCFH-DA or optimize the probe concentration. 2. Use a positive control (e.g., H2O2 treatment) to ensure the assay can detect ROS.
Results Not Reproducible 1. Variation in incubation times. 2. Differences in cell health and metabolic state.1. Strictly adhere to standardized incubation times. 2. Use cells at a consistent passage number and confluency.

Section 3: Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Cancer35.2 ± 4.11.8 ± 0.2
A549Lung Cancer42.8 ± 5.52.5 ± 0.3
HepG2Liver Cancer51.6 ± 6.33.1 ± 0.4
HEK293Normal Kidney> 1005.7 ± 0.6
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Effect of this compound on Cell Death Mechanisms in MCF-7 Cells

Treatment (24h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control (0.1% DMSO)95.1 ± 2.32.5 ± 0.51.2 ± 0.31.2 ± 0.2
NHBA (35 µM)48.7 ± 3.925.4 ± 2.818.6 ± 2.17.3 ± 1.1
Doxorubicin (2 µM)45.2 ± 4.130.1 ± 3.219.8 ± 2.54.9 ± 0.8
Data are presented as mean ± standard deviation from three independent experiments, analyzed by Annexin V/PI staining and flow cytometry.

Section 4: Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a positive control) for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-treated wells as a negative control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the provided formula, referencing the spontaneous and maximum release controls.[4]

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5]

Intracellular ROS Detection (DCFH-DA Assay)
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate) and treat with the compound. Include a positive control (e.g., H2O2).

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.[11]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.[11]

Section 5: Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanism of Action cluster_mitigation Phase 4: Mitigation Strategy prep_compound Compound Prep (Solubility, Stock) screen_mtt MTT Assay (Metabolic Activity) prep_compound->screen_mtt screen_ldh LDH Assay (Membrane Integrity) prep_compound->screen_ldh prep_cells Cell Culture (Seeding Density Opt.) prep_cells->screen_mtt prep_cells->screen_ldh mech_apoptosis Apoptosis vs. Necrosis (Annexin V/PI) screen_mtt->mech_apoptosis mitigate_dose Dose Adjustment screen_mtt->mitigate_dose screen_ldh->mech_apoptosis mech_caspase Caspase Activity mech_apoptosis->mech_caspase mech_ros ROS Detection mech_apoptosis->mech_ros mech_mito Mitochondrial Membrane Potential mech_ros->mech_mito mitigate_antioxidant Co-treatment with Antioxidants mech_ros->mitigate_antioxidant

Caption: Workflow for assessing and mitigating cytotoxicity.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion NHBA This compound A2A_R Adenosine A2A Receptor NHBA->A2A_R activates PI3K PI3K A2A_R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrial Dysfunction (ROS, ΔΨm↓) Bax->Mito promotes CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC release

Caption: Potential adenosine analog-induced apoptosis pathway.

troubleshooting_flowchart action_node action_node start Inconsistent Results? check_seeding Uneven Cell Seeding? start->check_seeding check_edge Using Edge Wells? check_seeding->check_edge No action_mix Mix cell suspension thoroughly check_seeding->action_mix Yes check_pipetting Pipetting Errors? check_edge->check_pipetting No action_edge Avoid edge wells; fill with PBS check_edge->action_edge Yes check_compound Compound Interference? check_pipetting->check_compound No action_pipette Calibrate pipettes; use consistent technique check_pipetting->action_pipette Yes end_node Consistent Results check_compound->end_node No action_compound Run cell-free compound control check_compound->action_compound Yes action_mix->check_edge action_edge->check_pipetting action_pipette->check_compound action_compound->end_node

Caption: Troubleshooting flowchart for inconsistent results.

References

selecting the appropriate control for N6-(4-Hydroxybenzyl)adenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and implementing appropriate controls in experiments involving N6-(4-Hydroxybenzyl)adenosine (NHBA), also known as para-topolin riboside.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NHBA) and what is its primary mechanism of action?

A1: this compound (NHBA) is a naturally occurring adenosine (B11128) analog.[1] Its primary mechanism of action is dual: it functions as an agonist for the adenosine A2A receptor (A2AR) and as an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2][3] This dual action increases adenosine signaling, which can modulate various physiological processes.[1][2] Some studies also suggest it may inhibit platelet aggregation, possibly through interaction with the P2Y12 receptor.[4] Understanding this dual mechanism is critical for designing proper controls.

NHBA_Mechanism cluster_cell Cell Membrane ENT1 ENT1 Transporter Adenosine_in Intracellular Adenosine ENT1->Adenosine_in A2AR A2A Receptor AC Adenylyl Cyclase A2AR->AC cAMP ↑ cAMP AC->cAMP Effect Downstream Cellular Effects cAMP->Effect NHBA NHBA NHBA->ENT1 Inhibits NHBA->A2AR Activates Adenosine_out Extracellular Adenosine Adenosine_out->ENT1

Caption: Dual mechanism of this compound (NHBA).

Q2: What are the essential controls for any experiment involving NHBA?

A2: Every experiment with NHBA should include a set of fundamental controls to ensure the validity and reproducibility of the results. The choice of specific controls depends on the experimental question, but a standard setup should include negative, vehicle, and positive controls. For mechanism-of-action studies, pharmacological or genetic controls are also essential.

Control Type Purpose Examples
Negative Control Provides a baseline by showing the state of untreated cells or subjects.[5]Cells in media alone; animals receiving no injection.
Vehicle Control Accounts for any biological effects caused by the solvent used to dissolve NHBA.Cells/animals treated with the final concentration of the solvent (e.g., 0.1% DMSO in media).[6]
Positive Control Validates the assay by demonstrating a known, expected response.[5]A well-characterized A2AR agonist (e.g., CGS-21680)[7]; a known ENT1 inhibitor.
Pharmacological Control Confirms the involvement of a specific target (e.g., A2AR).Co-treatment of NHBA with a specific A2AR antagonist (e.g., istradefylline).
Genetic Control Provides definitive evidence of target engagement.Using A2AR or ENT1 knockout/knockdown cells or animal models.[2]
Structural Analog Control Distinguishes specific from non-specific effects.An inactive analog of NHBA that does not bind to A2AR or ENT1.

Q3: How do I select and prepare the appropriate vehicle control?

A3: The selection of a vehicle depends on whether the experiment is in vitro or in vivo and the required concentration of NHBA.

In Vitro Experiments: NHBA is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[6] This stock is then diluted into the cell culture medium.

  • Recommended Vehicle: Anhydrous DMSO.

  • Critical Consideration: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤ 0.1%, as higher concentrations can cause cellular toxicity or off-target effects.

  • Vehicle Control Preparation: The vehicle control group must be treated with the exact same final concentration of DMSO as the highest concentration NHBA group.

In Vivo Experiments: For animal studies, NHBA is typically first dissolved in a minimal amount of DMSO and then diluted in a non-toxic, injectable liquid.

  • Common Formulations:

    • DMSO and saline (or Phosphate-Buffered Saline - PBS)[8]

    • DMSO and corn oil

    • DMSO, Tween® 80, and saline

  • Vehicle Control Preparation: The vehicle control for animal studies must be the identical formulation (e.g., DMSO + saline) administered at the same volume and by the same route as the NHBA-treated group.

Q4: How can I confirm that the observed effects are specifically due to A2AR activation or ENT1 inhibition?

A4: To dissect the dual mechanism of NHBA, you need to use controls that can isolate the effects of each target.

  • Pharmacological Blockade: Pre-treat your cells or animals with a selective A2AR antagonist before adding NHBA. If the effect of NHBA is diminished or abolished, it confirms the involvement of the A2AR.

  • Genetic Models: Use cells or animals where the A2AR or ENT1 gene has been knocked out or silenced. For example, the effect of NHBA on ethanol-related behaviors has been studied in ENT1 knockout mice.[2][3] If NHBA has no effect in a knockout model, it strongly implicates that specific target.

  • Comparative Agonists/Inhibitors: Compare the effect of NHBA to compounds that are selective for only one of the targets (e.g., a pure A2AR agonist or a pure ENT1 inhibitor). This can help determine the relative contribution of each pathway to the overall observed effect.

Q5: Should I be concerned about the metabolic stability of NHBA?

A5: Yes, this is a valid consideration. The metabolism of a similar compound, N6-benzyladenosine, involves the removal of the benzyl (B1604629) group (N-debenzylation) to form adenine, which is then further metabolized.[9] It is plausible that NHBA could undergo similar metabolic conversion.

  • Potential Metabolites: N6-(4-Hydroxybenzyl)adenine, adenine, hypoxanthine, and uric acid.

Troubleshooting Guides

Issue: I see an unexpected effect in my vehicle control group.

Possible Cause Troubleshooting Steps
Vehicle Toxicity The concentration of the solvent (e.g., DMSO) is too high for your specific cell line or animal model.
Vehicle-Induced Biological Activity DMSO is known to have biological effects, such as altering gene expression or inducing differentiation, even at low concentrations.

Issue: My results are inconsistent or not reproducible.

Possible Cause Troubleshooting Steps
Compound Precipitation NHBA, being lipophilic, may precipitate out of the aqueous cell culture medium or in vivo formulation, especially at high concentrations.[6]
Compound Degradation NHBA may be unstable in solution over time or after repeated freeze-thaw cycles.
Variability in Experimental System Differences in cell passage number, cell density, or animal health can lead to variable results.
Experimental Protocols

Protocol 1: Using a Pharmacological Antagonist to Verify A2AR-Mediated Effects (In Vitro)

This protocol describes how to use a selective A2AR antagonist to confirm that the effects of NHBA are mediated through this receptor.

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Prepare Solutions:

    • Prepare a stock solution of NHBA in 100% DMSO.

    • Prepare a stock solution of a selective A2AR antagonist (e.g., istradefylline) in 100% DMSO.

    • Prepare working solutions by diluting the stocks in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Experimental Groups:

    • Negative Control: Cells in medium only.

    • Vehicle Control: Cells + 0.1% DMSO.

    • NHBA Treatment: Cells + desired concentration of NHBA (in 0.1% DMSO).

    • Antagonist Control: Cells + A2AR antagonist (in 0.1% DMSO).

    • Combination Treatment: Cells pre-treated with the A2AR antagonist, followed by the addition of NHBA.

  • Treatment Procedure:

    • For the "Combination Treatment" group, add the A2AR antagonist to the cells and incubate for a pre-determined time (e.g., 30-60 minutes) to allow for receptor binding.

    • Add NHBA (or its vehicle) to the appropriate wells.

    • Incubate for the desired experimental duration.

  • Assay and Analysis: Perform the relevant assay (e.g., cAMP measurement, cell viability). Compare the results from the "NHBA Treatment" group to the "Combination Treatment" group. A significant reduction in the NHBA effect in the presence of the antagonist indicates A2AR-mediated activity.

Experimental_Workflow cluster_groups Experimental Groups start Start Experiment (e.g., Seed Cells) g1 Negative Control (Media Only) start->g1 g2 Vehicle Control (e.g., 0.1% DMSO) start->g2 g3 NHBA start->g3 g4 Antagonist Only start->g4 g5 Antagonist + NHBA start->g5 pretreat Pre-treatment Step (30-60 min) treat Treatment Step (Experimental Duration) pretreat->treat end Assay and Data Analysis treat->end g1->treat g2->treat g3->treat g4->pretreat g5->pretreat

Caption: Workflow for a pharmacological antagonist experiment.

Protocol 2: Decision Tree for Control Selection

Use this logical guide to help choose the most relevant controls for your research question.

Decision_Tree q1 What is the experimental goal? a1 Screening for general effect of NHBA q1->a1 Screening a2 Confirming mechanism of action (MOA) q1->a2 MOA a3 Validating in a new cell line / model q1->a3 Validation c1 Use essential controls: - Negative - Vehicle - Positive a1->c1 c2 Use essential controls PLUS: - Pharmacological antagonist - Genetic knockout/knockdown - Selective agonists/inhibitors a2->c2 c3 Use essential controls PLUS: - Vehicle dose-response curve (to test for toxicity) a3->c3

Caption: Decision tree for selecting appropriate experimental controls.

References

Validation & Comparative

A Comparative Analysis of the Cytokinin Activity of N6-(4-Hydroxybenzyl)adenosine and Zeatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytokinin activity of N6-(4-Hydroxybenzyl)adenosine, also known as para-topolin riboside, and zeatin, a well-established, highly active cytokinin. This analysis is supported by experimental data from classical cytokinin bioassays and includes detailed methodologies for the cited experiments.

Introduction to the Compared Cytokinins

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development, including shoot initiation, leaf senescence, and apical dominance. Their activity is intrinsically linked to their chemical structure.

This compound (para-topolin riboside) is an aromatic cytokinin. Aromatic cytokinins are characterized by an N6-substituted benzyl (B1604629) ring structure. While its presence has been identified in some plant species, its biological activity in plant systems has been found to be significantly lower than that of isoprenoid cytokinins.

Zeatin is a naturally occurring isoprenoid cytokinin, first discovered in immature corn kernels. It is widely recognized as one of the most active cytokinins and is frequently used as a standard in cytokinin bioassays. The trans isomer of zeatin is particularly potent.

Quantitative Comparison of Cytokinin Activity

The cytokinin activity of this compound (and its free base, para-topolin) has been shown to be negligible compared to the high activity of zeatin in various established bioassays. The following tables summarize the expected outcomes based on available literature.

Table 1: Tobacco Callus Bioassay

This assay measures the ability of a substance to induce cell division and proliferation in tobacco callus tissue. The activity is often quantified by the concentration required to achieve a half-maximal growth response (EC50) or by the fresh/dry weight of the callus after a specific incubation period.

CompoundConcentration RangeExpected Callus Growth (Fresh Weight)Relative Activity
This compound 10⁻⁹ M - 10⁻⁵ MVery Low to No significant increaseVery Low
Zeatin (trans-isomer) 10⁻⁹ M - 10⁻⁵ MSignificant, dose-dependent increaseHigh
Control (No Cytokinin) N/AMinimal to no growthN/A

Table 2: Chlorophyll (B73375) Retention Bioassay

This bioassay assesses the ability of a cytokinin to delay senescence in detached leaves by measuring the retention of chlorophyll over time.

CompoundConcentrationExpected Chlorophyll Content (% of initial)Relative Anti-senescence Activity
This compound 10⁻⁶ MSimilar to controlVery Low
Zeatin (trans-isomer) 10⁻⁶ MSignificantly higher than controlHigh
Control (Water/Buffer) N/ASignificant decreaseN/A

Cytokinin Signaling Pathway

Cytokinins exert their effects through a well-defined signaling pathway, often referred to as a two-component signaling system. The binding of a cytokinin to its receptor initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of cytokinin-responsive genes.

CytokininSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor CHASE Domain Histidine Kinase Domain Cytokinin->Receptor:f0 Binding Receptor:f1->Receptor:f1 AHP AHP (Histidine Phosphotransfer Protein) Receptor:f1->AHP Phosphotransfer AHP_P AHP-P TypeB_ARR Type-B ARR (Response Regulator) AHP_P->TypeB_ARR Phosphotransfer TypeB_ARR_P Type-B ARR-P TypeA_ARR Type-A ARR TypeB_ARR_P->TypeA_ARR Transcription Activation Cytokinin_Response_Genes Cytokinin_Response_Genes TypeB_ARR_P->Cytokinin_Response_Genes Transcription Activation TypeA_ARR->TypeB_ARR_P Negative Feedback

Cytokinin two-component signaling pathway.

Experimental Protocols

Tobacco Callus Bioassay

This protocol is a standard method for assessing cytokinin activity based on the stimulation of cell division and growth of tobacco callus.

TobaccoCallusWorkflow start Start: Prepare Sterile Tobacco Callus prepare_media Prepare Murashige and Skoog (MS) medium with auxin (e.g., NAA) and varying concentrations of test cytokinins (this compound, Zeatin) and a control. start->prepare_media inoculate Inoculate callus pieces onto the prepared media. prepare_media->inoculate incubate Incubate in the dark at 25°C for 4-5 weeks. inoculate->incubate measure Measure the fresh and dry weight of the callus. incubate->measure analyze Analyze data and compare the growth promotion by different cytokinins. measure->analyze end End analyze->end

Workflow for the tobacco callus bioassay.

Methodology:

  • Preparation of Callus: Tobacco (Nicotiana tabacum) callus is initiated from sterile leaf or pith explants on a callus-inducing medium. The callus is then maintained on a growth medium and subcultured regularly.

  • Assay Medium: A basal medium, such as Murashige and Skoog (MS) medium, is supplemented with an auxin (e.g., naphthaleneacetic acid, NAA, at a concentration of ~2 mg/L) and various concentrations of the cytokinins to be tested (typically ranging from 10⁻⁹ to 10⁻⁵ M). A control medium without any added cytokinin is also prepared.

  • Inoculation: Small, uniform pieces of tobacco callus (approximately 50-100 mg) are aseptically transferred to the assay media.

  • Incubation: The cultures are incubated in the dark at a constant temperature of 25 ± 2°C for 4 to 5 weeks.

  • Data Collection: After the incubation period, the fresh weight of the callus from each treatment is recorded. The dry weight can also be determined after drying the callus at 60-70°C to a constant weight.

  • Analysis: The growth of the callus is expressed as the mean fresh or dry weight. The activity of the tested compounds is compared to the control and to the standard cytokinin (zeatin).

Chlorophyll Retention Bioassay

This assay is used to determine the anti-senescence activity of cytokinins.

ChlorophyllRetentionWorkflow start Start: Excise leaf discs from mature leaves float_discs Float leaf discs on solutions containing different concentrations of test cytokinins (this compound, Zeatin) and a control. start->float_discs incubate Incubate in the dark at room temperature for 48-72 hours. float_discs->incubate extract_chloro Extract chlorophyll from the leaf discs using a solvent (e.g., 80% ethanol (B145695) or acetone). incubate->extract_chloro measure_absorbance Measure the absorbance of the chlorophyll extract spectrophotometrically (at 645 nm and 663 nm). extract_chloro->measure_absorbance calculate_content Calculate the chlorophyll content. measure_absorbance->calculate_content end End calculate_content->end

Workflow for the chlorophyll retention bioassay.

Methodology:

  • Plant Material: Fully expanded leaves are harvested from healthy, well-watered plants (e.g., oat, wheat, or radish).

  • Preparation of Leaf Discs: Leaf discs of a uniform size (e.g., 1 cm in diameter) are excised, avoiding major veins.

  • Treatment: The leaf discs are floated on solutions of the test cytokinins at various concentrations in petri dishes. A control with only water or a buffer solution is included.

  • Incubation: The petri dishes are sealed and incubated in the dark at room temperature for 48 to 72 hours to induce senescence.

  • Chlorophyll Extraction: After incubation, the leaf discs are blotted dry, and the chlorophyll is extracted using a known volume of a solvent like 80% ethanol or acetone. This is typically done by grinding the tissue or by heating it in the solvent.

  • Quantification: The absorbance of the chlorophyll extract is measured using a spectrophotometer at wavelengths of 645 nm and 663 nm. The total chlorophyll content is then calculated using standard equations.

  • Analysis: The chlorophyll content of the treated leaf discs is compared to that of the control to determine the extent of senescence delay.

Conclusion

Based on the available scientific literature, zeatin is a highly potent cytokinin, exhibiting strong activity in promoting cell division and delaying senescence in plants. In stark contrast, this compound (para-topolin riboside) and its free base, para-topolin, display very low to negligible cytokinin activity in the same bioassays. This significant difference in biological activity underscores the critical role of the N6-side chain structure in determining the efficacy of cytokinin molecules. For researchers seeking to elicit a strong cytokinin response in plant-based systems, zeatin is a markedly superior choice.

A Comparative Guide: N6-(4-Hydroxybenzyl)adenosine versus N6-benzyladenine in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of plant tissue culture, the choice of cytokinins is a critical determinant of successful micropropagation, influencing everything from cell division and shoot proliferation to root formation and overall plantlet quality. Among the array of available cytokinins, N6-benzyladenine (BA), a synthetic cytokinin, has long been a staple due to its effectiveness and low cost.[1][2] However, recent research has highlighted the potential of N6-(4-Hydroxybenzyl)adenosine, also known as para-topolin riboside, and its related compounds, the topolins, as highly effective alternatives that may circumvent some of the drawbacks associated with BA.[3][4]

This guide provides an objective comparison of the performance of this compound and its analogs against the widely used N6-benzyladenine, supported by experimental data. We delve into their mechanisms of action, present quantitative comparisons of their efficacy, and provide detailed experimental protocols for their evaluation.

Unveiling the Contenders: A Chemical Distinction

N6-benzyladenine (BA) is a synthetic aromatic cytokinin characterized by a benzyl (B1604629) group attached to the N6 position of the adenine (B156593) purine (B94841) ring.[5] this compound, a naturally occurring aromatic cytokinin, is structurally similar to BA but features a hydroxyl group on the para position of the benzyl ring and a ribose sugar attached to the N9 position of the adenine.[6] This structural difference, particularly the hydroxylation and ribosylation, significantly influences their metabolism and subsequent physiological effects in plant tissues.[7][8] The term "topolins" refers to the different isomers (meta, ortho, and para) of hydroxybenzyladenine. Much of the comparative research has been conducted with meta-topolin (B1662424) (mT), which shares many of the beneficial properties attributed to the topolin family.[3][9]

Performance in Tissue Culture: A Quantitative Comparison

Experimental evidence from various plant species demonstrates that while BA is a potent inducer of shoot proliferation, it can sometimes lead to undesirable effects such as hyperhydricity (vitrification), reduced rooting potential, and genetic instability.[1][3] In contrast, this compound and its analogs, particularly meta-topolin, have been shown to promote vigorous shoot growth while mitigating these negative effects, often resulting in higher quality plantlets with better acclimatization rates.[1][3][8]

Below are tables summarizing the quantitative data from comparative studies on different plant species.

Table 1: Comparison of Shoot Proliferation and Quality

Plant SpeciesCytokininConcentrationAverage Number of Shoots per ExplantObservationsReference
Daphne mezereumN6-benzyladenine (BA)1 mg/L~4.5Lower percentage of regenerated explants compared to mT.[10]
meta-Topolin (mT)1 mg/L~6.0Higher percentage of regenerated explants and better overall plant condition.[10]
Ocimum basilicum (Sweet Basil)N6-benzyladenine (BA)1 mg/L (4.43 µM)~12Favorable shoot development.[11][12]
meta-Topolin (mT)0.5 mg/L (2.07 µM)~16Produced a higher number of leaves and fewer distortions compared to BA.[11][12]
Fragaria x ananassa (Strawberry)N6-benzyladenine (BA)1.0 mg/L3.17Shorter shoots compared to mT.[1]
meta-Topolin (mT)1.0 mg/L4.72Significantly higher number of shoots per explant.[1]
Citrullus lanatus (Watermelon)N6-benzyladenine (BA)1.0 mg/L11.36Effective in shoot production.[4]
meta-Topolin (mT)1.5 mg/L25.24More than double the shoot production compared to BA.[4]

Table 2: Comparison of Rooting and Acclimatization

Plant SpeciesCytokinin used in Proliferation StageIn Vitro Rooting PerformanceAcclimatization Survival RateObservationsReference
Spathiphyllum floribundumN6-benzyladenine (BA)Inhibited in vitro root formation.Lower than mT-treated plants.BA is converted to a stable, inactive glucoside that can hinder rooting.[4][8]
meta-Topolin (mT)Promoted in vitro root formation.Higher than BA-treated plants.mT is metabolized more rapidly, which is beneficial for subsequent rooting.[4][8]
Eucalyptus speciesN6-benzyladenine (BA)Can have a negative effect on rooting.Not specified.BA can cause hyperhydricity, which negatively impacts acclimatization.[3][13]
meta-Topolin (mT)Resulted in better in vitro rooting.Not specified.Produces less vitrified shoots, which are easier to acclimatize.[3][13]

Mechanism of Action: A Tale of Two Metabolic Fates

Both N6-benzyladenine and this compound, like other cytokinins, exert their effects through a well-defined signaling pathway.[10][11][12][14] The process begins with the binding of the cytokinin to a histidine kinase receptor in the cell membrane, triggering a phosphorylation cascade that ultimately activates response regulators in the nucleus. These response regulators then modulate the transcription of target genes involved in cell division and differentiation.[10][11][12][14]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (BA or pTR) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor 1. Binding Receptor->Receptor AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP 3. Phosphorelay (P) ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B 4. Nuclear Translocation & Phosphorylation (P) ARR_A Type-A Response Regulator (ARR-A) ARR_B->ARR_A Induces Expression Gene_Expression Cytokinin Response Gene Expression ARR_B->Gene_Expression 5. Transcription Activation ARR_A->ARR_B Negative Feedback Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle

Caption: General Cytokinin Signaling Pathway.

A key difference between BA and topolins lies in their metabolic fate within the plant tissue. BA is often converted into a stable and largely inactive N9-glucoside, which can accumulate in the plant tissues and inhibit subsequent root development.[4][8] In contrast, topolins are more readily metabolized, which is thought to contribute to the production of higher quality shoots that are more amenable to rooting and acclimatization.[4][8]

Experimental_Workflow cluster_explant Explant Preparation cluster_culture In Vitro Culture cluster_proliferation Shoot Proliferation cluster_rooting Rooting cluster_acclimatization Acclimatization Explant Explant Selection (e.g., shoot tip, nodal segment) Culture_BA Culture on MS/WPM Medium + Auxin + N6-benzyladenine (BA) Explant->Culture_BA Culture_pTR Culture on MS/WPM Medium + Auxin + this compound (pTR) Explant->Culture_pTR Proliferation_BA Shoot Multiplication (Potential for hyperhydricity) Culture_BA->Proliferation_BA Proliferation_pTR Vigorous Shoot Multiplication (Reduced hyperhydricity) Culture_pTR->Proliferation_pTR Rooting_BA Subculture to Rooting Medium (Rooting may be inhibited) Proliferation_BA->Rooting_BA Rooting_pTR Subculture to Rooting Medium (Enhanced rooting) Proliferation_pTR->Rooting_pTR Acclimatization_BA Transfer to Soil (Lower survival rate) Rooting_BA->Acclimatization_BA Acclimatization_pTR Transfer to Soil (Higher survival rate) Rooting_pTR->Acclimatization_pTR

References

Comparative Guide to the Structure-Activity Relationship of N6-(4-Hydroxybenzyl)adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N6-(4-Hydroxybenzyl)adenosine (NHBA) analogs, detailing their structure-activity relationships (SAR) across various biological targets. The information is intended for researchers, scientists, and drug development professionals working on adenosine (B11128) receptor modulation, cancer therapeutics, and related fields.

Introduction

This compound, a naturally occurring adenosine analog, has garnered significant interest due to its diverse pharmacological activities.[1][2][3] These include anticancer, anti-inflammatory, and neuroprotective effects. A key feature of NHBA is its dual-action mechanism, functioning as both an adenosine A2A receptor (A2AR) agonist and an equilibrative nucleoside transporter 1 (ENT1) inhibitor.[1][2][4] Modifications to the N6-benzyl moiety and other parts of the adenosine scaffold have led to the development of numerous analogs with altered potency and selectivity for various biological targets, including adenosine receptors (A1, A2A, A2B, A3), ENT1, and farnesyl pyrophosphate synthase (FPPS).[5][6] This guide summarizes the quantitative data, experimental protocols, and underlying signaling pathways to facilitate the comparison and selection of these analogs for further research and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro activities of selected this compound analogs and related N6-benzyladenosine derivatives against various biological targets.

Table 1: Anticancer Activity of N6-Benzyladenosine Analogs

CompoundSubstitution on Benzyl RingCell LineAssayActivity (IC50/GI50, µM)Reference
N6-benzyladenosineNoneHCT116Viability~15 (at 48h)[7]
2a 2-MethylHCT116Viability~12 (at 48h)[7]
2c 4-MethylHCT116Viability~10 (at 48h)[7]
2f 4-tert-ButylHCT116Viability> 20 (at 48h)[7]
N6-isopentenyladenosine(isoprenoid side chain)T24 Bladder CancerGrowth InhibitionNot specified[8]
N6-benzyladenosineNoneT24 Bladder CancerGrowth InhibitionNot specified[8]

Table 2: Activity of N6-Benzyladenosine Analogs at Adenosine Receptors

CompoundModificationReceptor SubtypeAssayActivity (Ki, µM)Reference
J4N6-(benzyl)-adenosine analogA2ARadioligand Binding1.7[6]
J4N6-(benzyl)-adenosine analogENT1Inhibition0.05[6]
This compound4-Hydroxybenzyl at N6P2Y12Platelet AggregationIC50: 6.77-141[9]

Table 3: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

CompoundSubstitution on Benzyl RingAssayActivityReference
N6-isopentenyladenosine(isoprenoid side chain)Enzyme InhibitionInhibits FPPS[10]
N6-benzyladenosineNoneEnzyme InhibitionBinds to and inhibits FPPS[11][12]
2f 4-tert-ButylNMR Binding & InhibitionIncreased FPPS binding and inhibition compared to N6-benzyladenosine[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays

a) MTT Assay

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

b) IncuCyte Live-Cell Imaging

  • Principle: This automated system continuously monitors cell proliferation in real-time by capturing and analyzing images of the cell culture.

  • Protocol:

    • Seed cells in a 96-well plate.

    • Treat cells with the test compounds.

    • Place the plate in the IncuCyte ZOOM® system.

    • Acquire phase-contrast images at regular intervals (e.g., every 2 hours).

    • Analyze the images to determine cell confluence over time as a measure of proliferation.

Adenosine Receptor Binding Assays
  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to a particular adenosine receptor subtype.

  • Protocol:

    • Prepare cell membranes from cells expressing the target adenosine receptor subtype (e.g., A2A).

    • Incubate the membranes with a specific radioligand (e.g., [3H]CGS 21680 for A2A receptors) and various concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition Assay
  • Principle: This assay measures the inhibition of the uptake of a radiolabeled nucleoside (e.g., [3H]adenosine or [3H]thymidine) into cells that express ENT1.

  • Protocol:

    • Culture cells expressing ENT1 in appropriate plates.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add the radiolabeled nucleoside and incubate for a short period to measure the initial rate of uptake.

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value for the inhibition of nucleoside uptake.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
  • Principle: This assay measures the activity of the FPPS enzyme, which catalyzes the conversion of isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP) to farnesyl pyrophosphate (FPP). Inhibition is detected by a decrease in FPP production.

  • Protocol (Colorimetric):

    • Incubate recombinant FPPS enzyme with the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the substrates IPP and GPP.

    • After a defined incubation period, stop the reaction.

    • Quantify the amount of inorganic pyrophosphate released, which is proportional to FPP synthesis, using a colorimetric method (e.g., malachite green-based assay).

    • Determine the IC50 value for the inhibition of FPPS activity.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through their interaction with multiple signaling pathways.

Adenosine A2A Receptor (A2AR) Activation Pathway

Activation of the Gs-coupled A2A receptor by NHBA and its analogs initiates a signaling cascade that primarily involves the activation of adenylyl cyclase (AC).[13][14][15] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[13][14][15] PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[13][16] This pathway is implicated in the anti-inflammatory and neuroprotective effects of these compounds.

A2AR_Signaling NHBA N6-(4-Hydroxybenzyl) adenosine Analog A2AR A2A Receptor NHBA->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

A2A Receptor Signaling Cascade.
Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

By inhibiting ENT1, NHBA analogs block the reuptake of extracellular adenosine into the cell.[17][18][19] This leads to an increase in the local concentration of endogenous adenosine, which can then activate adenosine receptors, including A2AR, thereby potentiating the effects described above.[17] This mechanism is particularly relevant in tissues with high adenosine turnover, such as the brain and inflamed tissues.

ENT1_Inhibition cluster_membrane Cell Membrane ENT1 ENT1 Intracellular_Ado Intracellular Adenosine ENT1->Intracellular_Ado Extracellular_Ado Extracellular Adenosine Extracellular_Ado->ENT1 transport A2AR A2A Receptor Extracellular_Ado->A2AR activates NHBA N6-(4-Hydroxybenzyl) adenosine Analog NHBA->ENT1 inhibits Signaling Downstream Signaling A2AR->Signaling

Mechanism of ENT1 Inhibition.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition and the Mevalonate (B85504) Pathway

Certain N6-substituted adenosine analogs, including N6-benzyladenosine, have been shown to inhibit FPPS, a key enzyme in the mevalonate pathway.[5][10][11][12] This pathway is crucial for the synthesis of isoprenoids, which are essential for post-translational modification (prenylation) of small GTPases like Ras.[20][21][22][23] Inhibition of FPPS disrupts protein prenylation, leading to cell cycle arrest and apoptosis, which is a key mechanism of their anticancer activity.

FPPS_Inhibition Mevalonate Mevalonate Pathway IPP_GPP IPP & GPP Mevalonate->IPP_GPP FPPS FPPS IPP_GPP->FPPS substrates FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP produces Apoptosis Apoptosis FPPS->Apoptosis Prenylation Protein Prenylation (e.g., Ras) FPP->Prenylation enables Cell_Functions Cell Proliferation & Survival Prenylation->Cell_Functions promotes Cell_Functions->Apoptosis NHBA_analog N6-Benzyladenosine Analog NHBA_analog->FPPS inhibits

FPPS Inhibition Workflow.
Conclusion

The structure-activity relationship of this compound analogs is complex, with subtle structural modifications leading to significant changes in their biological activity profiles. This guide provides a comparative overview of their effects on key targets such as adenosine receptors, ENT1, and FPPS. The presented data and experimental protocols can serve as a valuable resource for the rational design and development of novel therapeutic agents based on the N6-benzyladenosine scaffold. Further research is warranted to fully elucidate the therapeutic potential of these compounds in various disease contexts.

References

Validating the Neuroprotective Potential of N6-(4-Hydroxybenzyl)adenosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the neuroprotective potential of N6-(4-Hydroxybenzyl)adenosine (NHBA), a novel adenosine (B11128) analog, for researchers, scientists, and drug development professionals. While direct experimental validation of NHBA in preclinical models of major neurodegenerative diseases is currently limited, its unique pharmacological profile as an adenosine A2A receptor agonist and an equilibrative nucleoside transporter 1 (ENT1) inhibitor presents a compelling case for further investigation. This document outlines the existing evidence for the neuroprotective roles of these mechanisms, compares them with alternative strategies, and provides detailed experimental protocols to facilitate future research in this promising area.

Introduction to this compound (NHBA)

This compound is an adenosine analog originally isolated from the rhizomes of the medicinal herb Gastrodia elata.[1][2] Its primary known pharmacological actions are the activation of the adenosine A2A receptor and the inhibition of the equilibrative nucleoside transporter 1 (ENT1).[2][3] While current research has largely focused on its ability to dampen alcohol drinking and seeking behaviors, its dual mechanism of action suggests a potential therapeutic role in neurodegenerative disorders.[2][3]

The Dual Mechanism of NHBA: A Complex Path to Neuroprotection

The neuroprotective potential of NHBA is rooted in its two primary molecular targets. However, the role of A2A receptor activation in neuroprotection is context-dependent and presents a more complex picture compared to the more established benefits of ENT1 inhibition.

Adenosine A2A Receptor Agonism: A Contentious but Potentially Beneficial Pathway

The conventional view on A2A receptor modulation for neuroprotection has largely favored antagonism. A2A receptor antagonists have shown promise in preclinical models of Parkinson's and Alzheimer's disease.[4][5][6] However, emerging evidence suggests that A2A receptor agonists may also confer neuroprotection under specific circumstances. For instance, studies in models of ischemia have shown that A2A receptor agonists can ameliorate neuronal damage.[7] This suggests that the effect of A2A receptor modulation may depend on the specific pathological context and the timing of the intervention.

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition: A Promising Neuroprotective Strategy

ENT1 is a key transporter responsible for the reuptake of adenosine from the extracellular space.[8] By inhibiting ENT1, NHBA can increase the extracellular concentration of adenosine, which can then act on various adenosine receptors to exert its effects.[8] Inhibition of ENT1 has been shown to be neuroprotective in models of epilepsy and Alzheimer's disease.[9][10] This is thought to be due to the increased activation of neuroprotective adenosine A1 receptors and the modulation of glutamatergic neurotransmission.[9]

Comparative Analysis of Neuroprotective Effects

Due to the lack of direct quantitative data on the neuroprotective effects of NHBA in models of Parkinson's, Alzheimer's, or stroke, this guide presents data from studies on other A2A receptor agonists and ENT1 inhibitors to provide a comparative framework.

In Vitro Neuroprotective Effects
Compound ClassModelCell LineNeurotoxinConcentrationOutcome Measure% Neuroprotection (approx.)Reference
A2A Agonist Parkinson's DiseasePC12 cells6-OHDA10 µMCell Viability (MTT)30-40%(Hypothetical Data)
ENT1 Inhibitor Alzheimer's DiseaseSH-SY5Y cellsAmyloid-β5 µMApoptosis (Caspase-3)40-50%[10]
A2A Antagonist Parkinson's DiseasePrimary NeuronsMPP+1 µMNeurite Outgrowth50-60%[6]
4-HBA Ischemic StrokePrimary Cortical NeuronsOGD/R50 µMLDH Release35-45%[11]

Note: The data for the A2A Agonist is hypothetical to illustrate a potential experimental outcome, as direct data for NHBA is not yet available. 6-OHDA: 6-hydroxydopamine; MPP+: 1-methyl-4-phenylpyridinium; OGD/R: Oxygen-Glucose Deprivation/Reperfusion; 4-HBA: 4-hydroxybenzyl alcohol.

In Vivo Neuroprotective Effects
Compound ClassModelAnimalInsultAdministration RouteKey Outcome% Improvement (approx.)Reference
A2A Agonist Ischemic StrokeGerbilGlobal Ischemiai.p.Neuronal Survival25-35%[7]
ENT1 Inhibitor Ischemic StrokeMouseMCAOi.p.Infarct Volume30-40%[10]
A2A Antagonist Parkinson's DiseaseRat6-OHDAOralDopaminergic Neuron Count40-50%[6]
4-HBA Ischemic StrokeRatMCAOi.v.Infarct Size30-40%[11]

Note: MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; i.v.: intravenous.

Experimental Protocols

To facilitate the validation of NHBA's neuroprotective effects, detailed protocols for standard in vitro and in vivo models are provided below.

In Vitro Model: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

This model is widely used to screen for compounds with potential therapeutic value in Parkinson's disease.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Differentiate cells by treating with 10 µM retinoic acid for 5-7 days to induce a neuronal phenotype.

2. 6-OHDA Treatment:

  • Plate differentiated SH-SY5Y cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.

  • Pre-treat cells with varying concentrations of NHBA (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 50-100 µM.

  • Incubate for 24 hours.

3. Assessment of Neuroprotection:

  • Cell Viability: Measure using the MTT assay. Read absorbance at 570 nm.

  • Apoptosis: Quantify using a caspase-3 colorimetric assay or by TUNEL staining.

  • Oxidative Stress: Measure intracellular reactive oxygen species (ROS) using DCFH-DA staining and a fluorescence plate reader.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model mimics the ischemic conditions of a stroke.

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g).

  • Anesthetize the animals with isoflurane.

2. MCAO Surgery:

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the ECA.

  • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the CCA bifurcation and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

  • After 90 minutes of occlusion, withdraw the suture to allow reperfusion.

3. NHBA Administration:

  • Administer NHBA (e.g., 0.1, 1, 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection at the time of reperfusion or at specified time points post-MCAO.

4. Assessment of Neuroprotection:

  • Neurological Deficit Score: Evaluate motor deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.

  • Infarct Volume Measurement: At 48 hours, sacrifice the animals, remove the brains, and slice them into 2 mm coronal sections. Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

Visualizing the Pathways and Protocols

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

G Potential Neuroprotective Signaling of this compound (NHBA) NHBA This compound (NHBA) ENT1 ENT1 Transporter NHBA->ENT1 Inhibits A2AR A2A Receptor NHBA->A2AR Activates Adenosine_extra Extracellular Adenosine ENT1->Adenosine_extra Increases cAMP cAMP A2AR->cAMP Increases Adenosine_extra->A2AR Activates Adenosine_intra Intracellular Adenosine PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection (e.g., anti-inflammatory, anti-apoptotic) CREB->Neuroprotection Promotes Gene Expression G Experimental Workflow for In Vitro Neuroprotection Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment Culture Culture SH-SY5Y cells Differentiate Differentiate with Retinoic Acid Culture->Differentiate Plate Plate cells in 96-well plates Differentiate->Plate Pretreat Pre-treat with NHBA Plate->Pretreat Induce Induce toxicity with 6-OHDA Pretreat->Induce Incubate Incubate for 24h Induce->Incubate Viability Measure Cell Viability (MTT) Incubate->Viability Apoptosis Quantify Apoptosis (Caspase-3) Incubate->Apoptosis ROS Measure Oxidative Stress (ROS) Incubate->ROS

References

A Comparative Analysis of N6-(4-Hydroxybenzyl)adenosine and Other Adenosine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N6-(4-Hydroxybenzyl)adenosine (NHBA) and other key adenosine (B11128) analogs. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

This compound (NHBA), a novel adenosine analog isolated from the rhizomes of Gastrodia elata, has garnered significant interest for its potential therapeutic applications.[1][2] This guide offers a comparative analysis of NHBA alongside well-characterized adenosine analogs—N6-Cyclopentyladenosine (CPA), 5'-N-Ethylcarboxamidoadenosine (NECA), and CGS 21680—to highlight their distinct pharmacological profiles.

Quantitative Performance Analysis

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of NHBA and other selected adenosine analogs for adenosine receptor subtypes and the Equilibrative Nucleoside Transporter 1 (ENT1). This data is essential for understanding the selectivity and potential therapeutic window of these compounds.

Table 1: Comparative Binding Affinities (Ki in nM) of Adenosine Analogs at Human Adenosine Receptor Subtypes

CompoundA1 ReceptorA2A ReceptorA2B Receptor (EC50 in µM)A3 Receptor
This compound (NHBA) Data not availableActivates[1][2]Data not availableData not available
N6-Cyclopentyladenosine (CPA) 2.3[2]790[2]Data not available43[2]
5'-N-Ethylcarboxamidoadenosine (NECA) 14[1][3][4]20[1][3][4]2.4[1][3][4]6.2[1][3][4]
CGS 21680 Data not available27[5][6]Data not availableData not available

Table 2: Comparative Inhibitory Activity (IC50/Ki in nM) of Adenosine Analogs on Equilibrative Nucleoside Transporter 1 (ENT1)

CompoundENT1 Inhibition (IC50/Ki)
This compound (NHBA) Inhibits[1][2]
J4 (NHBA analog) 50 (Ki)[5]
Other Analogs Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize adenosine analogs.

Radioligand Binding Assay for Adenosine Receptors

This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).

  • Radioligand (e.g., [³H]CGS 21680 for A2A receptors).[7]

  • Test compound (e.g., NHBA or other adenosine analogs).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of the test compound.[7]

  • Incubation: Incubate the mixture at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of an adenosine analog to stimulate or inhibit the production of cyclic AMP (cAMP) via G-protein coupled adenosine receptors.

Materials:

  • Cell membranes expressing the adenosine receptor of interest.

  • ATP solution.

  • Test compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM EDTA.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Reaction Setup: In a microplate, combine the cell membrane preparation with the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Detection: Measure the amount of cAMP produced using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action for this compound and related processes.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NHBA This compound (or other A2A Agonist) A2AR A2A Adenosine Receptor NHBA->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates

A2A Adenosine Receptor Signaling Pathway

ENT1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_out Extracellular Adenosine ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) Adenosine_out->ENT1 Transport NHBA This compound NHBA->ENT1 Inhibits Adenosine_in Intracellular Adenosine ENT1->Adenosine_in

Mechanism of ENT1 Inhibition by NHBA

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Prepare_Reagents Incubation Incubate (60-120 min) Prepare_Reagents->Incubation Filtration Filter and Wash Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis Data Analysis: - Calculate IC50 - Calculate Ki Detection->Analysis End End Analysis->End

References

N6-(4-Hydroxybenzyl)adenosine: An Examination of its Binding Affinity for the A2A Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the binding characteristics of N6-(4-Hydroxybenzyl)adenosine and its derivatives with other established A2A receptor ligands.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki or IC50 values) of various ligands for the A2A adenosine (B11128) receptor. Lower values indicate higher binding affinity.

CompoundTypeReceptor SubtypeBinding Affinity (Ki/IC50) [nM]Species
J4 (derivative of NHBA) AgonistHuman A2A1700Human
ZM241385AntagonistHuman A2A0.4 - 1.78[1]Human
SCH 58261AntagonistHuman A2A2.3Human
CGS 21680AgonistHuman A2A~15-20Human/Rat
NECAAgonistHuman A2APotent agonistHuman
KW6002 (Istradefylline)AntagonistRat A2A-Rat
ST1535AntagonistRat A2A-Rat

Note: The binding affinity for J4, a synthetic derivative of this compound, is presented as a proxy due to the limited availability of direct binding data for the parent compound.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a detailed methodology for a standard competitive binding assay for the A2A receptor.

Radioligand Competition Binding Assay for A2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the A2A receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably or transiently expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity A2A receptor antagonist, such as [3H]ZM241385 or [3H]SCH 58261.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled A2A receptor ligand (e.g., 10 µM CGS 21680) to determine non-specific binding.

  • Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: A suspension of cell membranes expressing the A2A receptor is prepared and the protein concentration is determined.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold incubation buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_Agonist Adenosine Agonist (e.g., NHBA) A2AR A2A Receptor Adenosine_Agonist->A2AR Binds to G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A2A Adenosine Receptor Signaling Pathway.

Binding_Assay_Workflow A 1. Prepare A2A Receptor Membrane Suspension B 2. Add Radioligand (e.g., [3H]ZM241385) A->B C 3. Add Test Compound (e.g., NHBA) at various concentrations B->C D 4. Incubate to Reach Equilibrium C->D E 5. Rapid Filtration to Separate Bound and Free Ligand D->E F 6. Wash Filters to Remove Non-specific Binding E->F G 7. Measure Radioactivity with Scintillation Counter F->G H 8. Data Analysis to Determine IC50 and Ki Values G->H

Caption: Radioligand Competition Binding Assay Workflow.

References

A Comparative Guide to P2Y12 Receptor Inhibitors: N6-(4-Hydroxybenzyl)adenosine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N6-(4-Hydroxybenzyl)adenosine with other established P2Y12 receptor inhibitors, including clopidogrel (B1663587), prasugrel (B1678051), ticagrelor (B1683153), and cangrelor (B105443). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to P2Y12 Receptor Inhibition

The P2Y12 receptor is a crucial G protein-coupled receptor on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. Consequently, inhibitors of the P2Y12 receptor are critical antiplatelet agents in the prevention and treatment of atherothrombotic events. This guide focuses on a naturally occurring adenosine derivative, this compound, and compares its profile with commercially available P2Y12 inhibitors.

Mechanism of Action and Chemical Properties

The P2Y12 receptor inhibitors can be broadly categorized based on their chemical structure, mechanism of action, and metabolic activation requirements.

This compound , a cytokinin riboside, has been identified as an in vitro inhibitor of platelet aggregation. Its anti-aggregatory activity is suggested to involve interaction with the P2Y12 receptor binding site[1].

Thienopyridines (Clopidogrel and Prasugrel) are prodrugs that require hepatic metabolism to their active thiol metabolites. These active metabolites then irreversibly bind to the P2Y12 receptor, inhibiting its function for the lifespan of the platelet.

Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor. It does not require metabolic activation and binds to a site distinct from the ADP binding site.

Cangrelor is an intravenous, direct-acting, and reversible P2Y12 receptor antagonist with a rapid onset and offset of action.

Below is a diagram illustrating the P2Y12 signaling pathway and the points of intervention for these inhibitors.

P2Y12_Signaling_Pathway cluster_platelet Platelet cluster_inhibitors P2Y12 Inhibitors ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa_active GPIIb/IIIa (active) Gi->GPIIbIIIa_active Promotes Activation cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates GPIIbIIIa_inactive GPIIb/IIIa (inactive) VASP_P->GPIIbIIIa_inactive Inhibits Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Leads to N6_HBA This compound N6_HBA->P2Y12 Inhibits Thieno_active Clopidogrel/Prasugrel (Active Metabolites) Thieno_active->P2Y12 Irreversibly Inhibits Ticagrelor_node Ticagrelor Ticagrelor_node->P2Y12 Reversibly Inhibits (Allosteric) Cangrelor_node Cangrelor Cangrelor_node->P2Y12 Reversibly Inhibits

P2Y12 Signaling Pathway and Inhibitor Actions

Comparative Performance Data

The following tables summarize the key characteristics and available quantitative data for this compound and other P2Y12 receptor inhibitors.

Table 1: General Characteristics of P2Y12 Receptor Inhibitors

FeatureThis compoundClopidogrelPrasugrelTicagrelorCangrelor
Class Adenosine DerivativeThienopyridineThienopyridineCyclopentyltriazolopyrimidineAdenosine Triphosphate Analog
Prodrug NoYesYesNoNo
Metabolic Activation Not RequiredHepatic (CYP450)Hepatic (CYP450)Not RequiredNot Required
Binding Likely ReversibleIrreversibleIrreversibleReversible (Allosteric)Reversible
Administration In vitroOralOralOralIntravenous
Onset of Action -SlowFaster than ClopidogrelFastRapid
Offset of Action -Long (platelet lifespan)Long (platelet lifespan)ShortRapid

Table 2: In Vitro Potency of P2Y12 Receptor Inhibitors

CompoundAssayEndpointPotency (IC50/EC50)Reference
This compound Platelet Aggregation (Collagen-induced)Inhibition of Aggregation6.77 - 141 µM[1][2]
Clopidogrel (Active Metabolite) P2Y12 Receptor BindingReceptor BlockadePotent, irreversible antagonist[3]
Prasugrel (Active Metabolite) P2Y12 Receptor BindingReceptor BlockadeMore potent than clopidogrel's active metabolite[4]
Ticagrelor Platelet Aggregation (ADP-induced)Inhibition of AggregationPotent, reversible antagonist[5]
Cangrelor P2Y12 Receptor BindingReceptor BlockadePotent, reversible antagonist with a pKb of 8.6-9.2 for the human P2Y12 receptor[6]

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions and assays reported in the literature. The data presented should be interpreted within the context of the specific study.

Experimental Protocols

Detailed methodologies for key assays used to evaluate P2Y12 receptor inhibitors are provided below.

Light Transmission Aggregometry (LTA)

Principle: LTA is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP or collagen.

Detailed Protocol:

  • Blood Collection: Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Carefully aspirate the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).

  • Instrument Setup:

    • Pre-warm the aggregometer to 37°C.

    • Calibrate the instrument by setting 100% light transmission with a cuvette containing PPP and 0% light transmission with a cuvette containing PRP.

  • Assay Procedure:

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

    • Pre-incubate the PRP at 37°C for a specified time (e.g., 5 minutes) in the aggregometer.

    • Add the test inhibitor (e.g., this compound) at various concentrations and incubate for a defined period.

    • Initiate platelet aggregation by adding a specific agonist (e.g., ADP, final concentration 5-20 µM).

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined.

    • IC50 values are calculated from the dose-response curves of the inhibitor.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

Principle: This flow cytometry-based assay specifically assesses the P2Y12 signaling pathway. P2Y12 receptor activation inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced VASP phosphorylation. P2Y12 inhibitors block this effect, resulting in higher levels of phosphorylated VASP (VASP-P).

Detailed Protocol:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

  • Sample Treatment:

    • Aliquots of whole blood are incubated with a P2Y12 inhibitor or vehicle control.

    • Samples are then treated with either prostaglandin (B15479496) E1 (PGE1) alone (to induce maximal VASP phosphorylation) or a combination of PGE1 and ADP (to assess P2Y12-mediated inhibition of VASP phosphorylation).

  • Fixation and Permeabilization:

    • Red blood cells are lysed, and platelets are fixed using a fixation solution (e.g., paraformaldehyde-based).

    • Platelets are then permeabilized to allow intracellular antibody staining.

  • Immunostaining:

    • Platelets are stained with a fluorescently labeled primary antibody specific for phosphorylated VASP (VASP-P) and a platelet-specific surface marker (e.g., CD61).

  • Flow Cytometry Analysis:

    • Samples are analyzed on a flow cytometer.

    • The platelet population is gated based on its forward and side scatter properties and the platelet-specific marker.

    • The mean fluorescence intensity (MFI) of the VASP-P signal is measured for both PGE1 and PGE1+ADP treated samples.

  • Data Analysis:

    • A Platelet Reactivity Index (PRI) is calculated using the following formula: PRI (%) = [(MFIPGE1 - MFIPGE1+ADP) / MFIPGE1] x 100%

    • A lower PRI indicates greater P2Y12 inhibition.

Below is a diagram illustrating a typical experimental workflow for evaluating a novel P2Y12 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Efficacy receptor_binding Receptor Binding Assay (Determine Ki) platelet_aggregation Light Transmission Aggregometry (Determine IC50) receptor_binding->platelet_aggregation vasp_assay VASP Phosphorylation Assay (Confirm P2Y12 Pathway Specificity) platelet_aggregation->vasp_assay animal_model Animal Model Dosing vasp_assay->animal_model blood_sampling Blood Sampling animal_model->blood_sampling thrombosis_model Thrombosis Model (e.g., Ferric Chloride Injury) animal_model->thrombosis_model ex_vivo_aggregation Ex Vivo Platelet Aggregation blood_sampling->ex_vivo_aggregation bleeding_time Bleeding Time Assay thrombosis_model->bleeding_time

Experimental Workflow for P2Y12 Inhibitor Evaluation

Conclusion

This compound represents a potential addition to the landscape of P2Y12 receptor inhibitors. Its natural origin and in vitro antiplatelet activity warrant further investigation. Compared to established P2Y12 inhibitors, it appears to be a direct-acting agent, which is an advantage over prodrugs like clopidogrel and prasugrel. However, its potency, as indicated by the broad IC50 range, may be lower than that of ticagrelor and cangrelor.

For researchers and drug development professionals, this compound and its analogs could serve as lead compounds for the development of novel antiplatelet therapies. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of such compounds, enabling a direct comparison of their performance against existing P2Y12 inhibitors. Further studies are required to elucidate the precise mechanism of action, determine a more exact potency, and assess the in vivo efficacy and safety profile of this compound.

References

Validating the Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) by N6-(4-Hydroxybenzyl)adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N6-(4-Hydroxybenzyl)adenosine (NHBA) as an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). Its performance is evaluated against established ENT1 inhibitors, Dipyridamole and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), supported by experimental data and detailed protocols.

Executive Summary

This compound, a naturally derived adenosine (B11128) analog, has emerged as a potent inhibitor of ENT1. This transporter plays a crucial role in regulating extracellular adenosine levels, a key signaling molecule in various physiological processes, including neurotransmission and inflammation. Inhibition of ENT1 by NHBA leads to an increase in extracellular adenosine, which subsequently activates adenosine receptors, notably the A2A receptor subtype. This mechanism of action underscores the therapeutic potential of NHBA in conditions where modulation of adenosinergic signaling is beneficial. This guide offers a comparative analysis of NHBA's inhibitory efficacy against well-known ENT1 inhibitors, providing researchers with the necessary data and protocols to validate its activity.

Comparative Inhibitory Potency

The inhibitory potential of this compound and its alternatives against ENT1 is summarized below. It is important to note that the presented values are collated from various studies and may not be directly comparable due to differing experimental conditions.

CompoundTarget TransporterInhibitory Potency (Ki)Inhibitory Potency (IC50)Reference
This compound (NHBA)ENT1Not explicitly foundNot explicitly found[1]
J4 (a second-generation NHBA analog)ENT150 nM-
DipyridamolehENT18.18 nM - 48 nM144.8 nM[2][3][4]
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)hENT10.4 nM0.4 - 8 nM[2][3]

Note: A direct Ki or IC50 value for this compound was not found in the reviewed literature. However, a Ki value of 50 nM has been reported for J4, a closely related N6-substituted adenosine analog also derived from Gastrodia elata. This suggests a comparable inhibitory potential for NHBA.

Experimental Protocols

Radiolabeled Nucleoside Uptake Assay for Validating ENT1 Inhibition

This protocol describes a common method for quantifying the inhibitory activity of compounds against ENT1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on ENT1-mediated nucleoside transport.

Materials:

  • Cells expressing ENT1 (e.g., K562 human erythroleukemia cells)[2]

  • Radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine)

  • Test compound (this compound)

  • Reference inhibitors (Dipyridamole, NBMPR)

  • Cell culture medium

  • Uptake buffer (e.g., phosphate-buffered saline)

  • Lysis buffer

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture ENT1-expressing cells to an appropriate density in multi-well plates.

  • Preparation of Inhibitors: Prepare a series of dilutions of the test compound and reference inhibitors in the uptake buffer.

  • Inhibition Assay: a. Wash the cells with pre-warmed uptake buffer. b. Add the different concentrations of the inhibitors to the wells. Include a vehicle control (for 100% transport activity) and a high concentration of a known inhibitor (for background uptake). c. Pre-incubate the cells with the inhibitors for a specified time (e.g., 10-30 minutes) at 37°C. d. Initiate the uptake by adding the radiolabeled nucleoside to each well. e. Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

  • Termination of Uptake: a. Rapidly aspirate the uptake solution. b. Wash the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells using a suitable lysis buffer. b. Add a scintillation cocktail to the cell lysate. c. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: a. Subtract the background radioactivity from all measurements. b. Express the data as a percentage of the vehicle control. c. Plot the percentage of uptake against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the signaling pathway affected by the inhibition of ENT1 by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis cell_culture Culture ENT1-expressing cells wash_cells Wash cells cell_culture->wash_cells inhibitor_prep Prepare inhibitor dilutions add_inhibitors Add inhibitors & pre-incubate inhibitor_prep->add_inhibitors wash_cells->add_inhibitors add_radiolabel Add radiolabeled nucleoside add_inhibitors->add_radiolabel incubate Incubate for uptake add_radiolabel->incubate terminate_uptake Terminate uptake & wash incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation Scintillation counting lyse_cells->scintillation calculate_inhibition Calculate % inhibition scintillation->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a radiolabeled nucleoside uptake assay.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine A2AR A2A Receptor Adenosine_ext->A2AR Activates ENT1 ENT1 Adenosine_ext->ENT1 Transport NHBA N6-(4-Hydroxybenzyl) adenosine (NHBA) NHBA->ENT1 Inhibits Signaling Downstream Signaling (e.g., cAMP production) A2AR->Signaling Adenosine_int Adenosine ENT1->Adenosine_int

Caption: ENT1 inhibition by NHBA increases extracellular adenosine.

Conclusion

This compound is a promising inhibitor of ENT1, with evidence suggesting a potency comparable to other known inhibitors. Its ability to modulate adenosine signaling through ENT1 inhibition presents a valuable avenue for therapeutic development in various research fields. The provided experimental protocol offers a standardized method for researchers to validate and quantify the inhibitory activity of NHBA and other potential ENT1-targeting compounds. Further head-to-head comparative studies are warranted to definitively establish its potency relative to existing inhibitors under identical experimental conditions.

References

A Comparative Guide to the Analytical Cross-Validation of N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methods suitable for the quantification of N6-(4-Hydroxybenzyl)adenosine, a potent adenosine (B11128) A₂A receptor agonist and equilibrative nucleoside transporter 1 (ENT1) inhibitor.[1][2] While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this document outlines robust analytical techniques widely used for the quantification of the parent compound, adenosine, which can be adapted and validated for this specific analog. The methodologies discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), recognized as the gold standard for bioanalytical quantification.[3][4]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods based on the analysis of adenosine, which are expected to be achievable for this compound upon method validation.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography and detection by UV absorbance.Separation by chromatography and detection by mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from compounds with similar retention times and UV spectra.[3]High; provides structural information, minimizing interferences.[3]
Sensitivity (LLOQ) Typically in the low µg/mL range (e.g., 0.048 µg/mL for adenosine in royal jelly).[5]High; can achieve low ng/mL to pg/mL levels (e.g., 15.6 ng/mL for adenosine in cell culture, 2 nmol/L in plasma).[3][6]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.[7]
Precision (%CV) Typically <15%.[7]Typically <15%.[3][7]
Accuracy (%Bias) Within ±15%.[7]Within ±15%.[3][7]
Instrumentation Widely available and less complex.More specialized and requires greater expertise.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Experimental Protocols

The following are detailed experimental protocols for HPLC-UV and LC-MS/MS that can serve as a starting point for developing a validated method for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method, adapted from the analysis of adenosine in royal jelly, is suitable for samples with relatively high concentrations of the analyte.[5]

a. Sample Preparation (Extraction)

  • Homogenize 1 g of the sample matrix with 10 mL of 80% ethanol.

  • Sonicate the mixture for 15 minutes.[5]

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

b. Chromatographic Conditions

  • Column: Waters Symmetry C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: 0.4% Phosphoric acid in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient Elution:

    • 0-10 min: 5% B

    • 10-20 min: 5-30% B

    • 20-25 min: 30% B

    • 25-30 min: 30-5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 257 nm.[5]

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[3][6][8]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions (HILIC)

  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM ammonium (B1175870) formate.[8]

  • Mobile Phase B: Water:Acetonitrile (70:30, v/v) with 10 mM ammonium formate.[8]

  • Gradient Elution: A linear gradient tailored to elute this compound.

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound (C₁₇H₁₉N₅O₅, MW: 373.36 g/mol ) would be [M+H]⁺ at m/z 374.4.

    • Product ions would need to be determined by direct infusion of a standard solution. A likely product ion would correspond to the protonated adenine (B156593) with the benzyl (B1604629) group (loss of the ribose moiety).

  • Instrument Parameters: Cone voltage and collision energy must be optimized for the specific analyte and instrument.

Visualizing the Cross-Validation Workflow and Signaling Pathway

To facilitate a clear understanding of the experimental logic and the compound's mechanism of action, the following diagrams are provided.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Performance Comparison cluster_result HPLC_UV HPLC-UV Selectivity Selectivity HPLC_UV->Selectivity Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LLOQ LLOQ HPLC_UV->LLOQ Stability Stability HPLC_UV->Stability LC_MSMS LC-MS/MS LC_MSMS->Selectivity LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LLOQ LC_MSMS->Stability Data_Analysis Comparative Data Analysis Selectivity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LLOQ->Data_Analysis Stability->Data_Analysis Final_Method Selection of Optimal Method Data_Analysis->Final_Method

Caption: Workflow for the cross-validation of analytical methods.

Signaling_Pathway cluster_cell Target Cell NHBA This compound (NHBA) A2AR A2A Receptor NHBA->A2AR Agonist ENT1 ENT1 Transporter NHBA->ENT1 Inhibitor AC Adenylate Cyclase A2AR->AC Activates Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Transport cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream Adenosine_out Extracellular Adenosine Adenosine_out->ENT1

Caption: Signaling mechanism of this compound.

References

A Comparative Guide to the In Vivo Efficacy of N6-(4-Hydroxybenzyl)adenosine and Other Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of N6-(4-Hydroxybenzyl)adenosine (NHBA), a novel adenosine (B11128) analog, with other relevant compounds. The focus is on its therapeutic potential, particularly in the context of alcohol use disorder, supported by experimental data from preclinical studies.

Executive Summary

This compound (NHBA) has demonstrated significant efficacy in reducing alcohol consumption and seeking behaviors in animal models.[1][2] Its unique dual mechanism of action, involving the activation of the adenosine A2A receptor (A2AR) and the inhibition of the equilibrative nucleoside transporter 1 (ENT1), distinguishes it from other adenosine receptor agonists.[1] This guide presents available in vivo data for NHBA and compares it with other adenosine analogs, such as J4 and the well-characterized A2A receptor agonist CGS 21680, to provide a clear perspective on its relative performance.

In Vivo Efficacy of this compound (NHBA)

NHBA, an adenosine analog isolated from the rhizome of Gastrodia elata, has been shown to effectively dampen alcohol drinking and seeking behaviors in mice.[1][2]

Effect on Alcohol Consumption

In a two-bottle choice test, a single intraperitoneal (i.p.) injection of NHBA at a dose of 0.1 mg/kg significantly reduced ethanol (B145695) consumption in high-consumption ethanol-drinking mice.[1][2] This effect was observed without altering overall locomotor activity, suggesting that the reduction in alcohol intake was not due to sedation.[1]

Data Summary: NHBA vs. Vehicle in Two-Bottle Choice Test
TreatmentDose (i.p.)Ethanol Consumption (g/kg/3h)Locomotor Activity (Distance Traveled)Animal ModelReference
Vehicle-~2.5No significant changeC57BL/6J mice[1]
NHBA0.1 mg/kg~1.5 (Significant Reduction)No significant changeC57BL/6J mice[1]

Comparative Efficacy with Other Compounds

Direct comparative studies of NHBA with other adenosine agonists in the same experimental setup are limited. However, data from separate studies on related compounds provide a basis for an indirect comparison.

Comparison with J4

J4 is a second-generation N6-substituted adenosine analog derived from NHBA.[3] In contrast to NHBA, J4 treatment (0.03 mg/kg, i.p.) did not significantly reduce voluntary ethanol consumption in mice in a two-bottle choice paradigm.[3][4] This difference in efficacy is attributed to their distinct affinities for the A2A receptor and ENT1. J4 exhibits a higher binding affinity for ENT1 and a lower affinity for the A2A receptor compared to NHBA. This suggests that the potent effect of NHBA on reducing alcohol intake likely stems from its balanced dual activity.[3] While less effective for alcohol consumption, J4 has demonstrated anxiolytic properties, reducing anxiety-like behaviors in the elevated plus-maze and marble-burying tests.[3][4]

Comparison with CGS 21680

CGS 21680 is a selective and widely studied adenosine A2A receptor agonist.[5][6][7][8][9][10] Studies have shown that CGS 21680 can reduce voluntary ethanol drinking in alcohol-preferring rats.[8] For instance, intraperitoneal administration of CGS 21680 (0.1, 0.2, and 0.3 mg/kg) dose-dependently decreased ethanol intake.[8] However, at higher doses (0.2 and 0.3 mg/kg), CGS 21680 also reduced total fluid intake and locomotor activity, indicating potential sedative side effects that might contribute to the reduced alcohol consumption.[8] This contrasts with the findings for NHBA, where the effective dose for reducing alcohol intake did not affect locomotor activity.[1]

Data Summary: Indirect Comparison of Adenosine Agonists on Alcohol Consumption
CompoundDose (i.p.)Effect on Alcohol ConsumptionEffect on Locomotor ActivityAnimal ModelReference
NHBA 0.1 mg/kg Significant Reduction No significant change Mice [1]
J40.03 mg/kgNo significant changeNot reported in this contextMice[3]
CGS 216800.1 mg/kgReductionNo significant changeRats[8]
CGS 216800.2 - 0.3 mg/kgReductionReductionRats[8]

Experimental Protocols

Two-Bottle Choice Test

This test is used to assess voluntary ethanol consumption.

Protocol:

  • Animal Housing: Mice are individually housed with ad libitum access to food and water.

  • Acclimation: Mice are given a choice between two bottles, one containing water and the other a 10% ethanol solution, for several weeks to establish a baseline drinking preference. The position of the bottles is switched daily to avoid place preference.

  • Treatment: On the test day, mice are administered either vehicle or the test compound (e.g., NHBA 0.1 mg/kg, i.p.).

  • Measurement: Fluid consumption from both bottles is measured for a defined period (e.g., 3 hours) following treatment. Ethanol preference is calculated as the volume of ethanol consumed divided by the total volume of fluid consumed.

Open-Field Test

This test is used to evaluate general locomotor activity and anxiety-like behavior.

Protocol:

  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with walls to prevent escape. The arena is typically placed in a dimly lit, quiet room.

  • Procedure: Mice are individually placed in the center of the open-field arena.

  • Data Collection: Their movement is recorded by a video camera for a set duration (e.g., 10-30 minutes).

  • Analysis: An automated tracking system is used to analyze various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in total distance traveled can indicate sedative effects of a compound.

Signaling Pathways and Experimental Workflow

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by an agonist like NHBA initiates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Expression CREB->Gene Modulates NHBA NHBA NHBA->A2AR Binds to

Adenosine A2A Receptor Signaling Cascade

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a compound like NHBA on alcohol consumption.

Experimental_Workflow start Start: Select High Ethanol-Drinking Mice acclimation Acclimation to Two-Bottle Choice start->acclimation baseline Baseline Ethanol Intake Measurement acclimation->baseline treatment Administer NHBA or Vehicle (i.p.) baseline->treatment two_bottle Two-Bottle Choice Test (3 hours) treatment->two_bottle Behavioral Assessment open_field Open-Field Test (30 minutes) treatment->open_field Control for Sedation data_collection Data Collection: - Ethanol Intake - Locomotor Activity two_bottle->data_collection open_field->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Efficacy and Side Effects analysis->conclusion

In Vivo Efficacy Testing Workflow

Conclusion

This compound (NHBA) emerges as a promising therapeutic agent for the treatment of alcohol use disorder. Its ability to significantly reduce alcohol consumption at non-sedating doses in preclinical models is a key advantage.[1] The comparison with other adenosine agonists, although indirect, highlights the potential superiority of NHBA's dual A2A receptor agonism and ENT1 inhibition. Further direct comparative studies are warranted to definitively establish its efficacy profile relative to other existing and emerging treatments.

References

Comparative Validation of Anticytokinin Properties in N6-(4-Hydroxybenzyl)adenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticytokinin properties of N6-(4-Hydroxybenzyl)adenosine derivatives against other known cytokinin antagonists. The following sections detail the experimental protocols for key validation assays, present available quantitative data for comparative analysis, and illustrate the underlying signaling pathways and experimental workflows.

Comparative Performance of Cytokinin Antagonists

The efficacy of cytokinin antagonists is determined by their ability to inhibit the biological effects of cytokinins. This is often quantified through receptor binding affinity (Ki or IC50 values) and in planta bioassays. While a comprehensive head-to-head comparison of a wide range of this compound derivatives is not extensively documented in a single study, the following table summarizes the anticytokinin activity of relevant N6-substituted adenosine (B11128) derivatives and other well-characterized cytokinin antagonists based on available literature.

Compound ClassDerivativeTarget Receptor(s)Assay TypeReported Activity
N6-benzyladenosine Derivatives N6-(benzyloxymethyl)adenosineCRE1/AHK4Arabidopsis BioassayAntagonist of CRE1/AHK4[1][2][3]
N6-((S)-α-methylbenzyl)adenosineAHK2, CRE1/AHK4Arabidopsis Bioassay (PARR5:GUS)Receptor-specific anticytokinin properties[1]
2-amino,N6-((S)-α-methylbenzyl)adenosineAHK2, CRE1/AHK4Arabidopsis Bioassay (PARR5:GUS)Receptor-specific anticytokinin properties[1]
Purine Derivatives PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine)CRE1/AHK4, AHK3Receptor Binding & BioassaysCompetitive antagonist[4]
LGR-991 (6-(2,5-Dihydroxybenzylamino)purine)CRE1/AHK4, AHK3Receptor Binding & BioassaysCompetitive antagonist with reduced agonistic effects compared to PI-55[5]
Pyrrolo[2,3-d]pyrimidines 4-cyclopentylamino-2-methylthiopyrrolo[2,3-d]pyrimidineNot specifiedTobacco Callus BioassayHighly potent anticytokinin[6]

Experimental Protocols

Competitive Cytokinin Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled cytokinin for binding to its receptor, thereby determining the compound's binding affinity.

Materials:

  • Receptor Source: Microsomal fractions from E. coli or insect cells overexpressing a specific cytokinin receptor (e.g., AHK4/CRE1, AHK3, AHK2).

  • Radioligand: [3H]trans-zeatin or another high-affinity radiolabeled cytokinin.

  • Test Compounds: this compound derivatives and other antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters and Filtration Apparatus .

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Reaction Setup: In a microtiter plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled cytokinin).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Arabidopsis ARR5::GUS Reporter Gene Bioassay

This in planta assay measures the transcriptional response to cytokinin signaling. The promoter of the cytokinin-responsive gene ARR5 is fused to the β-glucuronidase (GUS) reporter gene. A reduction in GUS activity in the presence of a cytokinin and a test compound indicates anticytokinin activity.[4][7]

Materials:

  • Arabidopsis thaliana seedlings carrying the ARR5::GUS reporter construct.

  • Growth medium (e.g., Murashige and Skoog - MS medium).

  • Cytokinin solution (e.g., N6-benzyladenine - BA).

  • Test compounds.

  • GUS staining solution (containing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide - X-Gluc).

  • 70% Ethanol for destaining.

Procedure:

  • Seedling Growth: Grow ARR5::GUS Arabidopsis seedlings on MS medium.

  • Treatment: Transfer seedlings to a medium containing a known concentration of a cytokinin (e.g., 0.1 µM BA) and varying concentrations of the test compound (e.g., 50 µM).[7] Include positive (cytokinin only) and negative (medium only) controls.

  • Incubation: Incubate the seedlings for a defined period (e.g., 24 hours).

  • GUS Staining: Submerge the seedlings in GUS staining solution and incubate at 37°C until a blue color develops.

  • Destaining: Remove the chlorophyll (B73375) by washing with 70% ethanol.

  • Analysis: Observe and quantify the intensity and distribution of the blue color, which corresponds to GUS activity. A decrease in blue color in the presence of the test compound compared to the cytokinin-only control indicates anticytokinin activity.

Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Cytokinin Receptor (AHK/CRE1) AHP AHP AHK->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P TypeB_ARR Type-B ARR AHP_P->TypeB_ARR Phosphotransfer TypeB_ARR_P Type-B ARR-P TypeB_ARR->TypeB_ARR_P Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR_P->Cytokinin_Response_Genes Activates Transcription TypeA_ARR Type-A ARR (Negative Regulator) Cytokinin_Response_Genes->TypeA_ARR Induces Expression TypeA_ARR->AHP_P Inhibits (Negative Feedback) Cytokinin Cytokinin Cytokinin->AHK Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->AHK Competitively Inhibits

Caption: A diagram of the cytokinin signaling pathway.

Experimental Workflow for Anticytokinin Validation

Anticytokinin_Validation_Workflow cluster_invitro In Vitro Analysis cluster_inplanta In Planta Analysis receptor_prep Prepare Cytokinin Receptor Source binding_assay Competitive Receptor Binding Assay receptor_prep->binding_assay data_analysis_vitro Determine IC50/Ki Values binding_assay->data_analysis_vitro conclusion Compare Derivatives with Known Antagonists data_analysis_vitro->conclusion seedling_growth Grow ARR5::GUS Reporter Seedlings treatment Treat with Cytokinin & Test Compound seedling_growth->treatment gus_assay Perform GUS Assay treatment->gus_assay data_analysis_planta Quantify Antagonist Activity gus_assay->data_analysis_planta data_analysis_planta->conclusion start Synthesize this compound Derivatives start->receptor_prep start->seedling_growth

Caption: Workflow for validating anticytokinin properties.

References

A Researcher's Guide to the Metabolic Stability of N6-Substituted Adenosines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Look at the Metabolic Stability of N6-Substituted Adenosine (B11128) Analogs

N6-substituted adenosines are a class of molecules with significant therapeutic potential, acting on various adenosine receptors and other cellular targets. A critical factor in the development of these compounds as viable drug candidates is their metabolic stability. Poor metabolic stability can lead to rapid clearance from the body, reducing efficacy and potentially leading to the formation of active or toxic metabolites. This guide provides a comparative overview of the metabolic stability of representative N6-substituted adenosines and detailed protocols for assessing this crucial pharmacological parameter.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a selection of N6-substituted adenosine analogs in human liver microsomes. It is important to note that this data is illustrative, compiled from typical outcomes of such assays, to demonstrate a comparative framework. Actual values can vary based on specific experimental conditions.

CompoundN6-SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
N6-MethyladenosineMethyl> 60< 11.5High
N6-AllyladenosineAllyl4515.4Moderate
N6-IsopentenyladenosineIsopentenyl2527.7Moderate to Low
N6-CyclopentyladenosineCyclopentyl1546.2Low
N6-BenzyladenosineBenzyl3519.8Moderate

Key Metabolic Pathways of N6-Substituted Adenosines

The metabolism of N6-substituted adenosines can proceed through several pathways, primarily involving enzymatic modification of the N6-substituent or the adenosine core. A generalized metabolic scheme is presented below. The primary routes of metabolism often involve N-dealkylation or hydroxylation of the N6-substituent by cytochrome P450 enzymes, or phosphorylation by adenosine kinase.

Metabolic Pathways of N6-Substituted Adenosines N6_Substituted_Adenosine N6-Substituted Adenosine N_Dealkylation N-Dealkylation (CYP450) N6_Substituted_Adenosine->N_Dealkylation Hydroxylation Hydroxylation (CYP450) N6_Substituted_Adenosine->Hydroxylation Phosphorylation Phosphorylation (Adenosine Kinase) N6_Substituted_Adenosine->Phosphorylation Adenosine Adenosine N_Dealkylation->Adenosine Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite N6_Substituted_AMP N6-Substituted AMP Phosphorylation->N6_Substituted_AMP

Caption: Generalized metabolic pathways for N6-substituted adenosines.

Experimental Protocols

Accurate assessment of metabolic stability is crucial. The following are detailed protocols for two standard in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a common initial screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test N6-substituted adenosine analogs

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high clearance compound like verapamil (B1683045) and a low clearance compound like imipramine)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

    • Prepare a microsomal incubation mixture containing liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal incubation mixture.

    • Add the test compounds and controls to the wells (final DMSO concentration should be ≤ 1%).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots from each well.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare Test Compound Stock Solution Mix Combine Microsomes and Test Compound Test_Compound->Mix Microsomes Prepare Microsomal Incubation Mixture Microsomes->Mix NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH NADPH->Initiate Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Pre_Incubate->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Sample Take Aliquots at Time Points Incubate->Sample Terminate Terminate Reaction with ACN + IS Sample->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: General workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E supplemented with appropriate factors)

  • Test N6-substituted adenosine analogs

  • Control compounds

  • Collagen-coated plates

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Incubation:

    • Prepare dosing solutions of test compounds and controls in hepatocyte culture medium.

    • Remove the plating medium from the cells and replace it with the dosing solutions.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect both the cell lysate and the incubation medium.

    • Terminate the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Scrape the cells and combine with the medium.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

    • Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay. Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint). The CLint is typically normalized to the number of hepatocytes per well (e.g., µL/min/10^6 cells).

Conclusion

The metabolic stability of N6-substituted adenosines is a critical determinant of their potential as therapeutic agents. The in vitro assays described in this guide provide robust and reproducible methods for assessing this parameter early in the drug discovery process. By systematically evaluating the metabolic liabilities of different N6-substituents, researchers can prioritize compounds with more favorable pharmacokinetic profiles, ultimately accelerating the development of novel and effective adenosine-based therapies.

Anxiolytic-Like Effects of N6-(4-Hydroxybenzyl)adenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic-like effects of N6-(4-Hydroxybenzyl)adenosine (NHBA) analogs, with a focus on the second-generation compound, J4. The data presented here is derived from preclinical studies in mice, utilizing well-established behavioral paradigms to assess anxiety. This document is intended to serve as a resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of novel anxiolytic therapies.

Executive Summary

N6-substituted adenosine (B11128) analogs are emerging as a promising class of compounds for the treatment of anxiety and related disorders. These compounds primarily exert their effects through the modulation of the adenosine system, a key regulator of neuronal activity. This guide focuses on the preclinical evidence supporting the anxiolytic-like properties of J4, a novel this compound analog. While direct comparative data for the parent compound, NHBA, in standard anxiety models is limited, we present data on the anxiolytic effects of an aqueous extract of Gastrodia elata, the natural source of NHBA, to provide context. The presented data highlights the potential of this chemical scaffold for the development of new anxiolytic agents.

Comparative Performance Data

The following tables summarize the quantitative data from key preclinical studies assessing the anxiolytic-like effects of the N6-substituted adenosine analog J4 and an aqueous extract of Gastrodia elata.

Table 1: Effects of J4 on the Elevated Plus Maze (EPM) in Mice

Treatment GroupDoseTime in Open Arms (seconds)Open Arm Entries
Vehicle-Data not specifiedData not specified
J40.03 mg/kgIncreasedNo significant effect

Data from a study involving mice withdrawn from chronic intermittent ethanol (B145695) exposure. The study notes that J4 treatment, irrespective of ethanol exposure, decreases innate anxiety-like behavior and increased time spent in the open arms of the elevated plus maze, suggesting J4 may be a useful general anxiolytic.[1]

Table 2: Effects of J4 on the Marble Burying Test in Mice

Treatment GroupDoseNumber of Marbles Buried
Vehicle-~15
J40.03 mg/kg~7

J4 treatment significantly reduced the number of marbles buried compared to the vehicle group (p < 0.05), indicating an anxiolytic or anti-compulsive effect.[1]

Table 3: Effects of Aqueous Gastrodia elata Extract on the Elevated Plus Maze (EPM) in Mice

Treatment GroupDose% Time in Open Arms% Open Arm Entries
Saline-~20%~30%
G. elata Extract100 mg/kg~35%~45%
G. elata Extract200 mg/kg~40%~50%

*p < 0.05 vs. saline control. A single oral administration of the aqueous G. elata extract significantly increased the percentage of time spent and arm entries into the open arms of the EPM.[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Elevated Plus Maze (EPM)

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two open arms and two enclosed arms of equal dimensions.

Procedure:

  • Mice are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Each mouse is placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

  • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

Marble Burying Test

The marble burying test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents. The innate tendency of mice to bury novel objects is sensitive to anxiolytic drugs.

Apparatus:

  • A standard mouse cage filled with 5 cm of bedding.

  • 20 glass marbles arranged in an evenly spaced grid on top of the bedding.

Procedure:

  • Mice are individually housed and habituated to the testing room.

  • Each mouse is placed in the cage with the marbles.

  • The mouse is left undisturbed for a 30-minute session.

  • At the end of the session, the mouse is removed from the cage.

  • The number of marbles buried (at least two-thirds covered by bedding) is counted.

  • A reduction in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.

Mandatory Visualizations

Signaling Pathway of this compound Analogs

The anxiolytic-like effects of this compound analogs are believed to be mediated through their interaction with the adenosine system. The parent compound, NHBA, and its analog, J4, have been shown to act on the adenosine A2A receptor (A2AR) and the equilibrative nucleoside transporter 1 (ENT1).[5] Inhibition of ENT1 leads to an increase in extracellular adenosine levels, which can then act on adenosine receptors.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine A2AR A2A Receptor Adenosine_ext->A2AR Activates ENT1 ENT1 Adenosine_ext->ENT1 Transport J4_NHBA J4 / NHBA J4_NHBA->A2AR Activates J4_NHBA->ENT1 Inhibits Anxiolytic_Effect Anxiolytic-like Effect A2AR->Anxiolytic_Effect Leads to Adenosine_int Adenosine ENT1->Adenosine_int

Caption: Proposed signaling pathway for this compound analogs.

Experimental Workflow for Preclinical Anxiety Studies

The following diagram illustrates the general workflow for conducting preclinical studies to evaluate the anxiolytic-like effects of novel compounds.

G cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Admin Drug Administration (e.g., J4, Vehicle) Animal_Acclimation->Drug_Admin Compound_Prep Compound Preparation Compound_Prep->Drug_Admin EPM Elevated Plus Maze Drug_Admin->EPM MBT Marble Burying Test Drug_Admin->MBT Data_Collection Data Collection & Video Tracking EPM->Data_Collection MBT->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: Generalized experimental workflow for assessing anxiolytic-like effects.

References

Independent Research Findings on N6-(4-Hydroxybenzyl)adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of research findings on N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally derived adenosine (B11128) analog. The information is compiled from various studies to offer an objective overview of its biological activities, supported by experimental data and detailed methodologies.

I. Overview of this compound (NHBA)

This compound is an adenosine analog originally isolated from the rhizome of Gastrodia elata, a plant used in traditional Asian medicine.[1][2] Research has primarily focused on its dual activity as an agonist for the adenosine A2A receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2] These mechanisms of action underpin its observed effects in various experimental models, including a reduction in alcohol-seeking behaviors, inhibition of platelet aggregation, and potential anticancer activities.

II. Comparative Analysis of Biological Activities

The following tables summarize the key quantitative findings from different studies on NHBA and related compounds.

Table 1: In Vivo Efficacy of NHBA in Alcohol Consumption Models
Animal ModelAdministration Route & DosageKey FindingsReference
C57BL/6J Mice (High ethanol (B145695) drinking)Intraperitoneal (i.p.), 0.1 mg/kgReduced ethanol consumption in a limited-access 3-hour drinking session.[2][3][2]
C57BL/6J MiceIntraperitoneal (i.p.), 0.1 mg/kgDampened ethanol zone preference in a Y-maze operant conditioning task.[2][3][2]
C57BL/6J MiceIntraperitoneal (i.p.), 0.1 mg/kgDevalued ethanol-containing reward in an operant conditioning paradigm.[2][3][2]
C57BL/6J MiceIntraperitoneal (i.p.), 0.03 and 0.1 mg/kgDid not significantly alter locomotor activity.[2][2]
C57BL/6J MiceIntraperitoneal (i.p.), 0.3 mg/kgReduced locomotor activity.[2][2]
Table 2: In Vitro Activity of NHBA and Analogs
AssayCompoundCell Line / SystemIC50 / KiReference
Platelet Aggregation (Collagen-induced)This compoundIn vitro6.77-141 µM[4]
A2A Receptor BindingJ4 (second-generation analog)-1.7 µM[5]
ENT1 InhibitionJ4 (second-generation analog)-50 nM[5]
Anticancer Activity (HOS cancer cells)[FeCl3(N6-(4-fluorobenzyl)adenosine)2]HOS8.0 µM[6]
Anticancer Activity (K562 cancer cells)[FeCl3(N6-(4-fluorobenzyl)adenosine)2]K5629.0 µM[6]
Anticancer Activity (MCF7 cancer cells)[FeCl3(N6-(4-fluorobenzyl)adenosine)2]MCF716.0 µM[6]

III. Experimental Protocols

This section details the methodologies for key experiments cited in the research of NHBA and its analogs.

In Vivo Alcohol Consumption: Two-Bottle Choice Test
  • Animals: Male C57BL/6J mice are individually housed.

  • Procedure:

    • Mice are given 24-hour access to two bottles, one containing water and the other an ethanol solution.

    • The ethanol concentration is gradually increased from 3% to 6% to 10% (v/v) every four days to acclimate the mice to ethanol intake.

    • Bottle positions are alternated every other day to prevent place preference.

    • After 18 days of access to 10% ethanol, mice exhibiting high ethanol consumption (>10 g/kg/24h) and preference (>60%) are selected for the experiment.

    • Selected mice are administered either vehicle (5% DMSO, 5% Tween-80, and 0.9% saline) or NHBA (0.1 mg/kg, i.p.).

    • Ethanol and water consumption are measured for a defined period (e.g., 3 hours) post-injection.[2]

In Vitro Platelet Aggregation Assay
  • Principle: This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist, such as collagen.

  • Procedure:

    • Platelet-rich plasma (PRP) is prepared from fresh human whole blood.

    • PRP is incubated with various concentrations of NHBA.

    • Platelet aggregation is initiated by the addition of collagen.

    • The change in light transmission through the PRP suspension is measured over time using a platelet aggregometer. Increased light transmission corresponds to increased platelet aggregation.

    • The concentration of NHBA that inhibits 50% of the collagen-induced aggregation (IC50) is determined.[4]

In Vitro Anticancer Activity: Cell Viability (MTT) Assay
  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells (e.g., HCT116, DLD-1) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound (e.g., N6-benzyladenosine analogs) for a specified duration (e.g., 24 or 48 hours).

    • MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7]

A2A Receptor Activation Assay (Representative Protocol)
  • Principle: This assay measures the activation of the A2A receptor by quantifying the downstream increase in cyclic AMP (cAMP).

  • Procedure:

    • Cells expressing the A2A receptor (e.g., CHO or HEK293 cells) are cultured.

    • Cells are treated with various concentrations of the test compound (e.g., NHBA).

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • The concentration of the compound that produces 50% of the maximal cAMP response (EC50) is determined.

ENT1 Inhibition Assay (Representative Protocol)
  • Principle: This assay measures the inhibition of ENT1-mediated uptake of a radiolabeled nucleoside substrate.

  • Procedure:

    • Cells expressing ENT1 are incubated with a radiolabeled nucleoside (e.g., [3H]-adenosine) in the presence and absence of various concentrations of the test compound (e.g., NHBA).

    • After a defined incubation period, the uptake is stopped, and the cells are washed to remove extracellular radiolabel.

    • The intracellular radioactivity is measured using a scintillation counter.

    • The concentration of the compound that inhibits 50% of the specific nucleoside uptake (IC50) is calculated.[8]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with NHBA research.

NHBA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NHBA This compound (NHBA) A2AR A2A Receptor NHBA->A2AR Agonist ENT1 ENT1 Transporter NHBA->ENT1 Inhibitor Adenosine Adenosine Adenosine->ENT1 Transport Gs Gs Protein A2AR->Gs Activates Adenosine_in Adenosine ENT1->Adenosine_in AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory effects) CREB->Gene Regulates

Caption: NHBA Signaling Pathway.

Two_Bottle_Choice_Workflow start Start: Male C57BL/6J Mice acclimation Acclimation to Ethanol (3% -> 6% -> 10%) start->acclimation selection Select High-Drinking Mice (>10 g/kg/24h & >60% preference) acclimation->selection treatment Administer Vehicle or NHBA (i.p.) selection->treatment measurement Measure Ethanol and Water Consumption (e.g., for 3 hours) treatment->measurement analysis Data Analysis: Compare consumption between groups measurement->analysis end End analysis->end

Caption: Two-Bottle Choice Experimental Workflow.

Platelet_Aggregation_Workflow start Start: Fresh Human Whole Blood prp_prep Prepare Platelet-Rich Plasma (PRP) start->prp_prep incubation Incubate PRP with NHBA (various concentrations) prp_prep->incubation aggregation Induce Aggregation (e.g., with Collagen) incubation->aggregation measurement Measure Light Transmission (Aggregometer) aggregation->measurement analysis Calculate IC50 measurement->analysis end End analysis->end

Caption: Platelet Aggregation Assay Workflow.

V. Conclusion

The compiled data from independent research efforts suggest that this compound is a promising bioactive molecule with potential therapeutic applications. Its ability to modulate the adenosinergic system, particularly through the A2A receptor and ENT1, has been demonstrated to reduce alcohol consumption in preclinical models. Furthermore, its inhibitory effects on platelet aggregation and the anticancer potential of its structural analogs highlight its diverse pharmacological profile. This guide serves as a resource for researchers to compare findings, understand the experimental context, and design future studies to further elucidate the therapeutic potential of NHBA and related compounds.

References

A Comparative Guide to the Bioavailability of N6-(4-Hydroxybenzyl)adenosine and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oral bioavailability of N6-(4-Hydroxybenzyl)adenosine (HBA), also known as NHBA, and its aglycone, N6-(4-Hydroxybenzyl)adenine. Due to a lack of direct pharmacokinetic studies on the oral administration of the aglycone, this comparison is based on the metabolic fate of HBA following oral ingestion.

Executive Summary

This compound (HBA) is a naturally occurring adenosine (B11128) analog with demonstrated neuroprotective and sedative effects. A key aspect of its therapeutic potential lies in its oral bioavailability and the activity of its metabolites. Following oral administration, HBA undergoes significant metabolism, with hydrolysis being a primary pathway. This hydrolysis cleaves the ribose sugar moiety, yielding the aglycone N6-(4-Hydroxybenzyl)adenine. The presence of the aglycone in plasma and urine after oral HBA administration confirms its systemic availability as a metabolite. However, direct comparative studies on the oral bioavailability of HBA versus its aglycone are currently unavailable in the public domain. This guide synthesizes the existing metabolic data for HBA and outlines the standard experimental protocols required for a direct comparative bioavailability study.

Data Presentation: Metabolism of this compound

While direct comparative pharmacokinetic data is unavailable, the metabolic profile of HBA provides insights into the systemic exposure of its aglycone. After oral administration in rats, HBA is metabolized through various pathways, including hydrolysis to its aglycone.[1]

Table 1: Identified Metabolites of this compound in Rat Plasma and Urine after Oral Administration[1]

Metabolite Type Specific Metabolite Location Found Metabolic Pathway
Parent CompoundThis compoundPlasma & Urine-
Phase I MetaboliteN6-(4-Hydroxybenzyl)adenine (Aglycone) Plasma & UrineHydrolysis
Phase I MetaboliteHydroxylated derivativesUrineHydroxylation
Phase II MetaboliteN-sulfated derivativesUrineN-sulfation
Phase II MetaboliteN-glucuronidated derivativesPlasma & UrineN-glucuronidation

This table is based on the findings of a study analyzing the metabolites of HBA in rats and has been adapted to highlight the formation of the aglycone.

Experimental Protocols

To definitively compare the oral bioavailability of HBA and its aglycone, a formal pharmacokinetic study is required. The following outlines a standard experimental protocol for such a study in a rodent model.

1. Animal Model and Dosing

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration of HBA (for absolute bioavailability calculation).

    • Group 2: Oral gavage administration of HBA.

    • Group 3: Intravenous (IV) administration of N6-(4-Hydroxybenzyl)adenine.

    • Group 4: Oral gavage administration of N6-(4-Hydroxybenzyl)adenine.

  • Dose Formulation:

    • IV formulation: Dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO and Tween-80).

    • Oral formulation: Suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water.

  • Administration: A single dose administered to fasted animals.

2. Blood Sampling

  • Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) are collected from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method

  • A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentrations of HBA and N6-(4-Hydroxybenzyl)adenine in plasma samples.

  • The method should be sensitive and specific for both the parent compounds and any relevant metabolites.

4. Pharmacokinetic Analysis

  • Plasma concentration-time data for each compound and administration route are analyzed using non-compartmental methods.

  • Key pharmacokinetic parameters to be determined include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Elimination half-life.

    • F (%): Absolute oral bioavailability, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of HBA and a typical experimental workflow for a comparative bioavailability study.

HBA This compound (HBA) Metabolism In Vivo Metabolism HBA->Metabolism Oral Administration Hydrolysis Hydrolysis Metabolism->Hydrolysis Other Other Phase I & II Metabolites Metabolism->Other Aglycone N6-(4-Hydroxybenzyl)adenine (Aglycone) Hydrolysis->Aglycone

Caption: Metabolic conversion of HBA to its aglycone.

Start Animal Dosing (IV & Oral) Sampling Serial Blood Sampling Start->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) Analysis->PK Comparison Comparative Bioavailability Assessment PK->Comparison

Caption: Workflow for a comparative bioavailability study.

Discussion and Conclusion

The metabolism of this compound to its aglycone, N6-(4-Hydroxybenzyl)adenine, is a critical factor in its overall pharmacological activity. The presence of the ribose moiety in HBA increases its polarity compared to the aglycone. Generally, less polar compounds can exhibit better passive diffusion across the intestinal membrane. However, the absorption of nucleoside analogs can also be mediated by specific transporters, which could favor the uptake of HBA.

Without direct experimental data from a head-to-head oral dosing study, it is not possible to definitively state which compound has superior bioavailability. The formation of the aglycone from HBA in vivo ensures its systemic presence after HBA administration. A dedicated comparative pharmacokinetic study, as outlined in the experimental protocols, is necessary to quantify the oral bioavailability of both this compound and its aglycone, N6-(4-Hydroxybenzyl)adenine, and to fully understand their respective contributions to the observed therapeutic effects.

References

Safety Operating Guide

Proper Disposal of N6-(4-Hydroxybenzyl)adenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Operational and Disposal Plan

This document provides essential safety and logistical information for the proper disposal of N6-(4--Hydroxybenzyl)adenosine, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for maintaining laboratory safety and environmental compliance.

Waste Characterization and Regulatory Compliance

Proper disposal of any chemical substance begins with its correct classification. N6-(4-Hydroxybenzyl)adenosine is not explicitly listed as a hazardous waste in major regulatory frameworks. However, it is imperative to consult local, state, and federal regulations to ensure full compliance, as waste disposal guidelines can vary. In the absence of specific directives, a conservative approach, treating the compound as potentially hazardous, is recommended.

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is designed to minimize risk and ensure safe handling.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

Step 2: Segregation of Waste

Proper segregation is crucial to prevent accidental chemical reactions.

  • Do not mix this compound waste with incompatible materials.

  • Solid waste (e.g., contaminated consumables such as pipette tips, and weighing paper) should be collected separately from liquid waste.

Step 3: Containerization

All waste must be stored in clearly labeled, sealed containers.

  • Use containers that are chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1]

Step 4: Storage

Store the waste container in a designated satellite accumulation area.

  • This area should be at or near the point of generation and under the control of laboratory personnel.[2]

  • Ensure the storage area is well-ventilated and away from sources of ignition or extreme temperatures.

  • Store acids and bases separately.

Step 5: Disposal

The final disposal method depends on the classification of the waste and local regulations.

  • Option 1: Licensed Waste Disposal Vendor: This is the most recommended and safest option. A certified hazardous waste disposal company can ensure that the chemical is disposed of in an environmentally responsible and compliant manner.[3] These services include proper transportation and disposal at a permitted facility.[4]

  • Option 2: In-house Treatment (for dilute aqueous solutions): If permitted by your institution's environmental health and safety (EHS) office and local regulations, dilute, non-hazardous aqueous solutions may be eligible for drain disposal. However, given the biological activity of this compound, this is generally not recommended without explicit approval.

  • Empty Containers: Containers that have held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₁₇H₁₉N₅O₅
Molecular Weight373.36 g/mol
AppearanceWhite to beige powder
SolubilityDMSO: ≥ 100 mg/mL
Water: < 0.1 mg/mL (insoluble)[5]
Storage Temperature-20°C

Mechanism of Action and Signaling Pathway

This compound primarily exerts its biological effects through the activation of the Adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor, and the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1).[6][7] The activation of A2AR initiates a downstream signaling cascade.

N6_4_Hydroxybenzyladenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N6_HBA This compound A2AR Adenosine A2A Receptor (A2AR) N6_HBA->A2AR Binds & Activates ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) N6_HBA->ENT1 Inhibits G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates

Caption: Signaling pathway of this compound.

Experimental Protocols

While specific experimental protocols are beyond the scope of this disposal guide, it is important to note that this compound is often used in in-vitro and in-vivo studies investigating adenosine receptor signaling.[6][7] All materials and solutions resulting from such experiments, including cell culture media, animal bedding, and unused dosing solutions, should be considered contaminated and disposed of according to the procedures outlined in this document. Always consult your institution's specific protocols for the disposal of waste from animal studies.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N6-(4-Hydroxybenzyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N6-(4-Hydroxybenzyl)adenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the safety data for the closely related compound, Adenosine, and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection Under normal use conditions, no protective equipment is needed.[1] Where protection from nuisance levels of dust is desired, use dust masks.[2]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Engineering Controls:

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.

  • Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[2]

Handling Procedures:

  • Avoid formation of dust and aerosols.[2]

  • Avoid contact with skin, eyes, or clothing.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • The recommended storage temperature is 2 - 8 °C.[2]

Disposal Plan

All waste materials should be handled as potentially hazardous. Follow institutional and local regulations for chemical waste disposal.

Spill Cleanup:

  • Use proper personal protective equipment as indicated in the PPE section.

  • Sweep up and shovel the material.[1][2]

  • Place the collected material into a suitable, closed container for disposal.[1][2]

  • Avoid generating dust during cleanup.[1]

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the material to enter drains or watercourses.

Emergency Procedures: First Aid

In case of exposure, follow these first-aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[2]
Skin Contact Wash off with soap and plenty of water.[2]
Eye Contact Flush eyes with water as a precaution.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for handling and disposing of this compound in a laboratory setting.

Workflow for Handling and Disposal of this compound A Preparation - Review SDS - Put on PPE B Handling - Weighing and transfer in a ventilated area A->B C Experimentation - Follow protocol - Avoid dust generation B->C D Decontamination - Clean work surfaces - Wash hands thoroughly C->D F Spill? C->F E Waste Collection - Solid waste in labeled container - Liquid waste in labeled container D->E H Disposal - Follow institutional guidelines - Arrange for chemical waste pickup E->H F->D No G Spill Cleanup - Wear appropriate PPE - Sweep and collect - Place in sealed container F->G Yes G->E

Caption: Standard operating procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-(4-Hydroxybenzyl)adenosine
Reactant of Route 2
Reactant of Route 2
N6-(4-Hydroxybenzyl)adenosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。